molecular formula C12H24 B176414 1-Dodecene-1,2-13C2 CAS No. 198332-88-6

1-Dodecene-1,2-13C2

货号: B176414
CAS 编号: 198332-88-6
分子量: 170.30 g/mol
InChI 键: CRSBERNSMYQZNG-ZKDXJZICSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1-Dodecene-1,2-13C2 is a useful research compound. Its molecular formula is C12H24 and its molecular weight is 170.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(1,2-13C2)dodec-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h3H,1,4-12H2,2H3/i1+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSBERNSMYQZNG-ZKDXJZICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC[13CH]=[13CH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584002
Record name (1,2-~13~C_2_)Dodec-1-ene
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Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198332-88-6
Record name (1,2-~13~C_2_)Dodec-1-ene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 198332-88-6
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Foundational & Exploratory

The Role of 1-Dodecene-1,2-¹³C₂ in Advanced Scientific Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dodecene-1,2-¹³C₂ is a stable isotope-labeled synthetic olefin, a form of 1-dodecene (B91753) where the first and second carbon atoms are replaced with the heavy isotope of carbon, ¹³C. This isotopic labeling makes it an invaluable tool in various scientific disciplines, particularly in analytical chemistry and metabolic research. Its primary applications are as a tracer and an internal standard for highly sensitive and accurate quantitative analyses using techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of the ¹³C isotopes allows for its clear differentiation from its naturally occurring, unlabeled counterpart, enabling precise tracking and quantification. This guide provides an in-depth overview of the applications of 1-Dodecene-1,2-¹³C₂, including experimental protocols and the metabolic context of its unlabeled analogue.

Core Applications

The primary utility of 1-Dodecene-1,2-¹³C₂ stems from its nature as a stable isotope-labeled compound. This allows it to be used in two main capacities:

  • Internal Standard: In quantitative analytical chemistry, an internal standard is a compound added in a constant amount to samples, the blank, and calibration standards. 1-Dodecene-1,2-¹³C₂ is an ideal internal standard for the quantification of 1-dodecene and other similar volatile organic compounds (VOCs). Because it is chemically identical to the analyte but has a different mass, it can be used to correct for the loss of analyte during sample preparation and analysis, as well as for variations in instrument response.[1][2]

  • Tracer in Metabolic Studies: As a ¹³C-labeled molecule, 1-Dodecene-1,2-¹³C₂ can be introduced into biological or environmental systems to trace the metabolic fate of 1-dodecene. By tracking the incorporation of the ¹³C label into various metabolites, researchers can elucidate metabolic pathways, determine rates of metabolic flux, and understand the biotransformation of this long-chain alkene. This is particularly relevant in fields like environmental science, to study the biodegradation of petrochemicals, and in toxicology, to understand the metabolic processing of ingested or inhaled hydrocarbons.

Experimental Protocols

Protocol: Quantification of 1-Dodecene in an Aqueous Sample using 1-Dodecene-1,2-¹³C₂ as an Internal Standard by GC-MS

This protocol provides a representative method for the quantification of 1-dodecene in a water sample, for instance, in an environmental study of water contamination.

1. Materials and Reagents:

  • 1-Dodecene-1,2-¹³C₂ solution (e.g., 100 µg/mL in methanol)

  • Unlabeled 1-dodecene standard solutions for calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL in methanol)

  • High-purity water (LC-MS grade)

  • Hexane (B92381) (pesticide residue grade)

  • Sodium chloride (analytical grade, baked at 450°C for 4 hours)

  • 2 mL GC vials with PTFE-lined septa

  • Micropipettes

2. Sample Preparation:

  • To a 10 mL water sample in a 20 mL glass vial, add a known amount of the 1-Dodecene-1,2-¹³C₂ internal standard solution (e.g., 50 µL of a 10 µg/mL solution to achieve a final concentration of 50 ng/mL).

  • Prepare a set of calibration standards by spiking high-purity water with known concentrations of unlabeled 1-dodecene and the same amount of the internal standard as the samples.

  • Add 2 g of sodium chloride to each sample and standard to increase the ionic strength of the aqueous phase and enhance the extraction of 1-dodecene into the organic solvent.

  • Add 2 mL of hexane to each vial.

  • Cap the vials and vortex for 2 minutes to ensure thorough mixing and extraction of the analyte and internal standard into the hexane layer.

  • Allow the layers to separate for 10 minutes.

  • Carefully transfer 1 mL of the upper hexane layer to a 2 mL GC vial for analysis.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Injection Port: Splitless mode, 250°C

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

    • Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 200°C at 10°C/min, then ramp to 280°C at 20°C/min, hold for 2 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Ions for 1-Dodecene (analyte): m/z 168 (molecular ion), 84, 70

      • Ions for 1-Dodecene-1,2-¹³C₂ (internal standard): m/z 170 (molecular ion), 86, 72

4. Data Analysis:

  • Integrate the peak areas for the selected ions for both the analyte and the internal standard.

  • Calculate the response factor (RF) for each calibration standard using the formula: RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

  • Calculate the average RF from the calibration standards.

  • Calculate the concentration of 1-dodecene in the samples using the formula: Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / Average RF)

Data Presentation

The following table represents hypothetical data from a quantitative analysis of 1-dodecene in three water samples using the protocol described above.

Sample IDAnalyte Peak Area (m/z 168)Internal Standard Peak Area (m/z 170)Calculated Concentration (ng/mL)
Water Sample 185,674198,54321.6
Water Sample 215,321201,3453.8
Water Sample 3210,987195,67854.1

This table presents illustrative data for demonstration purposes.

Metabolic and Signaling Pathways

While 1-Dodecene-1,2-¹³C₂ is primarily used for tracing and quantification, understanding the metabolic fate and signaling effects of its unlabeled counterpart, 1-dodecene, is crucial for interpreting the results of tracer studies.

Metabolic Fate of 1-Dodecene

1-Dodecene, as a long-chain alkene, can be metabolized by various organisms. In mammals, it can be oxidized to form fatty acids, which can then enter beta-oxidation for energy production or be incorporated into complex lipids. In microorganisms, monooxygenase enzymes often initiate the biodegradation of such hydrocarbons.

metabolic_fate Dodecene 1-Dodecene Epoxide 1,2-Epoxydodecane Dodecene->Epoxide Monooxygenase Diol Dodecane-1,2-diol Epoxide->Diol Epoxide Hydrolase FattyAcid Dodecanoic Acid (Lauric Acid) Diol->FattyAcid Oxidation BetaOxidation Beta-Oxidation FattyAcid->BetaOxidation ComplexLipids Complex Lipids (e.g., Triglycerides) FattyAcid->ComplexLipids Esterification Energy Energy (ATP) BetaOxidation->Energy

A simplified metabolic pathway for 1-dodecene.
Signaling Pathways of Long-Chain Fatty Acids

The metabolic products of 1-dodecene, such as long-chain fatty acids, can act as signaling molecules. They can activate G-protein coupled receptors (GPCRs) on the cell surface, such as Free Fatty Acid Receptor 1 (FFAR1) and FFAR4 (also known as GPR40 and GPR120, respectively). Activation of these receptors can trigger various downstream signaling cascades that regulate processes like insulin (B600854) secretion, inflammation, and cellular metabolism.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol LCFA Long-Chain Fatty Acid (e.g., from 1-Dodecene metabolism) GPCR FFAR1/FFAR4 (GPCR) LCFA->GPCR Gq Gαq GPCR->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca [Ca²⁺]i ↑ IP3->Ca releases from ER PKC PKC DAG->PKC activates Ca->PKC co-activates CellularResponse Cellular Response (e.g., Insulin Secretion, Gene Expression) PKC->CellularResponse phosphorylates targets

Signaling cascade initiated by a long-chain fatty acid via a GPCR.

Conclusion

1-Dodecene-1,2-¹³C₂ is a powerful and versatile tool for researchers in analytical chemistry, environmental science, and metabolic research. Its primary use as an internal standard enables highly accurate quantification of its unlabeled counterpart and similar compounds. As a metabolic tracer, it provides a means to investigate the biotransformation and metabolic fate of long-chain alkenes. While direct studies detailing extensive applications of this specific isotopologue are not widespread in public literature, the principles of its use are well-established and analogous to other ¹³C-labeled compounds. The provided protocols and pathway diagrams serve as a foundational guide for the application of 1-Dodecene-1,2-¹³C₂ and the interpretation of the biological context of its metabolic products.

References

physical properties of 1-Dodecene-1,2-13C2

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide to the physical properties and applications of 1-Dodecene-1,2-¹³C₂ is presented below, tailored for researchers, scientists, and drug development professionals.

Introduction

1-Dodecene-1,2-¹³C₂ is a stable isotope-labeled version of 1-Dodecene, an alpha-olefin.[1] Stable isotope labeling involves the substitution of an atom with its heavy isotope, in this case, replacing two ¹²C atoms with ¹³C atoms at the first and second positions of the dodecene chain. This labeling provides a powerful tool for tracing the molecule through biological or chemical systems without altering its fundamental chemical reactivity.[2][3] Such compounds are invaluable in metabolic research, pharmacokinetic studies, and as internal standards for quantitative analysis by mass spectrometry or NMR.[2][3][4]

Physical Properties

The physical properties of alkenes are largely determined by their molecular size, with boiling points and densities increasing with the number of carbon atoms.[5][6] Alkenes are nonpolar compounds, making them insoluble in water but soluble in nonpolar organic solvents.[5][6][7] The following table summarizes the key physical properties of unlabeled 1-Dodecene.

Table 1: Physical Properties of 1-Dodecene (CAS No: 112-41-4)

PropertyValueNotes and References
Molecular Formula C₁₂H₂₄[1][8]
Molecular Weight 168.32 g/mol For 1-Dodecene-1,2-¹³C₂, this value is approx. 170.32 g/mol .[8]
Appearance Clear, colorless liquid[1][8][9]
Odor Mild, pleasant odor[1][8]
Density 0.758 g/mL at 20 °C[10]
Boiling Point 213-216 °C (at 760 mmHg)[10][11]
Melting Point -35 °C[1][10]
Flash Point 77 °C (171 °F) (Closed Cup)[1][9]
Solubility Insoluble in water; Soluble in ethanol, ether, acetone.[1][8][11]
Vapor Pressure 0.2 mm Hg at 20 °C[10]
Refractive Index 1.429-1.430 at 20 °C[8][10]

Experimental Protocols for Property Determination

Standard methodologies for determining the physical properties of a liquid compound like 1-Dodecene-1,2-¹³C₂ are well-established.

  • Boiling Point Determination: The boiling point can be determined using a distillation apparatus. The liquid is heated in a flask, and the temperature at which the vapor and liquid phases are in equilibrium at a given pressure is recorded as the boiling point. For small quantities, a micro-boiling point apparatus can be used.

  • Melting Point Determination: As the melting point is well below room temperature (-35 °C), a cryostat or a specialized low-temperature melting point apparatus is required. The sample is cooled until it solidifies and then slowly warmed, and the temperature at which it transitions from solid to liquid is recorded.

  • Density Measurement: The density can be measured using a pycnometer (specific gravity bottle) or a digital density meter. This involves accurately measuring the mass of a known volume of the liquid at a controlled temperature (e.g., 20 °C).

  • Solubility Assessment: Qualitative solubility is determined by adding a small amount of the substance to a solvent (e.g., water, ethanol) and observing whether it dissolves. Quantitative solubility can be determined by creating a saturated solution, separating the undissolved solute, and measuring the concentration of the solute in the solution via techniques like gas chromatography.

Application in Research: A Hypothetical Workflow

The primary utility of 1-Dodecene-1,2-¹³C₂ is as a tracer to elucidate metabolic pathways or to serve as an internal standard for quantification. For instance, it could be used to study the metabolic fate of alpha-olefins in a biological system, such as a cell culture or an animal model.

The following diagram illustrates a typical experimental workflow for a metabolomics study using this labeled compound.

G cluster_0 Preparation & Dosing cluster_1 Sample Collection & Processing cluster_2 Analysis & Data Interpretation A 1. Synthesize or Procure 1-Dodecene-1,2-13C2 B 2. Formulate Dosing Solution (e.g., in a suitable vehicle) A->B C 3. Administer to Biological System (e.g., cell culture, animal model) B->C D 4. Collect Samples over Time (e.g., plasma, tissue, urine) C->D Incubation Period E 5. Extract Metabolites D->E F 6. Sample Cleanup & Derivatization (if necessary) E->F G 7. Analyze by LC-MS or GC-MS F->G Inject into Instrument H 8. Identify 13C-labeled Metabolites (based on mass shift) G->H I 9. Quantify Metabolites & Determine Flux H->I J 10. Elucidate Metabolic Pathway I->J

References

An In-depth Technical Guide to CAS Number 198332-88-6: 1-Dodecene-1,2-¹³C₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, safety, and applications of the stable isotope-labeled compound 1-Dodecene-1,2-¹³C₂, registered under CAS number 198332-88-6. This document is intended for professionals in research and development who utilize isotopically labeled compounds for quantitative analysis.

Introduction

1-Dodecene-1,2-¹³C₂ is the isotopically labeled form of 1-dodecene, an alpha-olefin. In this specific isotopologue, the two carbon atoms of the vinyl group are replaced with the stable, heavier isotope of carbon, ¹³C. This substitution results in a molecule that is chemically identical to its unlabeled counterpart but has a molecular weight that is two mass units greater. This mass difference is the key to its primary application as an internal standard in quantitative analysis, particularly in mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The use of stable isotope-labeled internal standards is considered the gold standard in quantitative analytical chemistry, as they can accurately correct for variations in sample preparation, extraction efficiency, and instrument response.

Physicochemical Properties

The physicochemical properties of 1-Dodecene-1,2-¹³C₂ are essentially identical to those of unlabeled 1-dodecene, with the exception of its molecular weight. The following tables summarize the key properties.

Table 1: Properties of 1-Dodecene-1,2-¹³C₂ (CAS: 198332-88-6)

PropertyValueReference(s)
Molecular Formula C₁₀(¹³C)₂H₂₄
Molecular Weight 170.30 g/mol
Isotopic Purity 99 atom % ¹³C
Mass Shift M+2

Table 2: Properties of 1-Dodecene (CAS: 112-41-4)

PropertyValueReference(s)
Molecular Formula C₁₂H₂₄
Molecular Weight 168.32 g/mol
Appearance Colorless liquid
Odor Mild, pleasant
Density 0.758 g/mL at 20 °C
Melting Point -35 °C
Boiling Point 214-216 °C
Flash Point 77 °C (171 °F)
Solubility Insoluble in water; soluble in ethanol, ether, acetone.
Refractive Index (n20/D) 1.429

Safety Information

As a stable, non-radioactive isotopologue, the primary hazards associated with 1-Dodecene-1,2-¹³C₂ are dictated by the chemical properties of 1-dodecene. It is a combustible liquid and can cause skin and eye irritation. Aspiration may be fatal if swallowed and enters the airways.

Table 3: Hazard and Safety Information for 1-Dodecene

Hazard InformationDetailsReference(s)
Signal Word Danger
Hazard Statements H227: Combustible liquidH304: May be fatal if swallowed and enters airwaysH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH410: Very toxic to aquatic life with long lasting effects
Precautionary Statements P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P28

An In-depth Technical Guide to the Synthesis of ¹³C Labeled 1-Dodecene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for preparing ¹³C labeled 1-dodecene (B91753), a crucial isotopically labeled compound for metabolic tracing, drug development, and environmental studies. This document details experimental protocols, summarizes key quantitative data, and provides visual representations of the synthetic pathways.

Introduction

1-Dodecene is a twelve-carbon alpha-olefin of significant interest in various chemical industries. The site-specific incorporation of a stable ¹³C isotope into the 1-dodecene molecule allows researchers to track its metabolic fate and understand complex biochemical pathways. This guide focuses on two principal and versatile methods for the synthesis of ¹³C labeled 1-dodecene: the Wittig reaction and the Grignard reaction. These methods offer regioselective control over the placement of the ¹³C label at either the C1 or C2 position of the alkene.

Synthetic Methodologies

Two primary retrosynthetic approaches for the synthesis of ¹³C labeled 1-dodecene are outlined below, focusing on the strategic placement of the carbon-13 isotope.

Retrosynthesis cluster_wittig Wittig Reaction Approach cluster_grignard Grignard Reaction Approach Dodecene ¹³C Labeled 1-Dodecene Wittig_reagents Undecanal (B90771) + [1-¹³C]Methylide or [¹³C]Formaldehyde + Undecylide Dodecene->Wittig_reagents Wittig Olefination Grignard_intermediate [¹³C]Dodecan-1-ol Dodecene->Grignard_intermediate Dehydration Grignard_reagents Undecylmagnesium bromide + [¹³C]Formaldehyde Grignard_intermediate->Grignard_reagents Grignard Addition

Caption: Retrosynthetic analysis of ¹³C labeled 1-dodecene.

Wittig Reaction

The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones and phosphonium (B103445) ylides.[1][2][3] This methodology allows for the precise placement of the ¹³C label by utilizing either a ¹³C-labeled phosphonium ylide or a ¹³C-labeled aldehyde.

This approach involves the reaction of undecanal with a ¹³C-labeled methylide, generated in situ from [¹³C]methyltriphenylphosphonium iodide.

Wittig_1_13C_Dodecene TPP Triphenylphosphine (B44618) (PPh₃) Phosphonium_Salt [¹³C]Methyltriphenylphosphonium Iodide TPP->Phosphonium_Salt MeI [¹³C]Methyl Iodide (¹³CH₃I) MeI->Phosphonium_Salt Ylide [¹³C]Methylenetriphenyl- phosphorane (Ylide) Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Dodecene [1-¹³C]-1-Dodecene Ylide->Dodecene Wittig Reaction Undecanal Undecanal Undecanal->Dodecene Byproduct Triphenylphosphine Oxide Dodecene->Byproduct Byproduct

Caption: Synthesis of [1-¹³C]-1-dodecene via the Wittig reaction.

Experimental Protocol:

Part A: Preparation of [¹³C]Methyltriphenylphosphonium Iodide

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., argon), dissolve triphenylphosphine (1.1 eq.) in anhydrous toluene.

  • Add [¹³C]methyl iodide (1.0 eq., >99% ¹³C enrichment) to the solution.

  • Heat the reaction mixture to reflux for 24 hours, during which a white precipitate of the phosphonium salt will form.

  • Cool the mixture to room temperature and collect the precipitate by vacuum filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to yield [¹³C]methyltriphenylphosphonium iodide.

Part B: Wittig Olefination

  • Suspend [¹³C]methyltriphenylphosphonium iodide (1.2 eq.) in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried, two-necked round-bottom flask under an inert atmosphere.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.1 eq.) in hexanes dropwise. The formation of the orange-red ylide will be observed.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of undecanal (1.0 eq.) in anhydrous THF dropwise to the ylide solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel or preparative gas chromatography to obtain pure [1-¹³C]-1-dodecene.

This synthesis involves the reaction of a C11-phosphonium ylide with ¹³C-labeled formaldehyde.

Wittig_2_13C_Dodecene TPP Triphenylphosphine (PPh₃) Phosphonium_Salt Undecyltriphenylphosphonium Bromide TPP->Phosphonium_Salt Undecyl_Bromide 1-Bromoundecane (B50512) Undecyl_Bromide->Phosphonium_Salt Ylide Undecylidenetriphenyl- phosphorane (Ylide) Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Dodecene [2-¹³C]-1-Dodecene Ylide->Dodecene Wittig Reaction Formaldehyde [¹³C]Formaldehyde (¹³CH₂O) Formaldehyde->Dodecene Byproduct Triphenylphosphine Oxide Dodecene->Byproduct Byproduct

Caption: Synthesis of [2-¹³C]-1-dodecene via the Wittig reaction.

Experimental Protocol:

Part A: Preparation of Undecyltriphenylphosphonium Bromide

  • Combine triphenylphosphine (1.0 eq.) and 1-bromoundecane (1.2 eq.) in a round-bottom flask.

  • Heat the mixture at 100 °C for 48 hours under an inert atmosphere.

  • Cool the resulting viscous oil to room temperature and triturate with hot diethyl ether to induce solidification.

  • Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum.

Part B: Wittig Olefination

  • Follow the procedure for the Wittig olefination described in Section 2.1.1, Part B, using undecyltriphenylphosphonium bromide as the phosphonium salt and a source of [¹³C]formaldehyde (e.g., paraformaldehyde-¹³C, which can be cracked by heating before introduction to the reaction).

Grignard Reaction followed by Dehydration

This two-step sequence involves the formation of a ¹³C-labeled alcohol via a Grignard reaction, followed by dehydration to yield the terminal alkene. This method is particularly useful for synthesizing [1-¹³C]-1-dodecene.

Grignard_Dehydration Undecyl_Bromide 1-Bromoundecane Grignard_Reagent Undecylmagnesium Bromide Undecyl_Bromide->Grignard_Reagent Mg Magnesium Turnings Mg->Grignard_Reagent Carboxylic_Acid [1-¹³C]Dodecanoic Acid Grignard_Reagent->Carboxylic_Acid Carboxylation CO2 [¹³C]Carbon Dioxide (¹³CO₂) CO2->Carboxylic_Acid Alcohol [1-¹³C]Dodecan-1-ol Carboxylic_Acid->Alcohol Reduction Reducing_Agent Reducing Agent (e.g., LiAlH₄) Reducing_Agent->Alcohol Dodecene [1-¹³C]-1-Dodecene Alcohol->Dodecene Dehydration Dehydrating_Agent Dehydrating Agent (e.g., P₂O₅, H₂SO₄) Dehydrating_Agent->Dodecene

Caption: Synthesis of [1-¹³C]-1-dodecene via Grignard reaction and dehydration.

Experimental Protocol:

Part A: Synthesis of [1-¹³C]Dodecan-1-ol

  • Activate magnesium turnings (1.2 eq.) in a flame-dried, three-necked flask under argon.

  • Add a solution of 1-bromoundecane (1.0 eq.) in anhydrous diethyl ether dropwise to initiate the Grignard reaction. Maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the solution to 0 °C and bubble [¹³C]carbon dioxide gas (>99% ¹³C enrichment) through the solution until the reaction is complete (monitored by TLC).

  • Quench the reaction with a cold, dilute solution of hydrochloric acid and extract the product with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield crude [1-¹³C]dodecanoic acid.

  • Without further purification, dissolve the crude acid in anhydrous THF and add it dropwise to a suspension of lithium aluminum hydride (1.5 eq.) in THF at 0 °C.

  • After the addition, allow the mixture to warm to room temperature and then reflux for 4 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Filter the resulting solids and wash with THF. Concentrate the filtrate to yield crude [1-¹³C]dodecan-1-ol.

Part B: Dehydration of [1-¹³C]Dodecan-1-ol

  • Several methods can be employed for the dehydration of the primary alcohol. A common method involves heating the alcohol with a strong acid catalyst such as concentrated sulfuric acid or phosphoric acid.

  • Alternatively, for milder conditions, the alcohol can be treated with phosphorus pentoxide or passed over a heated alumina (B75360) column.

  • The resulting 1-dodecene is collected and purified by distillation or preparative gas chromatography.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of long-chain terminal alkenes using the Wittig reaction, which can be considered indicative for the synthesis of ¹³C labeled 1-dodecene. Specific data for the synthesis of ¹³C labeled 1-dodecene is scarce in the literature; therefore, these values are based on analogous reactions.

Synthesis MethodTarget PositionStarting MaterialsTypical Yield (%)Isotopic Enrichment (%)Reference
Wittig ReactionC1Undecanal, [¹³C]Methyltriphenylphosphonium Iodide60-85>98Analogous Reactions
Wittig ReactionC2[¹³C]Formaldehyde, Undecyltriphenylphosphonium Bromide50-75>98Analogous Reactions
Grignard/DehydrationC11-Bromoundecane, [¹³C]CO₂50-70 (overall)>98Analogous Reactions

Purification and Characterization

Purification

The primary methods for the purification of the final ¹³C labeled 1-dodecene product are:

  • Flash Column Chromatography: Effective for removing the triphenylphosphine oxide byproduct from the Wittig reaction. A non-polar eluent system (e.g., hexanes) is typically used.

  • Preparative Gas Chromatography (pGC): Ideal for obtaining high-purity 1-dodecene, especially for separating it from any isomeric impurities.

Characterization and Isotopic Enrichment Analysis

The structure and isotopic enrichment of the synthesized ¹³C labeled 1-dodecene can be confirmed using the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the terminal alkene protons. The coupling of these protons to the adjacent ¹³C nucleus will result in satellite peaks, the integration of which relative to the central peak allows for the determination of isotopic enrichment.

    • ¹³C NMR: A powerful tool for confirming the position of the ¹³C label. A significantly enhanced signal will be observed at the chemical shift corresponding to the labeled carbon atom. Quantitative ¹³C NMR can be used to determine the isotopic purity.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • GC-MS is a highly sensitive technique for determining the isotopic enrichment.[1][6][7] The mass spectrum of the labeled compound will show an M+1 peak with a significantly higher abundance compared to the unlabeled compound, corresponding to the incorporation of one ¹³C atom. The relative intensities of the M and M+1 peaks are used to calculate the isotopic enrichment.

Conclusion

This technical guide has detailed two robust and versatile methods, the Wittig reaction and the Grignard reaction, for the synthesis of ¹³C labeled 1-dodecene. By carefully selecting the appropriate ¹³C-labeled starting material, the carbon-13 isotope can be strategically placed at either the C1 or C2 position of the 1-dodecene molecule. The provided experimental protocols, though based on analogous transformations of long-chain aliphatic compounds, offer a solid foundation for the successful synthesis, purification, and characterization of this important isotopically labeled molecule for advanced research applications.

References

An In-depth Technical Guide to the Isotopic Purity and Enrichment of 1-Dodecene-1,2-¹³C₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, analysis, and applications of 1-Dodecene-1,2-¹³C₂, a valuable tool in metabolic research and drug development. The document details experimental protocols, data presentation in tabular format, and visualizations of key workflows and pathways to facilitate a deeper understanding of this isotopically labeled compound.

Introduction

1-Dodecene-1,2-¹³C₂ is a stable isotope-labeled analog of 1-dodecene, a twelve-carbon alpha-olefin. The incorporation of two carbon-13 (¹³C) isotopes at the C1 and C2 positions of the double bond allows for its use as a tracer in various biochemical and metabolic studies. Its primary application lies in the field of metabolic flux analysis, particularly in tracking the metabolism of fatty acids and their downstream signaling pathways. The precise determination of its isotopic purity and enrichment is crucial for the accuracy and reliability of such studies.

Synthesis of 1-Dodecene-1,2-¹³C₂

The synthesis of 1-Dodecene-1,2-¹³C₂ is most effectively achieved through a Wittig reaction, a robust method for forming carbon-carbon double bonds. This approach offers high regioselectivity, ensuring the double bond is formed at the terminal position. The key to the isotopic labeling is the use of a ¹³C-labeled Wittig reagent.

Proposed Synthetic Pathway

A plausible synthetic route involves the reaction of undecanal (B90771) with a ¹³C₂-labeled phosphonium (B103445) ylide. The ylide is prepared from [¹³C₂]methyltriphenylphosphonium iodide.

G cluster_0 Preparation of Wittig Reagent cluster_1 Wittig Reaction 13C2_MeI [¹³C₂]Methyl Iodide 13C2_MePPh3I [¹³C₂]Methyltriphenylphosphonium Iodide 13C2_MeI->13C2_MePPh3I SN2 Reaction PPh3 Triphenylphosphine (B44618) PPh3->13C2_MePPh3I Ylide [¹³C₂]Methylenetriphenylphosphorane (Ylide) 13C2_MePPh3I->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide 1-Dodecene-1,2-13C2 1-Dodecene-1,2-¹³C₂ Ylide->this compound Reaction Undecanal Undecanal Undecanal->this compound TPPO Triphenylphosphine oxide

Caption: Synthetic pathway for 1-Dodecene-1,2-¹³C₂ via Wittig reaction.
Experimental Protocol: Synthesis of 1-Dodecene-1,2-¹³C₂

This protocol is a representative example based on established Wittig reaction procedures for long-chain alkene synthesis.

Materials:

Procedure:

  • Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, suspend [¹³C₂]methyltriphenylphosphonium iodide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0°C in an ice bath.

  • Add n-butyllithium (1.05 equivalents) dropwise via syringe. The solution should turn a characteristic deep red or orange color, indicating the formation of the ylide. Stir the mixture at 0°C for 30 minutes.

  • Wittig Reaction: To the ylide solution, add undecanal (1.0 equivalent) dissolved in a small amount of anhydrous THF dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure 1-Dodecene-1,2-¹³C₂. The byproduct, triphenylphosphine oxide, can also be removed by recrystallization in some cases.

Isotopic Purity and Enrichment Analysis

The determination of isotopic purity and enrichment is critical for the quantitative applications of 1-Dodecene-1,2-¹³C₂. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative Data Summary

The following table summarizes the key quantitative parameters for commercially available 1-Dodecene-1,2-¹³C₂.

ParameterTypical ValueAnalytical MethodReference
Isotopic Purity≥ 99 atom % ¹³CNMR Spectroscopy, Mass Spectrometry[1]
Chemical Purity≥ 98%Gas Chromatography (GC)[1]
Isotopic Enrichment> 98%NMR Spectroscopy, Mass Spectrometry[1]
Experimental Protocol: ¹³C NMR for Isotopic Enrichment

¹³C NMR spectroscopy is a powerful tool for determining the position and extent of ¹³C labeling.

Sample Preparation:

  • Dissolve an accurately weighed amount of 1-Dodecene-1,2-¹³C₂ in a deuterated solvent (e.g., CDCl₃).

  • Add a known amount of an internal standard with a well-defined ¹³C signal if quantitative analysis is required.

NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Pulse Program: A standard ¹³C{¹H} pulse program with proton decoupling (e.g., zgpg30).

  • Acquisition Parameters:

    • Spectral Width (SW): Approximately 200-250 ppm.

    • Number of Scans (NS): Sufficient to obtain a good signal-to-noise ratio (e.g., 1024 or higher, depending on sample concentration).

    • Relaxation Delay (D1): A sufficiently long delay to ensure full relaxation of the ¹³C nuclei (e.g., 5-10 seconds), which is crucial for accurate quantification.

    • Acquisition Time (AQ): Typically 1-2 seconds.

Data Analysis:

  • Process the FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz).

  • Perform Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals corresponding to the ¹³C-labeled carbons (C1 and C2) and any unlabeled carbons.

  • The isotopic enrichment can be calculated by comparing the integrals of the enriched signals to those of any residual unlabeled signals or by comparing them to the natural abundance ¹³C signals of the solvent or an internal standard.

Experimental Protocol: Mass Spectrometry for Isotopic Purity

High-resolution mass spectrometry (HRMS) is used to determine the mass isotopologue distribution and confirm the isotopic purity.

Sample Preparation:

  • Prepare a dilute solution of 1-Dodecene-1,2-¹³C₂ in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

Mass Spectrometry Analysis:

  • Instrument: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with a gas or liquid chromatography system (GC-MS or LC-MS).

  • Ionization Method: A soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is suitable for LC-MS, while Electron Ionization (EI) is common for GC-MS.

  • Acquisition Mode: Acquire data in full scan mode with high mass accuracy and resolution.

Data Analysis:

  • Extract the mass spectrum for the molecular ion of 1-Dodecene.

  • Identify the peaks corresponding to the different isotopologues (M, M+1, M+2, etc.).

  • Correct the observed peak intensities for the natural abundance of isotopes (e.g., ¹³C, ²H) in the unlabeled portion of the molecule.

  • The isotopic purity is calculated from the relative abundance of the M+2 peak (corresponding to the doubly ¹³C-labeled molecule) compared to the other isotopologues.

G Sample 1-Dodecene-1,2-¹³C₂ Sample NMR ¹³C NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS Enrichment Isotopic Enrichment (%) NMR->Enrichment Position Positional Labeling NMR->Position MS->Enrichment Purity Isotopic Purity (%) MS->Purity G Dodecene_13C2 1-Dodecene-1,2-¹³C₂ Beta_Oxidation β-Oxidation Dodecene_13C2->Beta_Oxidation GPCRs GPR40/GPR120 Dodecene_13C2->GPCRs PPARs PPARα/γ Dodecene_13C2->PPARs AcetylCoA_13C2 [¹³C₂]Acetyl-CoA Beta_Oxidation->AcetylCoA_13C2 TCA_Cycle TCA Cycle AcetylCoA_13C2->TCA_Cycle AMPK AMPK Activation TCA_Cycle->AMPK Signaling_Outcomes Cellular Responses (e.g., Gene Expression, Insulin Secretion) GPCRs->Signaling_Outcomes PPARs->Signaling_Outcomes AMPK->Signaling_Outcomes

References

The Unseen Workhorses: A Technical Guide to Stable Isotope Labeled Alpha-Olefins in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the core applications of stable isotope labeled alpha-olefins. This document provides an in-depth exploration of their use in metabolic research, polymer science, and environmental analysis, complete with detailed experimental protocols, quantitative data, and visual workflows.

Stable isotope labeled alpha-olefins, enriched with heavy, non-radioactive isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C), are powerful and versatile tools in modern scientific investigation. By maintaining the same chemical properties as their unlabeled counterparts, these molecules can act as precise tracers and internal standards in a multitude of analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This allows for the unambiguous tracking and quantification of molecular fates in complex systems without altering the inherent biological or chemical processes.

Core Applications at a Glance

The utility of stable isotope labeled alpha-olefins spans across diverse scientific disciplines, offering unparalleled insights into intricate mechanisms.

  • Metabolic Research: In the realm of life sciences, deuterated and ¹³C-labeled alpha-olefins serve as invaluable probes for elucidating metabolic pathways. As precursors to fatty acids and other lipids, their journey through biological systems can be meticulously tracked, providing critical information on lipid metabolism, disease progression, and the pharmacokinetics of drug candidates.

  • Polymer Science: The synthesis of polymers with precisely controlled microstructures is a cornerstone of materials science. ¹³C-labeled alpha-olefin monomers, when used in polymerization reactions such as those catalyzed by Ziegler-Natta systems, allow for detailed mechanistic studies and precise characterization of the resulting polymer chain. This enables a deeper understanding of catalyst behavior and its influence on polymer properties.

  • Environmental Analysis: Understanding the environmental fate and transport of organic compounds is crucial for assessing their ecological impact. Stable isotope labeled alpha-olefins are employed as tracers to study the degradation pathways and persistence of plastics and other pollutants in various environmental matrices. This provides a clear picture of their biotransformation and potential for bioaccumulation.

Quantitative Data Summary

The following tables summarize key quantitative data from representative studies, highlighting the precision and utility of stable isotope labeled alpha-olefins in different applications.

ParameterValueApplication AreaIsotope LabelAnalytical MethodReference
Metabolic Fate of Deuterated Palmitic Acid (a Saturated Fatty Acid Analog)
In Vivo Oxidation at 10 hours (Resting)13.2 ± 7.7%Metabolic Researchd₃₁GC-MS[1]
In Vivo Oxidation at 9 hours (Exercise)15.1 ± 6.0%Metabolic Researchd₃₁GC-MS[2]
Polymer Microstructure Analysis
1-Hexene Incorporation in Ethylene Copolymer2.82 mol%Polymer ScienceNatural Abundance ¹³C¹³C NMR[3]
Environmental Degradation of ¹³C-Polyethylene
Mineralization Rate by Rhodococcus ruberup to 1.2% per yearEnvironmental Analysis¹³CIsotope Ratio Mass Spectrometry[4][5]

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of a deuterated alpha-olefin and its application in environmental degradation studies, as well as a general workflow for metabolic flux analysis.

Synthesis of Deuterated 1-Hexene via Catalytic Deuteration of 1-Hexyne (B1330390)

This protocol outlines the synthesis of cis-1,2-dideuterio-1-hexene using a poisoned catalyst to ensure selective reduction of the alkyne.

Materials:

  • 1-Hexyne (C₆H₁₀)

  • Lindlar Catalyst (Palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline)

  • Deuterium gas (D₂)

  • Anhydrous solvent (e.g., hexane, ethanol)

Procedure:

  • A reaction flask is charged with 1-hexyne and the anhydrous solvent under an inert atmosphere.

  • The Lindlar catalyst is added to the solution.

  • The flask is evacuated and backfilled with deuterium gas (D₂) to the desired pressure (typically slightly above atmospheric pressure).

  • The reaction mixture is stirred vigorously at room temperature.

  • The reaction progress is monitored by gas chromatography (GC) to observe the consumption of 1-hexyne and the formation of the deuterated alkene.

  • Upon completion, the catalyst is removed by filtration through a pad of celite.

  • The solvent is carefully removed by distillation to yield the cis-1,2-dideuterio-1-hexene.

  • The product's isotopic purity and stereochemistry are confirmed by mass spectrometry (MS) and NMR spectroscopy.[6]

Environmental Mineralization Study of ¹³C-Labeled Polyethylene (B3416737)

This protocol describes an assay to quantify the microbial mineralization of polyethylene using a ¹³C-labeled substrate.[4][5]

Materials:

  • ¹³C-labeled polyethylene (¹³C-PE) particles (UV-irradiated to mimic environmental exposure)

  • Liquid medium suitable for the growth of the test microorganism (e.g., Rhodococcus ruber)

  • Inoculum of the test microorganism

  • Gas-tight incubation bottles

  • Isotope Ratio Mass Spectrometer (IRMS)

Procedure:

  • A known amount of ¹³C-PE particles is added to the liquid medium in the incubation bottles.

  • The medium is inoculated with the microorganism. Abiotic controls (without microorganisms) are also prepared.

  • The bottles are sealed and incubated under controlled conditions (temperature, light).

  • At regular intervals, headspace gas samples are taken to measure the concentration and the δ¹³C value of the evolved CO₂ using IRMS.

  • The rate of microbial mineralization of PE is calculated from the net amount of ¹³C transferred from the labeled PE to the CO₂ pool in the biotic incubations compared to the abiotic controls.

  • At the end of the incubation, microbial biomass can be harvested, and the incorporation of ¹³C into cellular components like fatty acids can be analyzed to assess assimilation.

General Workflow for ¹³C-Metabolic Flux Analysis (MFA)

This workflow outlines the key steps in a typical ¹³C-MFA experiment to quantify intracellular metabolic fluxes.[7][8]

Procedure:

  • Model Definition: A stoichiometric model of the metabolic network of interest is constructed.

  • Tracer Selection: An appropriate ¹³C-labeled substrate (e.g., ¹³C-glucose) is chosen to maximize the information obtained from the labeling patterns.

  • Labeling Experiment: The biological system (e.g., cell culture) is cultured with the ¹³C-labeled substrate until a metabolic and isotopic steady state is reached.

  • Sample Quenching and Metabolite Extraction: Metabolism is rapidly halted (quenched), and intracellular metabolites are extracted.

  • Analytical Measurement: The isotopic labeling patterns of the extracted metabolites are measured using techniques like LC-MS/MS or NMR.

  • Flux Calculation: The measured labeling data, along with other physiological data (e.g., substrate uptake and product secretion rates), are used in a computational model to estimate the intracellular metabolic fluxes.

  • Statistical Analysis: The goodness-of-fit of the model is evaluated, and confidence intervals for the estimated fluxes are determined.

Visualizing the Processes

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and pathways described in this guide.

Synthesis_of_Deuterated_1_Hexene cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product 1-Hexyne 1-Hexyne Reaction_Vessel Reaction in Anhydrous Solvent 1-Hexyne->Reaction_Vessel D2_gas Deuterium Gas (D2) D2_gas->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Lindlar_Catalyst Lindlar Catalyst Lindlar_Catalyst->Reaction_Vessel Distillation Solvent Removal Filtration->Distillation Deuterated_1_Hexene cis-1,2-dideuterio-1-hexene Distillation->Deuterated_1_Hexene

Synthesis of Deuterated 1-Hexene.

Environmental_Mineralization_Workflow Start Start: ¹³C-PE Incubation Incubation Incubation with Microorganisms Start->Incubation Sampling Headspace Gas Sampling Incubation->Sampling Time Series Biomass_Analysis Biomass Harvest & ¹³C-Fatty Acid Analysis Incubation->Biomass_Analysis End of Experiment Analysis IRMS Analysis of δ¹³C-CO₂ Sampling->Analysis Calculation Calculate Mineralization Rate Analysis->Calculation End End: Environmental Fate Determined Calculation->End Biomass_Analysis->End

Environmental Mineralization Workflow.

Metabolic_Flux_Analysis_Workflow Model Define Metabolic Model Labeling ¹³C Labeling Experiment Model->Labeling Quench_Extract Quench Metabolism & Extract Metabolites Labeling->Quench_Extract Measure Measure Labeling Patterns (MS/NMR) Quench_Extract->Measure Flux_Calc Computational Flux Calculation Measure->Flux_Calc Validation Statistical Validation Flux_Calc->Validation

Metabolic Flux Analysis Workflow.

References

An In-depth Technical Guide to 13C NMR Spectra of Long-Chain Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of long-chain alkenes. It is designed to serve as a valuable resource for researchers in organic chemistry, materials science, and pharmaceutical development who utilize these molecules in their work. This document details experimental methodologies, presents quantitative data for chemical shift assignments, and illustrates key structural-spectral correlations.

Introduction to 13C NMR of Long-Chain Alkenes

Carbon-13 NMR spectroscopy is a powerful analytical technique for determining the carbon framework of organic molecules.[1][2] In the context of long-chain alkenes, 13C NMR provides crucial information regarding the position and stereochemistry of the double bond(s), the length of the alkyl chain, and the presence of any branching.

The chemical shift of a carbon nucleus is sensitive to its local electronic environment. Key factors influencing the 13C chemical shifts in long-chain alkenes include:

  • Hybridization: Sp2-hybridized carbons of the double bond resonate at a significantly lower field (higher ppm) compared to the sp3-hybridized carbons of the saturated alkyl chain.[3] Olefinic carbons typically appear in the range of 110-140 ppm, while aliphatic carbons are found between 10-40 ppm.[4][5][6]

  • Position of the Double Bond: The chemical shifts of the carbons at and adjacent to the double bond are highly dependent on the double bond's position within the long alkyl chain. As the double bond moves towards the center of the chain, the chemical shifts of the olefinic carbons tend to shift slightly.

  • Stereochemistry (E/Z Isomerism): The cis (Z) or trans (E) configuration of the double bond has a distinct effect on the chemical shifts of the carbons in its vicinity. Generally, allylic carbons in cis isomers are shielded (shifted to a higher field/lower ppm) compared to their trans counterparts due to steric compression (the γ-gauche effect).[7][8]

  • Substituent Effects: Electronegative substituents near a carbon atom will cause a downfield shift (deshielding), while electropositive substituents will cause an upfield shift (shielding).

Experimental Protocols for 13C NMR Spectroscopy

Acquiring high-quality, quantitative 13C NMR spectra is essential for accurate structural analysis. The following provides a detailed methodology for the key steps involved.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution spectra.

  • Sample Purity: Ensure the long-chain alkene sample is of high purity to avoid interference from impurities in the spectrum. Purification can be achieved through techniques such as distillation or column chromatography.

  • Solvent Selection: The choice of solvent is crucial. Deuterated solvents are used to avoid large solvent signals in the proton spectrum, which can interfere with the lock signal. Common solvents for nonpolar long-chain alkenes include deuterated chloroform (B151607) (CDCl3) and deuterated benzene (B151609) (C6D6). CDCl3 is a common choice, with its carbon signal appearing as a triplet at approximately 77 ppm.[4]

  • Concentration: A sufficient concentration of the analyte is necessary to obtain a good signal-to-noise ratio in a reasonable timeframe, given the low natural abundance of 13C (1.1%).[1][2] Typically, a concentration of 10-50 mg of the compound in 0.5-0.7 mL of deuterated solvent is appropriate for most modern NMR spectrometers.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).[9]

NMR Data Acquisition

The following are typical parameters for acquiring a standard proton-decoupled 13C NMR spectrum. For quantitative analysis, specific parameter adjustments are necessary.

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution.

  • Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically used. For distinguishing between CH, CH2, and CH3 groups, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are invaluable.

  • Acquisition Parameters for Qualitative Analysis:

    • Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of carbon chemical shifts in long-chain alkenes.

    • Acquisition Time: An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay (d1): A short relaxation delay of 1-2 seconds is often used for qualitative spectra to reduce the total experiment time.

    • Number of Scans: The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. It can range from several hundred to several thousand scans.

  • Acquisition Parameters for Quantitative Analysis:

    • To obtain accurate integrations that reflect the relative number of each type of carbon, the nuclear Overhauser effect (NOE) must be suppressed, and all carbons must fully relax between pulses.

    • Inverse-gated decoupling: This technique is employed to suppress the NOE, which can otherwise lead to inaccurate signal intensities.

    • Long Relaxation Delay: The relaxation delay (d1) should be at least 5 times the longest T1 relaxation time of any carbon in the molecule. For long-chain alkenes, T1 values can be several seconds, so a d1 of 30-60 seconds may be necessary.

    • Pulse Angle: A 30° or 45° pulse angle is often used instead of a 90° pulse to reduce the required relaxation delay.

    • Paramagnetic Relaxation Agents: The addition of a small amount of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (B107027) (Cr(acac)3), can significantly shorten the T1 relaxation times of all carbons, allowing for shorter relaxation delays and faster acquisition of quantitative spectra.

Data Presentation: 13C NMR Chemical Shifts of Long-Chain Alkenes

The following tables summarize the 13C NMR chemical shifts for a series of long-chain mono-unsaturated alkenes. All chemical shifts are reported in parts per million (ppm) relative to TMS. The data illustrates the influence of double bond position and stereochemistry on the carbon resonances.

Table 1: 13C NMR Chemical Shifts (ppm) of Dodecene Isomers

Carbon No.1-Dodecene(Z)-5-Dodecene(E)-5-Dodecene
1114.114.114.1
2139.122.622.6
333.931.831.8
429.129.629.6
529.7129.9130.4
629.7129.9130.4
729.727.232.7
829.529.629.6
929.331.831.8
1031.922.622.6
1122.714.114.1
1214.1--

Table 2: 13C NMR Chemical Shifts (ppm) of Tetradecene Isomers

Carbon No.1-Tetradecene(Z)-7-Tetradecene(E)-7-Tetradecene
1114.214.114.1
2139.222.722.7
333.931.931.9
429.229.329.3
529.429.729.7
629.727.232.7
7130.0130.0130.5
829.727.232.7
929.729.729.7
1029.529.329.3
1129.331.931.9
1231.922.722.7
1322.714.114.1
1414.1--

Table 3: 13C NMR Chemical Shifts (ppm) of Hexadecene Isomers

Carbon No.1-Hexadecene(Z)-7-Hexadecene(E)-7-Hexadecene
1114.214.114.1
2139.222.722.7
333.931.931.9
429.229.329.3
529.429.829.8
629.727.232.7
7130.0130.0130.5
8130.0130.0130.5
929.727.232.7
1029.729.829.8
1129.729.329.3
1229.531.931.9
1329.322.722.7
1431.914.114.1
1522.7--
1614.1--

Table 4: 13C NMR Chemical Shifts (ppm) of Octadecene Isomers (Oleic vs. Elaidic Acid)

Carbon No.(Z)-9-Octadecene (Oleic Acid)(E)-9-Octadecene (Elaidic Acid)
1180.5 (COOH)180.2 (COOH)
234.134.0
324.724.7
429.229.2
529.229.2
629.329.3
729.829.8
827.232.6
9129.8130.3
10130.0130.3
1127.232.6
1229.829.8
1329.329.3
1429.229.2
1529.229.2
1631.931.9
1722.722.7
1814.114.1

Visualization of Structure-Spectra Relationships

The following diagrams, generated using the DOT language, illustrate the key relationships between the molecular structure of long-chain alkenes and their 13C NMR chemical shifts.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Purify Alkene p2 Dissolve in Deuterated Solvent (e.g., CDCl3) p1->p2 p3 Add Internal Standard (TMS) p2->p3 p4 Transfer to NMR Tube p3->p4 a1 Insert Sample into Spectrometer p4->a1 a2 Lock and Shim a1->a2 a3 Set Acquisition Parameters (Pulse Sequence, d1, ns, etc.) a2->a3 a4 Acquire Spectrum a3->a4 d1 Fourier Transform a4->d1 d2 Phase Correction d1->d2 d3 Baseline Correction d2->d3 d4 Reference to TMS (0 ppm) d3->d4

Caption: Experimental workflow for 13C NMR analysis.

Chemical_Shift_Factors A 13C Chemical Shift B Hybridization (sp2 vs. sp3) A->B C Stereochemistry (cis vs. trans) A->C D Double Bond Position A->D E Substituent Effects A->E

Caption: Factors influencing 13C NMR chemical shifts.

Cis_Trans_Effect cluster_info Effect of Stereochemistry on Allylic Carbon (Cα) cis (Z)-Isomer Allylic Carbon (Cα) Olefinic Carbon (C=) ~27.2 ppm ~130.0 ppm trans (E)-Isomer Allylic Carbon (Cα) Olefinic Carbon (C=) ~32.7 ppm ~130.5 ppm info Cis isomer's Cα is shielded (upfield shift) due to γ-gauche steric interaction.

Caption: Comparison of cis and trans isomer chemical shifts.

Conclusion

13C NMR spectroscopy is an indispensable tool for the detailed structural characterization of long-chain alkenes. By understanding the fundamental principles that govern chemical shifts and by employing rigorous experimental techniques, researchers can confidently determine the position and stereochemistry of double bonds within these important molecules. The data and methodologies presented in this guide offer a solid foundation for the application of 13C NMR in academic and industrial research settings, facilitating the development of new materials and pharmaceuticals.

References

Environmental Degradation of 1-Dodecene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dodecene (B91753), a long-chain alpha-olefin, is a key industrial chemical intermediate used in the production of a variety of products, including detergents, lubricants, and polymers.[1] Its widespread use necessitates a thorough understanding of its environmental fate and degradation pathways to assess its ecological impact and ensure responsible management. This technical guide provides an in-depth overview of the current scientific understanding of the biotic and abiotic degradation of 1-dodecene in various environmental compartments, including soil, water, and the atmosphere. The information presented herein is intended to support researchers, scientists, and professionals in the fields of environmental science, chemistry, and drug development in their efforts to evaluate the environmental profile of 1-dodecene and related compounds.

Physicochemical Properties of 1-Dodecene

A comprehensive understanding of the environmental behavior of 1-dodecene begins with its fundamental physicochemical properties, which are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₂H₂₄[1]
Molecular Weight168.32 g/mol [1]
AppearanceColorless liquid[1]
OdorMild, pleasant[1]
Water SolubilityInsoluble[1]
Log P (Octanol-Water Partition Coefficient)6.14
Vapor Pressure1.33 Pa at 25°C
Henry's Law Constant4.25 atm·m³/mol

Biodegradation Pathways

The primary mechanism for the environmental breakdown of 1-dodecene is microbial degradation. A diverse range of bacteria and fungi possess the enzymatic machinery to utilize 1-dodecene as a source of carbon and energy. The degradation pathways generally proceed through aerobic mechanisms, involving initial oxidation of the terminal double bond or the saturated carbon chain.

Aerobic Biodegradation by Bacteria

Bacteria, particularly species from the genera Pseudomonas and Rhodococcus, are well-known for their ability to degrade alkanes and alkenes.[2][3][4][5] The aerobic degradation of 1-dodecene by these microorganisms is believed to follow a pathway involving terminal oxidation.

The initial attack on the 1-dodecene molecule is typically catalyzed by a monooxygenase enzyme, which introduces a hydroxyl group at the terminal methyl group (ω-oxidation) or at the double bond (epoxidation).

  • Terminal Oxidation Pathway: In this pathway, a monooxygenase hydroxylates the terminal methyl group of 1-dodecene to form 1-dodecen-12-ol. This is subsequently oxidized to dodecen-12-al (an aldehyde) and then to dodecen-12-oic acid (a fatty acid) by alcohol and aldehyde dehydrogenases, respectively. The resulting unsaturated fatty acid then enters the β-oxidation cycle, where it is sequentially cleaved into two-carbon acetyl-CoA units, which can then be funneled into the citric acid cycle for energy production.

  • Epoxidation Pathway: Alternatively, a monooxygenase can attack the double bond, forming 1,2-epoxydodecane.[6] This epoxide can then be hydrolyzed by an epoxide hydrolase to form 1,2-dodecanediol. The diol can be further oxidized to a hydroxy acid and subsequently enter central metabolic pathways.

Aerobic_Bacterial_Degradation 1-Dodecene 1-Dodecene Monooxygenase_epox Monooxygenase 1-Dodecene->Monooxygenase_epox Monooxygenase_term Monooxygenase 1-Dodecene->Monooxygenase_term 1,2-Epoxydodecane 1,2-Epoxydodecane Epoxide Hydrolase Epoxide Hydrolase 1,2-Epoxydodecane->Epoxide Hydrolase 1,2-Dodecanediol 1,2-Dodecanediol Central Metabolism Central Metabolism 1,2-Dodecanediol->Central Metabolism Dodecenoic Acid Dodecenoic Acid Beta-Oxidation β-Oxidation Dodecenoic Acid->Beta-Oxidation Acetyl-CoA Acetyl-CoA Acetyl-CoA->Central Metabolism Monooxygenase_epox->1,2-Epoxydodecane Epoxide Hydrolase->1,2-Dodecanediol Monooxygenase_term->Dodecenoic Acid Dehydrogenases Dehydrogenases Beta-Oxidation->Acetyl-CoA

Figure 1: Aerobic bacterial degradation pathways of 1-dodecene.
Fungal Degradation

Fungi, including species of Candida and Cunninghamella, have also been shown to assimilate and degrade long-chain alkenes.[7][8] Fungal degradation pathways are often initiated by cytochrome P450 monooxygenases, which can catalyze the epoxidation of the double bond.[9][10][11]

Fungal peroxygenases are another class of enzymes capable of epoxidizing long-chain terminal alkenes like 1-dodecene.[9][10][11] These enzymes utilize hydrogen peroxide to form the reactive epoxide intermediate, 1,2-epoxydodecane.[9][10][11] This can be a key step leading to further degradation.

Fungal_Degradation 1-Dodecene 1-Dodecene Peroxygenase Fungal Peroxygenase (H₂O₂) 1-Dodecene->Peroxygenase 1,2-Epoxydodecane 1,2-Epoxydodecane Further Degradation Products Further Degradation Products 1,2-Epoxydodecane->Further Degradation Products Peroxygenase->1,2-Epoxydodecane Atmospheric_Degradation 1-Dodecene 1-Dodecene OH_Radical •OH 1-Dodecene->OH_Radical Ozone O₃ 1-Dodecene->Ozone Hydroxyalkyl Radical Hydroxyalkyl Radical Oxygenated Products Oxygenated Products Hydroxyalkyl Radical->Oxygenated Products Primary Ozonide Primary Ozonide Criegee Intermediate + Undecanal Criegee Intermediate + Undecanal Primary Ozonide->Criegee Intermediate + Undecanal OH_Radical->Hydroxyalkyl Radical Ozone->Primary Ozonide Soil_Microcosm_Workflow cluster_prep Microcosm Preparation cluster_treatment Treatment and Incubation cluster_analysis Analysis Collect Soil Collect Soil Sieve Soil Sieve Soil Collect Soil->Sieve Soil Characterize Soil Characterize Soil Sieve Soil->Characterize Soil Distribute Soil Distribute Soil Characterize Soil->Distribute Soil Spike with 1-Dodecene Spike with 1-Dodecene Distribute Soil->Spike with 1-Dodecene Incubate Incubate Spike with 1-Dodecene->Incubate Sacrificial Sampling Sacrificial Sampling Incubate->Sacrificial Sampling Solvent Extraction Solvent Extraction Sacrificial Sampling->Solvent Extraction GC-MS Analysis GC-MS Analysis Solvent Extraction->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis

References

The Advantages of 13C Labeled Tracers in Metabolomics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of Carbon-13 (¹³C) labeled tracers in metabolomics. Stable isotope tracing with ¹³C has become an indispensable tool for elucidating the intricate network of biochemical pathways, enabling the precise quantification of metabolic fluxes and offering unparalleled insights into cellular physiology in both health and disease.[1][2] For professionals in academic research and drug development, a thorough understanding of these methodologies is essential for unlocking new discoveries and developing the next generation of therapeutics.[3]

Core Principles of ¹³C Stable Isotope Tracing

Stable isotope tracing involves the introduction of a molecule into a biological system where one or more atoms have been replaced by their heavier, non-radioactive isotope.[3] In the context of metabolomics, ¹³C-labeled compounds, such as glucose or glutamine, are supplied to cells, tissues, or whole organisms.[2][4] As these substrates are metabolized, the ¹³C atoms are incorporated into downstream metabolites.[3][4] The pattern and extent of this incorporation, known as the mass isotopomer distribution (MID), provide a dynamic readout of the activity of various metabolic pathways.[1] This information is then used to quantify the rates of reactions, a practice known as Metabolic Flux Analysis (MFA).[3] ¹³C-MFA is considered the gold standard for quantifying intracellular metabolic fluxes.[3][5]

The primary analytical techniques for detecting and quantifying ¹³C-labeled metabolites are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][4] MS, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), separates metabolites and measures their mass-to-charge ratio, where the incorporation of ¹³C results in a predictable mass shift.[2] NMR spectroscopy, on the other hand, can provide detailed information on the positional labeling of carbons within a metabolite, which is highly informative for flux analysis.[4]

Key Advantages of Utilizing ¹³C Labeled Tracers

The use of ¹³C labeled tracers in metabolomics offers several distinct advantages over traditional metabolomics approaches that only measure metabolite abundances.

  • Quantitative Measurement of Metabolic Fluxes: Unlike conventional metabolomics which provides a static snapshot of metabolite levels, ¹³C tracing allows for the quantification of the rates (fluxes) of metabolic reactions.[6] This provides a dynamic view of cellular metabolism, revealing how pathways are utilized and regulated under different conditions.

  • Elucidation of Pathway Activity: By tracking the flow of ¹³C atoms, researchers can determine the relative contributions of different metabolic pathways to the production of a particular metabolite.[7][8] For instance, the use of specifically labeled glucose tracers can distinguish between glycolysis and the pentose (B10789219) phosphate (B84403) pathway.[9]

  • Identification of Novel Metabolic Pathways: The labeling patterns observed in metabolites can sometimes reveal unexpected metabolic routes or connections between pathways that were not previously known.

  • Understanding of Substrate Utilization: ¹³C tracers enable the precise determination of how different nutrient sources are utilized by cells. For example, by using both ¹³C-glucose and ¹³C-glutamine, researchers can dissect the relative contributions of these two key nutrients to the TCA cycle and biomass synthesis.[10]

  • Applications in Drug Development: In the pharmaceutical industry, ¹³C tracer studies are invaluable for target identification and validation, as well as for elucidating the mechanism of action of drug candidates.[1][3] By understanding how a disease state alters metabolism or how a drug modulates metabolic fluxes, more effective therapeutic strategies can be developed.[3]

Experimental Protocols

A typical ¹³C labeling experiment involves several key steps, from cell culture and labeling to metabolite extraction and analysis. Careful execution of each step is critical for obtaining high-quality and reproducible data.

Protocol 1: Cell Culture and ¹³C Labeling

This protocol outlines the general procedure for culturing and labeling adherent mammalian cells with a ¹³C-labeled substrate.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Glucose-free and/or glutamine-free culture medium

  • ¹³C-labeled tracer (e.g., [U-¹³C]-glucose, [U-¹³C]-glutamine)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Cell culture plates or flasks

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Cell Seeding: Seed cells in their regular growth medium in the desired culture vessel format (e.g., 6-well plates). Allow cells to attach and grow to the desired confluency (typically 70-80%).

  • Medium Preparation: Prepare the labeling medium by supplementing glucose-free and/or glutamine-free medium with the desired concentration of the ¹³C-labeled tracer and dFBS.

  • Medium Exchange and Labeling:

    • Aspirate the unlabeled growth medium from the cells.

    • Gently wash the cells once with sterile PBS to remove any residual unlabeled substrate.

    • Aspirate the PBS.

    • Add the pre-warmed labeling medium to the cells.

  • Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady state. This time can range from hours to days depending on the cell type and the pathways being investigated. It is recommended to perform a time-course experiment to determine the optimal labeling time.[9]

Protocol 2: Metabolic Quenching and Metabolite Extraction

This is a critical step to instantaneously halt all enzymatic activity and extract intracellular metabolites for analysis.[6]

Materials:

  • Ice-cold methanol (B129727) (80% in water)

  • Liquid nitrogen or dry ice

  • Cell scrapers

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of operating at 4°C

Procedure:

  • Quenching Metabolism:

    • Remove the culture plates from the incubator and place them on a bed of dry ice or in liquid nitrogen to rapidly quench metabolic activity.[11]

    • Aspirate the labeling medium.

    • Quickly wash the cells with ice-cold PBS and aspirate completely.[5]

  • Metabolite Extraction:

    • Add 1 mL of pre-chilled 80% methanol to each well of a 6-well plate.[5]

    • Scrape the cells into the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.[12]

  • Sample Clarification:

    • Vortex the tubes vigorously.

    • Centrifuge at high speed (>15,000 x g) at 4°C to pellet cell debris and precipitated proteins.[5]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled tube.

  • Sample Storage: Dry the metabolite extracts using a vacuum concentrator and store at -80°C until analysis.[5]

Protocol 3: GC-MS Analysis of ¹³C-Labeled Metabolites

GC-MS is a widely used technique for ¹³C-MFA due to its high sensitivity and resolution.[6] This protocol outlines the derivatization and analysis of polar metabolites.

Materials:

  • Dried metabolite extracts

  • Pyridine (B92270)

  • Methoxyamine hydrochloride (MOX) reagent

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • GC-MS instrument

Procedure:

  • Derivatization:

    • Add 20 µL of 2% (w/v) methoxyamine hydrochloride in pyridine to the dried metabolite extract.

    • Incubate at 37°C for 90 minutes.

    • Add 25 µL of MTBSTFA.

    • Incubate at 60°C for 1 hour.

  • GC-MS Analysis:

    • Inject the derivatized sample onto the GC-MS system.

    • Separate the metabolites using a suitable GC column and temperature gradient.

    • Analyze the eluted compounds by mass spectrometry, collecting full scan data to determine the mass isotopomer distributions.

Protocol 4: LC-MS Analysis of ¹³C-Labeled Metabolites

LC-MS is particularly useful for the analysis of less volatile and thermally labile metabolites.

Materials:

  • Dried metabolite extracts

  • LC-MS grade solvents (e.g., water, acetonitrile, methanol, formic acid)

  • LC-MS instrument with a suitable column (e.g., HILIC or reversed-phase)

Procedure:

  • Sample Reconstitution: Reconstitute the dried extracts in a suitable volume of the initial LC mobile phase.[12]

  • LC Separation:

    • Inject the sample onto the LC system.

    • Separate the metabolites using a gradient elution with appropriate mobile phases.

  • MS Analysis:

    • Ionize the eluted metabolites using electrospray ionization (ESI).

    • Detect the ions using a high-resolution mass spectrometer to accurately measure the mass isotopomer distributions.

Protocol 5: NMR Spectroscopy Analysis of ¹³C-Labeled Metabolites

NMR provides unique information about the positional labeling of ¹³C atoms.

Materials:

  • Dried metabolite extracts

  • Deuterium oxide (D₂O) with an internal standard (e.g., TMSP)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in D₂O containing the internal standard.[5]

  • NMR Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum to get an overview of the metabolite pool.[5]

    • Acquire a 1D ¹³C NMR spectrum with proton decoupling to directly detect ¹³C-labeled metabolites.[5]

    • For more detailed analysis, acquire 2D heteronuclear correlation spectra such as ¹H-¹³C HSQC.[5]

Data Presentation

The quantitative data obtained from ¹³C tracer experiments is typically presented as mass isotopomer distributions (MIDs) or fractional contributions. MIDs represent the percentage of each isotopologue (a molecule with a specific number of ¹³C atoms) for a given metabolite. Fractional contribution calculates the percentage of a metabolite pool that is derived from the labeled tracer.

Table 1: Mass Isotopomer Distributions of Key Metabolites in A549 Lung Carcinoma Cells Labeled with [1,2-¹³C₂]glucose.

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
Pyruvate35.110.254.7----
Lactate34.510.555.0----
Citrate20.315.645.18.910.1--
α-Ketoglutarate25.418.240.59.86.1--
Malate30.120.335.59.15.0--
Aspartate31.220.834.98.54.6--

Data adapted from a study on A549 lung carcinoma cells. The values represent the percentage of the metabolite pool containing 0, 1, 2, etc., ¹³C atoms.

Table 2: Estimated Metabolic Fluxes in A549 Cells.

FluxValue (nmol/10⁶ cells/hr)95% Confidence Interval
Glucose Uptake250(240, 260)
Lactate Secretion350(335, 365)
Glycolysis (G6P -> Pyr)200(190, 210)
Pentose Phosphate Pathway30(25, 35)
PDH (Pyr -> AcCoA)80(75, 85)
TCA Cycle (Citrate Synthase)90(85, 95)

These values represent a hypothetical but realistic flux map for cancer cells, illustrating the type of quantitative data generated from ¹³C-MFA.

Mandatory Visualizations

Diagrams are crucial for visualizing the complex relationships in metabolic pathways and experimental workflows. The following are generated using the DOT language for Graphviz.

experimental_workflow cluster_experimental Experimental Phase cluster_analytical Analytical Phase cluster_computational Computational Phase cell_culture 1. Cell Culture & Proliferation labeling 2. Isotopic Labeling (e.g., 13C-Glucose) cell_culture->labeling quenching 3. Metabolic Quenching (e.g., Cold Methanol) labeling->quenching extraction 4. Metabolite Extraction quenching->extraction analysis 5. Analytical Measurement (GC-MS, LC-MS, or NMR) extraction->analysis data_processing 6. Data Processing (MID Calculation) analysis->data_processing mfa 7. Metabolic Flux Analysis (Software Modeling) data_processing->mfa interpretation 8. Biological Interpretation mfa->interpretation

Figure 1: General experimental workflow for 13C metabolic flux analysis.

central_carbon_metabolism cluster_glycolysis Glycolysis (Cytosol) cluster_ppp Pentose Phosphate Pathway (Cytosol) cluster_tca TCA Cycle (Mitochondria) cluster_anaplerosis Anaplerosis/Cataplerosis Glucose Glucose (13C) G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P R5P Ribose-5-P G6P->R5P oxidative F16BP Fructose-1,6-BP F6P->F16BP F6P->R5P non-oxidative GAP Glyceraldehyde-3-P F16BP->GAP PEP Phosphoenolpyruvate GAP->PEP GAP->R5P non-oxidative Pyruvate_cyto Pyruvate PEP->Pyruvate_cyto Lactate Lactate Pyruvate_cyto->Lactate Pyruvate_mito Pyruvate Pyruvate_cyto->Pyruvate_mito Transport Pyruvate_cyto->Pyruvate_mito R5P->F6P R5P->GAP AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA OAA Oxaloacetate Pyruvate_mito->OAA Pyruvate Carboxylase Citrate Citrate AcetylCoA->Citrate aKG α-Ketoglutarate Citrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Fumarate Fumarate SuccinylCoA->Fumarate Malate Malate Fumarate->Malate Malate->Pyruvate_cyto Malic Enzyme Malate->OAA OAA->Citrate Glutamine Glutamine (13C) Glutamate Glutamate Glutamine->Glutamate Glutamate->aKG

Figure 2: Simplified diagram of central carbon metabolism showing key pathways.

Conclusion

¹³C labeled tracers have revolutionized the field of metabolomics by providing a powerful means to quantify the dynamic activities of metabolic pathways. For researchers and professionals in drug development, these techniques offer a sophisticated toolkit to unravel the complexities of cellular metabolism, identify novel therapeutic targets, and elucidate the mechanisms of drug action. While the experimental and computational aspects of ¹³C-MFA are complex, the detailed and quantitative information it provides on metabolic fluxes is invaluable for advancing our understanding of cellular physiology and for the development of new therapeutic strategies. The continued development of analytical technologies and computational tools will further enhance the capabilities and accessibility of ¹³C-MFA in the future.[6]

References

Methodological & Application

Quantitative Analysis of a Model Long-Chain Alkene in a Biological Matrix using LC-MS with 1-Dodecene-1,2-13C2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the quantitative analysis of a model long-chain alkene, 1-dodecene (B91753), in a biological matrix (plasma) using Liquid Chromatography-Mass Spectrometry (LC-MS). The method utilizes a stable isotope-labeled internal standard, 1-Dodecene-1,2-13C2, to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][2][3] This protocol is designed for researchers in fields such as metabolomics, environmental analysis, and drug development who require a robust method for the quantification of nonpolar, long-chain hydrocarbons.

Introduction

Long-chain alkenes are a class of hydrocarbons that play various roles in biological and industrial processes. Accurate quantification of these nonpolar compounds in complex biological matrices presents analytical challenges due to their low ionization efficiency and potential for matrix interference.[4] The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is a well-established strategy to overcome these challenges in LC-MS analysis.[1][3] The SIL-IS, this compound, is an ideal internal standard for the quantification of 1-dodecene as it shares near-identical physicochemical properties and chromatographic behavior with the analyte, but is distinguishable by its mass-to-charge ratio (m/z). This application note details a complete workflow, from sample preparation to data analysis, for the reliable quantification of 1-dodecene in plasma.

Experimental Protocols

Materials and Reagents
  • 1-Dodecene (Analyte)

  • This compound (Internal Standard)

  • Human Plasma (Matrix)

  • Methanol (B129727) (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade)

  • Hexane (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Solid Phase Extraction (SPE) Cartridges (C18, 100 mg)

Sample Preparation: Solid Phase Extraction (SPE)
  • Spiking: To 500 µL of plasma, add 10 µL of the this compound internal standard solution (concentration to be optimized based on expected analyte levels). For calibration standards and quality control samples, add the appropriate volume of 1-dodecene standard solutions.

  • Vortex: Gently vortex the samples for 10 seconds.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 50% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 2 mL of hexane.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of 90:10 acetonitrile:water for LC-MS analysis.[5]

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 70% B to 100% B over 5 min, hold at 100% B for 2 min, return to 70% B and equilibrate for 3 min
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Atmospheric Pressure Chemical Ionization (APCI), Positive Ion
Corona Discharge Current 4.0 µA
Vaporizer Temperature 400°C
Capillary Temperature 300°C
Sheath Gas Flow Rate 40 arbitrary units
Auxiliary Gas Flow Rate 10 arbitrary units
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
1-Dodecene (Analyte)169.283.120
This compound (IS)171.285.120

Note: The precursor ion for 1-dodecene is [M+H]+. The product ions are representative fragments and should be optimized for the specific instrument used.

Data Presentation

The quantitative data should be summarized in a clear and structured table. The use of an internal standard allows for the calculation of the response factor (RF), which is then used to determine the concentration of the analyte in unknown samples.[6][7]

Table 1: Example Calibration Curve Data for 1-Dodecene in Plasma

Calibration LevelAnalyte Conc. (ng/mL)IS Conc. (ng/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
11501,52075,8000.020
25507,65076,1000.100
3105015,10075,5000.200
4505075,30075,9000.992
510050152,00076,0002.000
650050755,00075,7009.974
71000501,510,00075,80019.921

A calibration curve would then be generated by plotting the Area Ratio against the Analyte Concentration. The concentration of unknown samples is determined by interpolating their area ratios from this curve.

Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample spike_is Spike with This compound plasma->spike_is spe Solid Phase Extraction (C18) spike_is->spe evap Evaporation spe->evap recon Reconstitution evap->recon lc LC Separation (C18 Column) recon->lc ms APCI-MS/MS (MRM Mode) lc->ms integration Peak Integration ms->integration calibration Calibration Curve (Analyte/IS Ratio) integration->calibration quantification Quantification calibration->quantification

Caption: LC-MS workflow for quantitative analysis.

Signaling Pathway (Illustrative)

As this protocol describes an analytical method rather than a biological signaling pathway, a representative diagram illustrating the principle of internal standard-based quantification is provided.

quantification_principle cluster_sample Sample cluster_processing Sample Processing & Analysis cluster_detection MS Detection analyte Analyte (1-Dodecene) extraction Extraction & LC-MS analyte->extraction is Internal Standard (this compound) is->extraction analyte_signal Analyte Signal (m/z 169.2) extraction->analyte_signal is_signal IS Signal (m/z 171.2) extraction->is_signal ratio Calculate Ratio (Analyte Signal / IS Signal) analyte_signal->ratio is_signal->ratio quant Quantify Analyte ratio->quant

Caption: Principle of internal standard quantification.

References

Application Notes and Protocols for 1-Dodecene-1,2-13C2 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as 13C-labeled substrates, allows for the elucidation of active metabolic pathways and their contributions to cellular processes. 1-Dodecene-1,2-13C2 is a medium-chain, monounsaturated fatty acid tracer that offers unique advantages for probing cellular fatty acid metabolism. Its C12 backbone and the specific labeling at the first and second carbon positions make it an excellent tool for investigating fatty acid oxidation (FAO), its interplay with the tricarboxylic acid (TCA) cycle, and its incorporation into complex lipids. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in metabolic flux analysis.

Principle of this compound Tracing

Upon entering the cell, this compound is activated to its acyl-CoA derivative. The position of the stable isotopes at the carboxyl end of the fatty acid is of critical importance. The first cycle of mitochondrial β-oxidation will cleave the bond between the second and third carbons, releasing a molecule of acetyl-CoA that is labeled at both of its carbons ([1,2-13C2]-acetyl-CoA). This doubly labeled acetyl-CoA then enters the TCA cycle, leading to distinct mass shifts in TCA cycle intermediates that can be readily detected by mass spectrometry. The remaining C10 acyl-CoA continues through the β-oxidation spiral, producing unlabeled acetyl-CoA in subsequent cycles. This labeling pattern allows for the precise quantification of the flux of this compound through β-oxidation and into the TCA cycle.

Applications in Research and Drug Development

  • Quantifying Fatty Acid Oxidation Rates: Directly measure the contribution of a medium-chain monounsaturated fatty acid to the cellular acetyl-CoA pool.

  • Investigating Mitochondrial Function: Assess the capacity of mitochondria to oxidize fatty acids and channel them into the TCA cycle.

  • Studying Metabolic Reprogramming in Disease: Elucidate alterations in fatty acid metabolism in cancer, metabolic syndrome, and other diseases.

  • Screening for Drug Efficacy: Evaluate the impact of therapeutic compounds on fatty acid oxidation and related metabolic pathways.

  • Elucidating Lipid Synthesis and Remodeling: Trace the incorporation of the C12 backbone into complex lipids such as phospholipids (B1166683) and triglycerides.

Data Presentation

The quantitative data obtained from this compound tracing experiments can be summarized to compare metabolic fluxes under different experimental conditions.

MetaboliteIsotopologueControl Condition (Relative Abundance %)Treated Condition (Relative Abundance %)
CitrateM+25.2 ± 0.815.7 ± 1.5
M+41.1 ± 0.33.2 ± 0.5
SuccinateM+23.8 ± 0.612.1 ± 1.2
M+30.5 ± 0.11.8 ± 0.3
MalateM+24.1 ± 0.713.5 ± 1.4
M+30.6 ± 0.22.1 ± 0.4
GlutamateM+22.5 ± 0.48.9 ± 0.9
Phosphatidylcholine (PC 30:1)M+121.5 ± 0.34.5 ± 0.7
Triglyceride (TG 48:3)M+122.8 ± 0.59.2 ± 1.1

Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results will vary depending on the experimental system.

Experimental Protocols

Protocol 1: In Vitro Labeling of Cultured Cells

This protocol describes the general procedure for labeling adherent mammalian cells with this compound to measure metabolic fluxes.

Materials:

  • This compound

  • Fatty acid-free bovine serum albumin (BSA)

  • Cell culture medium (e.g., DMEM) without glucose and glutamine for starvation, and complete medium for labeling

  • Cultured mammalian cells

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727), Chloroform (B151607), Water (for metabolite extraction)

  • Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system

Procedure:

  • Preparation of this compound-BSA Conjugate:

    • Dissolve this compound in ethanol (B145695) to a stock concentration of 100 mM.

    • Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile water.

    • Slowly add the this compound stock solution to the BSA solution while stirring to achieve a final fatty acid:BSA molar ratio of 3:1.

    • Incubate at 37°C for 1 hour to allow for complex formation.

    • Sterile filter the conjugate solution.

  • Cell Culture and Labeling:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • On the day of the experiment, wash the cells twice with warm PBS.

    • Incubate the cells in serum-free, glucose-free, and glutamine-free medium for 1-2 hours to deplete endogenous substrates.

    • Replace the starvation medium with complete culture medium supplemented with the this compound-BSA conjugate at a final concentration of 50-100 µM.

    • Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

  • Metabolite Extraction:

    • At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

    • For lipid extraction, perform a Bligh-Dyer extraction by adding chloroform and water in a 1:1:0.9 ratio (methanol:chloroform:water).

    • Vortex thoroughly and centrifuge to separate the polar (aqueous) and non-polar (organic) phases.

    • Collect both phases for analysis.

  • Sample Analysis:

    • Dry the polar and non-polar extracts under a stream of nitrogen.

    • Reconstitute the polar metabolites in a suitable solvent for LC-MS analysis of TCA cycle intermediates and amino acids.

    • Reconstitute the lipid extracts for LC-MS analysis of complex lipids.

    • Alternatively, derivatize fatty acids and other metabolites for GC-MS analysis.

Protocol 2: Data Analysis and Flux Calculation
  • Mass Isotopomer Distribution (MID) Analysis:

    • Identify and quantify the different isotopologues (M+0, M+1, M+2, etc.) for each metabolite of interest from the mass spectrometry data.

    • Correct for the natural abundance of 13C.

  • Metabolic Flux Modeling:

    • Use software packages such as INCA, Metran, or 13CFLUX2 to model the metabolic network.

    • Input the measured MIDs and extracellular flux rates (e.g., glucose uptake, lactate (B86563) secretion).

    • The software will then estimate the intracellular metabolic fluxes that best fit the experimental data.

Visualizations

experimental_workflow cluster_preparation Tracer Preparation cluster_experiment Cell Culture Experiment cluster_analysis Sample Processing and Analysis cluster_modeling Flux Calculation prep1 This compound Stock prep3 Conjugation prep1->prep3 prep2 BSA Solution prep2->prep3 exp3 Labeling with Tracer prep3->exp3 exp1 Cell Seeding exp2 Substrate Starvation exp1->exp2 exp2->exp3 exp4 Time Course Sampling exp3->exp4 ana1 Metabolite Extraction exp4->ana1 ana2 LC-MS/GC-MS Analysis ana1->ana2 ana3 Data Processing ana2->ana3 mod1 Mass Isotopomer Distribution ana3->mod1 mod2 Metabolic Flux Modeling mod1->mod2 mod3 Flux Map Generation mod2->mod3

Caption: Experimental workflow for metabolic flux analysis using this compound.

metabolic_pathway cluster_uptake Cellular Uptake and Activation cluster_beta_oxidation β-Oxidation cluster_tca TCA Cycle cluster_lipid_synthesis Lipid Synthesis dodecene This compound dodecenoyl_coa [1,2-13C2]-Dodecenoyl-CoA dodecene->dodecenoyl_coa beta_ox First Cycle dodecenoyl_coa->beta_ox complex_lipids Complex Lipids (e.g., PC, TG) dodecenoyl_coa->complex_lipids Incorporation acetyl_coa [1,2-13C2]-Acetyl-CoA beta_ox->acetyl_coa decanoyl_coa Decenoyl-CoA (unlabeled) beta_ox->decanoyl_coa citrate Citrate (M+2) acetyl_coa->citrate succinate Succinate (M+2) citrate->succinate malate Malate (M+2) succinate->malate

Caption: Metabolic fate of this compound in cellular metabolism.

Unraveling Cellular Metabolism: A Guide to 13C-Labeled Compound Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction to ¹³C Metabolic Tracing

Stable isotope tracing with 13C-labeled compounds is a powerful technique for quantitatively analyzing intracellular metabolic pathway activities.[1] This method provides critical insights into cellular physiology, disease mechanisms, and the effects of therapeutic interventions. The core principle involves supplying cells with a nutrient source, such as glucose or glutamine, where the naturally abundant ¹²C atoms are replaced with the heavy isotope ¹³C.[1][2] As cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites.[2] By measuring the distribution of these heavy isotopes in the metabolites, a technique known as mass isotopomer distribution (MID) analysis, researchers can trace the flow of carbon through metabolic networks.[1] This data, when combined with a metabolic network model, allows for the calculation of intracellular metabolic fluxes, which are the rates of reactions within the cell.[1]

This powerful technique has several key applications in research and drug development, including:

  • Understanding Disease Metabolism: Elucidating the metabolic reprogramming that occurs in diseases like cancer (e.g., the Warburg effect), neurodegenerative disorders, and inborn errors of metabolism.[1]

  • Target Identification and Validation: Identifying metabolic enzymes or pathways that are critical for disease progression and can serve as novel drug targets.[1]

  • Mechanism of Action Studies: Determining how drugs or genetic perturbations alter metabolic networks to exert their effects.[1]

  • Bioprocess Optimization: Enhancing the production of biopharmaceuticals in cell culture by optimizing cellular metabolism.[1]

Experimental Workflow Overview

A typical ¹³C metabolic tracing experiment follows a well-defined workflow, from experimental design to data analysis. Careful planning and execution at each stage are crucial for obtaining high-quality, reproducible data.[3]

Metabolic Tracing Workflow cluster_design Phase 1: Experimental Design cluster_wetlab Phase 2: Wet Lab Experiment cluster_analysis Phase 3: Data Acquisition & Analysis Define_Question Define Biological Question Select_Cells Select Cell Line & Conditions Define_Question->Select_Cells Choose_Tracer Choose ¹³C Tracer Select_Cells->Choose_Tracer Design_Strategy Design Labeling Strategy Choose_Tracer->Design_Strategy Cell_Culture Cell Culture & Isotopic Labeling Design_Strategy->Cell_Culture Quenching Metabolic Quenching Cell_Culture->Quenching Extraction Metabolite Extraction Quenching->Extraction MS_Analysis LC-MS/GC-MS Analysis Extraction->MS_Analysis Data_Processing Data Processing & Correction MS_Analysis->Data_Processing Flux_Analysis Metabolic Flux Analysis (MFA) Data_Processing->Flux_Analysis Interpretation Biological Interpretation Flux_Analysis->Interpretation

Caption: High-level workflow for a typical ¹³C Metabolic Flux Analysis experiment.[3]

Key Experimental Protocols

Protocol 1: Cell Culture and Isotopic Labeling (Steady-State)

This protocol describes the process of labeling adherent mammalian cells with a ¹³C tracer until they reach an isotopic steady state.[3]

Materials:

  • Adherent mammalian cell line of interest (e.g., HeLa, A549)

  • Standard cell culture medium (e.g., DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Custom ¹³C-labeling medium (e.g., DMEM lacking glucose)

  • ¹³C-labeled tracer (e.g., [U-¹³C₆]glucose)

  • 6-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Automated cell counter or hemocytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of extraction. Culture under standard conditions.[2]

  • Preparation of Labeling Medium: Prepare the ¹³C-labeling medium by supplementing the base medium (lacking the nutrient to be traced) with the ¹³C-labeled tracer to the desired final concentration (e.g., 25 mM [U-¹³C₆]glucose). Add 10% dFBS.[2]

  • Adaptation Phase (Recommended): For steady-state analysis, it is recommended to adapt the cells to the labeling medium for at least 24-48 hours, or for several cell doublings, to ensure isotopic equilibrium is reached.[2]

  • Labeling: Aspirate the standard medium from the cells and wash once with phosphate-buffered saline (PBS). Add the pre-warmed ¹³C-labeling medium to the wells.[2]

  • Incubation: Incubate the cells for the desired labeling period. For steady-state analysis, this is typically 24 hours or until the labeling in key downstream metabolites has plateaued.[2] It is critical to validate that isotopic steady state has been achieved by measuring isotopic labeling at two different time points (e.g., 18 and 24 hours). If the labeling is identical, isotopic steady state is confirmed.[4]

Protocol 2: Metabolic Quenching and Metabolite Extraction

This protocol details the rapid halting of metabolic activity and the extraction of intracellular metabolites.

Materials:

  • Ice-cold 0.9% NaCl solution

  • Liquid nitrogen

  • -80°C methanol (B129727)

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Quenching: Rapidly aspirate the labeling medium from the wells. Immediately wash the cells twice with ice-cold 0.9% NaCl to remove any remaining extracellular tracer.

  • Metabolism Arrest: Place the plate on dry ice or in a liquid nitrogen bath to flash-freeze the cells and instantly halt metabolic activity.

  • Extraction: Add -80°C methanol to each well and incubate at -80°C for 15 minutes to precipitate proteins.[2]

  • Cell Harvesting: Scrape the cells from the plate using a cell scraper.[2]

  • Sample Collection: Transfer the cell lysate and methanol mixture to a microcentrifuge tube.[2]

  • Phase Separation: Add ice-cold water and chloroform (B151607) to the tube for phase separation of polar and non-polar metabolites. Vortex thoroughly and centrifuge at high speed to separate the phases.

  • Fraction Collection: Carefully collect the upper aqueous phase (polar metabolites) and the lower organic phase (lipids) into separate tubes. The protein pellet will be at the interface.

  • Drying: Dry the metabolite fractions using a vacuum concentrator (e.g., SpeedVac). The dried samples can be stored at -80°C until analysis.

Data Acquisition and Analysis

Mass Spectrometry: The extracted and dried metabolites are typically reconstituted and analyzed by high-resolution mass spectrometry (MS), such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] High-resolution instruments like Orbitrap or FT-ICR are required to resolve the mass differences between isotopologues.[5]

Data Presentation: Quantitative data from ¹³C tracing experiments should be presented in a clear and organized manner to facilitate interpretation. Raw mass isotopomer distributions should be listed in a tabular format.[6]

Table 1: Example Mass Isotopomer Distribution Data for a Metabolite

IsotopologueMeasured Abundance (%)Corrected Abundance (%)
M+010.58.2
M+125.324.1
M+240.141.5
M+324.126.2

Note: Data must be corrected for the natural abundance of ¹³C and other heavy isotopes.[7]

Metabolic Flux Analysis (MFA): The corrected mass isotopomer distributions are then used in computational models to estimate intracellular metabolic fluxes.[2] This analysis requires a defined metabolic network model. The goodness-of-fit of the model is assessed using statistical tests, such as the Chi-squared test, and confidence intervals are calculated for each estimated flux.[3]

Table 2: Example of Estimated Metabolic Fluxes

ReactionFlux (nmol/10^6 cells/hr)95% Confidence Interval
Glycolysis (Glucose -> Pyruvate)150.2[145.8, 154.6]
Pentose (B10789219) Phosphate (B84403) Pathway25.7[23.1, 28.3]
TCA Cycle (Citrate Synthase)45.9[42.5, 49.3]

Signaling Pathways and Tracer Selection

The choice of ¹³C-labeled tracer is a critical experimental design parameter that significantly influences the precision and accuracy of flux estimations.[8] Different tracers provide better resolution for different pathways.

Central_Carbon_Metabolism Glucose Glucose G6P Glucose-6-P Glucose->G6P PPP Pentose Phosphate Pathway G6P->PPP Glycolysis Glycolysis G6P->Glycolysis Biomass Biomass Precursors (Nucleotides, Amino Acids, Lipids) PPP->Biomass Pyruvate Pyruvate Glycolysis->Pyruvate Glycolysis->Biomass AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA TCA TCA Cycle AcetylCoA->TCA TCA->Biomass Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate aKG α-Ketoglutarate Glutamate->aKG aKG->TCA

Caption: Central Carbon Metabolism Pathways.

Generally, ¹³C-glucose tracers are best for determining fluxes in upper metabolism, such as glycolysis and the pentose phosphate pathway.[4] In contrast, ¹³C-glutamine tracers provide better resolution for fluxes in the TCA cycle and related pathways.[4][9] For a comprehensive analysis, parallel labeling experiments using multiple different tracers are often employed.[4]

Table 3: Common ¹³C Tracers and Their Primary Applications

TracerPrimary Application
[U-¹³C₆]GlucoseGeneral screening of central carbon metabolism
[1,2-¹³C₂]GlucoseGlycolysis and Pentose Phosphate Pathway
[U-¹³C₅]GlutamineTCA cycle and anaplerotic reactions

The selection of the optimal tracer is highly dependent on the specific biological question being investigated.[8] Computational evaluations can help in selecting a tracer that will provide the most precise flux estimates for the pathways of interest.[9]

Conclusion

¹³C metabolic tracing is a sophisticated and powerful method for the quantitative analysis of cellular metabolism.[3] The success of these studies relies on meticulous experimental design, precise execution of laboratory protocols, and robust computational analysis.[3] These application notes and protocols provide a comprehensive guide for researchers, scientists, and drug development professionals to design and conduct successful ¹³C metabolic tracing experiments, ultimately leading to a deeper understanding of cellular function in health and disease.

References

Application Notes and Protocols for the Analysis of Environmental Contaminants Using 1-Dodecene-1,2-¹³C₂

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The accurate quantification of environmental contaminants is crucial for assessing environmental impact and ensuring regulatory compliance. Long-chain alkenes, such as 1-dodecene (B91753), are common components of petroleum products and industrial effluents, making them important targets for environmental monitoring. Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision by using a stable isotope-labeled internal standard to correct for matrix effects and variations during sample preparation and analysis.[1] 1-Dodecene-1,2-¹³C₂ is a stable isotope-labeled version of 1-dodecene, making it an ideal internal standard for the quantification of 1-dodecene and other long-chain olefins in environmental matrices.[2][3]

These application notes provide a detailed protocol for the determination of 1-dodecene in water and soil samples using 1-Dodecene-1,2-¹³C₂ as an internal standard, coupled with gas chromatography-mass spectrometry (GC-MS).

Target Analyte and Internal Standard

CompoundChemical FormulaMolar Mass ( g/mol )CAS Number
1-DodeceneC₁₂H₂₄168.32112-41-4
1-Dodecene-1,2-¹³C₂¹³C₂C₁₀H₂₄170.32198332-88-6

Application 1: Quantification of 1-Dodecene in Water Samples

This protocol is applicable to various water matrices, including industrial wastewater, surface water, and groundwater. The method utilizes solid-phase extraction (SPE) to concentrate the analyte and internal standard from the water sample prior to GC-MS analysis.

Experimental Protocol: Water Sample Analysis

1. Materials and Reagents

  • 1-Dodecene analytical standard

  • 1-Dodecene-1,2-¹³C₂ internal standard solution (10 µg/mL in methanol)

  • Methanol, Hexane (B92381), Dichloromethane (DCM) (all HPLC or pesticide residue grade)

  • Deionized water

  • Sodium chloride (analytical grade, baked at 450°C for 4 hours)

  • Anhydrous sodium sulfate (B86663) (analytical grade, baked at 450°C for 4 hours)

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • Nitrogen gas (high purity)

2. Sample Preparation: Solid-Phase Extraction (SPE)

  • Collect 1 L of water sample in a clean glass bottle.

  • Spike the water sample with a known amount of 1-Dodecene-1,2-¹³C₂ internal standard solution to achieve a final concentration of 1 µg/L.

  • Condition the C18 SPE cartridge by passing 10 mL of DCM, followed by 10 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.

  • Load the water sample onto the SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • After the entire sample has passed through, wash the cartridge with 10 mL of deionized water.

  • Dry the cartridge under a gentle stream of nitrogen for 30 minutes.

  • Elute the analytes from the cartridge with 10 mL of hexane.

  • Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract to a GC vial for analysis.

3. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL (splitless)

  • Inlet Temperature: 250°C

  • Oven Program: 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MSD Transfer Line: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

4. Selected Ion Monitoring (SIM) Parameters

AnalyteQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
1-Dodecene8369, 97
1-Dodecene-1,2-¹³C₂8571, 99

5. Quantification The concentration of 1-dodecene in the sample is calculated using the isotope dilution method, based on the ratio of the peak area of the analyte to the peak area of the internal standard.

Hypothetical Quantitative Data: Water Analysis
Sample IDSpiked 1-Dodecene (µg/L)Measured 1-Dodecene (µg/L)Recovery (%)RSD (%) (n=3)
Wastewater Effluent5.04.8964.2
River Water1.00.9906.8
Groundwater0.50.48965.5

Application 2: Quantification of 1-Dodecene in Soil and Sediment Samples

This protocol describes the analysis of 1-dodecene in soil and sediment samples. The method involves solvent extraction followed by a cleanup step using solid-phase extraction before GC-MS analysis.

Experimental Protocol: Soil/Sediment Sample Analysis

1. Materials and Reagents

  • Same as for water analysis.

2. Sample Preparation: Solvent Extraction and SPE Cleanup

  • Homogenize the soil or sediment sample.

  • Weigh 10 g of the homogenized sample into a beaker and mix with 10 g of anhydrous sodium sulfate.

  • Spike the sample with a known amount of 1-Dodecene-1,2-¹³C₂ internal standard solution.

  • Transfer the mixture to an extraction thimble and perform a Soxhlet extraction with 150 mL of a hexane:acetone (1:1, v/v) mixture for 8 hours.

  • Concentrate the extract to approximately 2 mL using a rotary evaporator.

  • Perform a solvent exchange to hexane by adding 10 mL of hexane and re-concentrating to 1 mL.

  • For cleanup, prepare a C18 SPE cartridge by conditioning with 10 mL of hexane.

  • Load the 1 mL hexane extract onto the SPE cartridge.

  • Elute with 10 mL of hexane.

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract to a GC vial for analysis.

3. GC-MS Analysis

  • The GC-MS parameters are the same as described for the water analysis.

4. Quantification

  • Quantification is performed using the isotope dilution method as described for the water analysis.

Hypothetical Quantitative Data: Soil Analysis
Sample IDSpiked 1-Dodecene (ng/g)Measured 1-Dodecene (ng/g)Recovery (%)RSD (%) (n=3)
Contaminated Soil5047945.1
River Sediment108.8887.3
Agricultural Soil54.9984.8

Diagrams

experimental_workflow_water cluster_prep Sample Preparation (Water) cluster_analysis Analysis cluster_data Data Processing sample 1 L Water Sample spike Spike with 1-Dodecene-1,2-13C2 sample->spike spe Solid-Phase Extraction (C18 Cartridge) spike->spe elute Elute with Hexane spe->elute dry Dry with Na2SO4 elute->dry concentrate Concentrate to 1 mL dry->concentrate gcms GC-MS Analysis (SIM Mode) concentrate->gcms quant Quantification (Isotope Dilution) gcms->quant

Caption: Workflow for the analysis of 1-dodecene in water samples.

experimental_workflow_soil cluster_prep Sample Preparation (Soil/Sediment) cluster_analysis Analysis cluster_data Data Processing sample 10 g Soil/Sediment Sample spike Spike with This compound sample->spike soxhlet Soxhlet Extraction (Hexane:Acetone) spike->soxhlet cleanup SPE Cleanup (C18 Cartridge) soxhlet->cleanup concentrate Concentrate to 1 mL cleanup->concentrate gcms GC-MS Analysis (SIM Mode) concentrate->gcms quant Quantification (Isotope Dilution) gcms->quant signaling_pathway cluster_principle Isotope Dilution Mass Spectrometry Principle A Sample containing unlabeled analyte (A) Mix Sample + IS Mixture A->Mix IS Known amount of labeled internal standard (IS) IS->Mix Analysis GC-MS Analysis Mix->Analysis Ratio Measure Peak Area Ratio (A/IS) Analysis->Ratio Calc Calculate Concentration of A Ratio->Calc

References

Application Note: Preparing 13C Labeled Standards for NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure, dynamics, reaction state, and chemical environment of molecules. While 1H NMR is highly sensitive, 13C NMR provides a much wider chemical shift range and offers direct insight into the carbon backbone of a molecule. The low natural abundance and smaller gyromagnetic ratio of the 13C isotope result in a significantly lower sensitivity compared to 1H NMR.[1] The use of 13C labeled standards, where specific or all carbon atoms are replaced with the 13C isotope, can dramatically enhance signal intensity, enabling more precise and rapid analysis.[2] This is particularly valuable in quantitative NMR (qNMR) for determining the concentration, purity, and isotopic enrichment of compounds in complex mixtures, which is critical in drug development and metabolic research.[3][4]

This application note provides detailed protocols and best practices for the preparation of 13C labeled standards for NMR analysis, aimed at researchers, scientists, and drug development professionals.

Key Considerations for Sample Preparation

The quality of the NMR sample is paramount to obtaining a high-quality spectrum.[5] Several factors must be carefully controlled during the preparation of 13C labeled standards.

1. Analyte and Standard Concentration:

Due to the low sensitivity of 13C NMR, a higher concentration of the analyte is generally required compared to 1H NMR.[6][7] For 13C labeled standards, the optimal concentration depends on the specific experiment and the level of 13C enrichment. For qualitative analysis, a saturated solution is often recommended to minimize acquisition time.[5][8] However, for quantitative analysis, overly concentrated samples can lead to issues with baseline distortion and line shape.[9] It is also important to note that highly concentrated samples can increase solution viscosity, which may result in broader spectral lines.[8][10]

Table 1: Recommended Sample Concentrations for 13C NMR

Experiment TypeRecommended ConcentrationNotes
Qualitative 13C NMR20-100 mg/mLHigher concentrations reduce acquisition time. Saturated solutions are ideal if solubility permits.[5][8]
Quantitative 13C NMR (qNMR)~10 mM[11]Avoid overly high concentrations to prevent baseline and lineshape issues.[9]
Cryoprobe Measurements (Small Molecules)~3 mM (800 MHz), ~10 mM (600 MHz)[9]Cryoprobes are optimized for more dilute samples.[12]
Biomolecules≥ 0.05 mM, >1 mM preferred[9]Higher concentrations are better as long as viscosity doesn't significantly increase.[9]

2. Solvent Selection:

Deuterated solvents are essential for solution NMR to provide a lock signal for field stabilization and to avoid large solvent signals that can obscure the analyte signals.[10][13] The choice of solvent depends on the solubility of the 13C labeled standard and its chemical compatibility. For quantitative studies, the solvent should not have signals that overlap with the analyte or internal standard signals.

Table 2: Common Deuterated Solvents for NMR

SolventAbbreviationProperties
Chloroform-dCDCl3Most common, relatively inexpensive, can be acidic.[7][13]
Deuterium OxideD2OFor water-soluble samples, cheap.[13] At least 5-10% D2O is needed for spectrometer lock.[12]
Dimethyl sulfoxide-d6DMSO-d6Good for dissolving a wide range of compounds, hygroscopic.[12]
Acetone-d6(CD3)2COGood for a variety of organic compounds.
Methanol-d4CD3ODUseful for polar compounds.
Benzene-d6C6D6Can induce significant chemical shift changes ("aromatic solvent-induced shifts").

3. Internal Standards:

For quantitative NMR (qNMR), an internal standard of known concentration is crucial for accurate determination of the analyte concentration.[4] The internal standard should be chemically inert, have a simple spectrum with signals that do not overlap with the analyte, and be soluble in the chosen deuterated solvent. For 13C qNMR, a 13C labeled internal standard can be advantageous. Tetramethylsilane (TMS) is a common internal reference for chemical shift calibration in organic solvents, while sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) are used for aqueous samples.[10]

4. NMR Tubes:

High-quality, clean, and unscratched 5 mm NMR tubes are essential for obtaining high-resolution spectra.[6][7] Any imperfections in the tube can distort the magnetic field homogeneity, leading to broadened lines.[8] Tubes should be rated for the magnetic field strength of the spectrometer being used.[7] After use, tubes should be thoroughly cleaned with an appropriate solvent and dried.[8] Avoid drying tubes in a hot oven, as this can be ineffective at removing solvent vapors.[8]

Experimental Protocols

Protocol 1: Preparation of a 13C Labeled Standard for Qualitative Analysis

This protocol outlines the steps for preparing a 13C labeled standard for routine structural verification.

Materials:

  • 13C labeled standard compound

  • Deuterated NMR solvent

  • Glass vial

  • Pasteur pipette with a glass wool plug

  • High-quality 5 mm NMR tube and cap

Procedure:

  • Weigh the Standard: Accurately weigh 20-50 mg of the 13C labeled standard into a clean, dry glass vial.[12]

  • Add Solvent: Add approximately 0.6-0.7 mL of the appropriate deuterated solvent to the vial.[10]

  • Dissolve the Sample: Gently swirl or vortex the vial to completely dissolve the standard.[10] If necessary, gentle heating can be applied, but be cautious of sample degradation.

  • Filter the Solution: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[6][8] This step is critical for achieving good spectral resolution.[8]

  • Adjust Volume: Ensure the final sample volume in the NMR tube is between 0.5 mL and 0.7 mL, corresponding to a height of approximately 4-5 cm.[6][8] Insufficient sample volume can lead to poor shimming and distorted line shapes.[9]

  • Cap and Label: Securely cap the NMR tube to prevent solvent evaporation.[8] Label the tube clearly with a permanent marker or a label that is flush with the tube.[10] Do not use paper labels or tape that can interfere with the spinner.[6]

  • Clean the Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol (B130326) or acetone (B3395972) to remove any dust or fingerprints.[6]

Protocol 2: Preparation of a 13C Labeled Standard for Quantitative Analysis (qNMR)

This protocol describes the preparation of a sample for accurate concentration determination using an internal standard.

Materials:

  • 13C labeled analyte

  • Internal standard (e.g., 13C labeled sodium acetate)

  • Deuterated NMR solvent

  • Relaxation agent (e.g., Chromium(III) acetylacetonate, Cr(acac)3) (optional)

  • Analytical balance

  • Glass vial

  • Volumetric flask and pipettes

  • Pasteur pipette with a glass wool plug

  • High-quality 5 mm NMR tube and cap

Procedure:

  • Prepare Stock Solutions:

    • Accurately weigh a precise amount of the 13C labeled analyte and the internal standard using an analytical balance.

    • Prepare stock solutions of known concentrations by dissolving the weighed solids in the chosen deuterated solvent using volumetric flasks.

  • Prepare the NMR Sample:

    • In a clean glass vial, accurately transfer a known volume of the 13C labeled analyte stock solution.

    • Add a precise volume of the internal standard stock solution to the same vial. The molar ratio of the internal standard to the analyte should be optimized for the specific experiment.

    • If long relaxation times are anticipated (e.g., for quaternary carbons), a relaxation agent such as Cr(acac)3 can be added to shorten the T1 relaxation times and reduce the overall experiment time.[14][15] A typical concentration is around 5-10 mM.

  • Mix and Transfer:

    • Thoroughly mix the contents of the vial.

    • Filter the solution into a high-quality 5 mm NMR tube using a Pasteur pipette with a glass wool plug.[8]

  • Cap, Label, and Clean:

    • Securely cap the NMR tube.

    • Label the tube clearly.

    • Clean the exterior of the NMR tube before placing it in the spectrometer.[6]

Visualization of Workflows

Experimental Workflow for NMR Sample Preparation

G Workflow for 13C Labeled Standard Preparation A Weigh 13C Labeled Standard (and Internal Standard for qNMR) B Dissolve in Deuterated Solvent in a Vial A->B C Filter Solution into NMR Tube B->C D Adjust Final Volume (0.5-0.7 mL) C->D E Cap, Label, and Clean NMR Tube D->E F Acquire NMR Spectrum E->F G Key Factors Influencing 13C NMR Spectrum Quality A High-Quality 13C NMR Spectrum B Sample Concentration B->A C Solvent Choice C->A D Sample Purity (No Particulates) D->A E NMR Tube Quality E->A F Shimming F->A G Acquisition Parameters (e.g., Relaxation Delay) G->A

References

Application Notes and Protocols for Tracking 1-Dodecene Metabolites with Isotopic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dodecene (B91753), a long-chain alpha-olefin, is utilized in various industrial applications and can be metabolized by organisms through oxidative pathways. Understanding the metabolic fate of 1-dodecene is crucial for assessing its toxicological profile and for various biotechnological applications. Isotopic labeling is a powerful technique that allows for the precise tracking of the metabolic transformation of compounds within a biological system.[1][2][3][4] By replacing one or more atoms in the 1-dodecene molecule with a stable isotope, such as Carbon-13 (¹³C) or Deuterium (²H), its journey through metabolic pathways can be meticulously followed. This application note provides detailed protocols for tracking the metabolites of 1-dodecene using stable isotope labeling, coupled with mass spectrometry-based analytical techniques.

The primary metabolic pathway of 1-dodecene involves an initial epoxidation of the double bond, predominantly catalyzed by cytochrome P450 (CYP) enzymes, to form 1,2-epoxydodecane.[5] This reactive epoxide can then be further metabolized. One significant subsequent step is the enzymatic hydrolysis to a diol, followed by oxidation to ultimately yield dodecanedioic acid, a dicarboxylic acid.

Metabolic Pathway of 1-Dodecene

The metabolic conversion of 1-dodecene primarily follows an oxidative route. The key steps are outlined below:

  • Epoxidation: The terminal double bond of 1-dodecene is oxidized by cytochrome P450 monooxygenases to form the epoxide intermediate, 1,2-epoxydodecane.

  • Hydrolysis: The epoxide is then hydrolyzed by epoxide hydrolases to form 1,2-dodecanediol.

  • Oxidation: The diol can undergo further oxidation to form various intermediates, ultimately leading to the formation of dodecanedioic acid.

Figure 1: Metabolic pathway of 1-dodecene.

Experimental Workflow for Isotopic Labeling Studies

A typical workflow for tracking the metabolites of isotopically labeled 1-dodecene involves several key stages, from sample incubation to data analysis.

Experimental_Workflow cluster_workflow Experimental Workflow Start Start: Isotopically Labeled 1-Dodecene (e.g., ¹³C-1-Dodecene) Incubation Incubation with Biological System (e.g., Liver Microsomes, Cells) Start->Incubation Quenching Reaction Quenching (e.g., Cold Acetonitrile) Incubation->Quenching Extraction Metabolite Extraction (e.g., Liquid-Liquid Extraction) Quenching->Extraction Derivatization Derivatization (Optional) (for GC-MS analysis) Extraction->Derivatization Analysis Analysis by Mass Spectrometry (GC-MS or LC-MS/MS) Extraction->Analysis Direct for LC-MS Derivatization->Analysis DataProcessing Data Processing and Quantification Analysis->DataProcessing End End: Metabolite Identification and Quantification DataProcessing->End

Figure 2: General experimental workflow.

Quantitative Data Presentation

The following table provides a representative example of quantitative data that could be obtained from an in vitro experiment incubating ¹³C-labeled 1-dodecene with rat liver microsomes. The data illustrates the time-dependent formation of key metabolites.

Time (minutes)¹³C-1-Dodecene (pmol/mg protein)¹³C-1,2-Epoxydodecane (pmol/mg protein)¹³C-Dodecanedioic Acid (pmol/mg protein)
01000.0 ± 50.00.0 ± 0.00.0 ± 0.0
15750.0 ± 45.0180.0 ± 15.025.0 ± 5.0
30520.0 ± 30.0250.0 ± 20.080.0 ± 10.0
60280.0 ± 25.0210.0 ± 18.0150.0 ± 15.0
120100.0 ± 10.090.0 ± 8.0230.0 ± 20.0

Table 1: Representative quantitative analysis of ¹³C-1-dodecene and its major metabolites in rat liver microsomes over time.[6][7][8] Values are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: In Vitro Metabolism of ¹³C-1-Dodecene in Rat Liver Microsomes

Objective: To quantify the formation of ¹³C-1,2-epoxydodecane and ¹³C-dodecanedioic acid from ¹³C-1-dodecene in a microsomal incubation system.

Materials:

  • ¹³C-labeled 1-dodecene (e.g., [1,2-¹³C₂]-1-dodecene)

  • Rat liver microsomes (RLM)[9][10]

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (cold, for quenching)

  • Internal standards (e.g., deuterated analogs of the metabolites)

  • Organic solvents for extraction (e.g., ethyl acetate, hexane)

Procedure:

  • Incubation Setup:

    • Prepare a reaction mixture containing rat liver microsomes (0.5 mg/mL protein) in phosphate buffer.

    • Add the NADPH regenerating system to the mixture.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add ¹³C-1-dodecene (final concentration, e.g., 10 µM) to initiate the metabolic reaction.

  • Time-Course Sampling and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding two volumes of cold acetonitrile containing the internal standards.[9]

  • Metabolite Extraction:

    • Centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant to a new tube.

    • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate, vortexing, and centrifuging to separate the layers.

    • Collect the organic layer containing the metabolites.

    • Repeat the extraction step to ensure complete recovery.

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

  • Sample Preparation for Analysis:

    • For LC-MS/MS analysis, reconstitute the dried extract in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • For GC-MS analysis, derivatize the sample (e.g., silylation for hydroxyl groups or methylation for carboxylic acids) to improve volatility and chromatographic properties.

Protocol 2: Analysis of ¹³C-Labeled Metabolites by LC-MS/MS

Objective: To detect and quantify ¹³C-1-dodecene and its metabolites using liquid chromatography-tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • C18 reverse-phase column.

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate the parent compound and its more polar metabolites (e.g., start with a low percentage of B, ramp up to a high percentage of B, and then re-equilibrate).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

MS/MS Conditions (Multiple Reaction Monitoring - MRM):

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

  • MRM Transitions: Specific precursor-to-product ion transitions for the ¹³C-labeled analytes and their corresponding internal standards need to be optimized. Representative transitions are provided below (assuming [U-¹³C₁₂]-1-dodecene):

CompoundPrecursor Ion (m/z)Product Ion (m/z)
¹³C-1-Dodecene181.3 ([M+H]⁺)Fragment ions
¹³C-1,2-Epoxydodecane197.3 ([M+H]⁺)Fragment ions
¹³C-Dodecanedioic Acid241.2 ([M-H]⁻)Fragment ions

Table 2: Exemplary MRM transitions for ¹³C-labeled 1-dodecene and its metabolites.[11][12][13] These transitions must be empirically determined and optimized.

Protocol 3: Analysis of ¹³C-Labeled Metabolites by GC-MS

Objective: To detect and quantify ¹³C-1-dodecene and its derivatized metabolites using gas chromatography-mass spectrometry.

Instrumentation:

  • Gas Chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., DB-5ms).

GC Conditions:

  • Injector Temperature: 250°C

  • Oven Program: Start at a low temperature (e.g., 80°C), hold, then ramp up to a final temperature (e.g., 280°C) to elute all analytes.

  • Carrier Gas: Helium at a constant flow rate.

MS Conditions (Selected Ion Monitoring - SIM):

  • Ionization Mode: Electron Ionization (EI)

  • SIM Ions: Monitor specific ions for the ¹³C-labeled analytes and their internal standards. Representative ions are provided below (assuming [U-¹³C₁₂]-1-dodecene and derivatization):

Compound (derivatized)Monitored Ion (m/z)
¹³C-1-Dodecene180 (M⁺)
¹³C-1,2-Epoxydodecane (TMS derivative)Characteristic fragment ions
¹³C-Dodecanedioic acid (dimethyl ester)268 (M⁺)

Table 3: Exemplary SIM ions for GC-MS analysis of ¹³C-labeled 1-dodecene and its derivatized metabolites.[14][15][16] These ions must be confirmed through analysis of standards.

Conclusion

The protocols and information provided in this application note offer a comprehensive guide for researchers interested in tracking the metabolic fate of 1-dodecene using stable isotope labeling. The combination of in vitro metabolic assays with sensitive and specific GC-MS and LC-MS/MS analytical methods allows for the accurate identification and quantification of key metabolites. This approach is invaluable for understanding the biotransformation of 1-dodecene, which has significant implications for toxicology, environmental science, and industrial biotechnology.

References

Application Notes and Protocols for the Quantification of Volatile Organic Compounds Using 1-Dodecene-1,2-13C2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of volatile organic compounds (VOCs) is critical in various scientific disciplines, including environmental monitoring, disease diagnosis through breath analysis, and understanding drug metabolism. The use of stable isotope-labeled internal standards is a gold-standard analytical technique that enhances the precision and accuracy of quantitative analysis by mass spectrometry. This document provides detailed application notes and protocols for the use of 1-dodecene-1,2-13C2 as an internal standard for the quantification of VOCs by gas chromatography-mass spectrometry (GC-MS).

This compound is a stable isotope-labeled analog of 1-dodecene (B91753), a naturally occurring VOC.[1] Its use as an internal standard is advantageous because it co-elutes with the unlabeled analyte and exhibits similar ionization efficiency, effectively correcting for variations in sample preparation, injection volume, and instrument response.[2]

Principle of the Method: Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for quantifying compounds. It involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. The ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard is then measured by a mass spectrometer. Since the native analyte and the internal standard behave nearly identically during sample preparation and analysis, this ratio remains constant, allowing for precise quantification even if there are sample losses during the procedure.

Experimental Protocols

Materials and Reagents
  • This compound Internal Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, hexane) at a concentration of 1 mg/mL. From this stock, prepare a working solution at a concentration appropriate for the expected range of VOC concentrations in the samples (e.g., 10 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of the target VOCs in the same matrix as the samples to be analyzed.

  • Solvents: High-purity, GC-MS grade solvents (e.g., methanol, hexane, dichloromethane) for sample extraction and dilution.

  • Sample Collection and Storage Containers: Use inert containers (e.g., glass vials with PTFE-lined septa) to minimize contamination and analyte loss.

  • Extraction/Sorbent Materials (if applicable): For sample pre-concentration, materials such as solid-phase microextraction (SPME) fibers or sorbent tubes may be required.

Sample Preparation

The following is a generalized protocol for the analysis of VOCs in a liquid matrix (e.g., biological fluid, water). This protocol should be optimized and validated for the specific matrix and target VOCs.

  • Sample Collection: Collect a known volume or weight of the sample into a pre-weighed, inert container.

  • Internal Standard Spiking: Add a precise volume of the this compound internal standard working solution to the sample. The amount of internal standard should be chosen to be within the linear range of the instrument's response and comparable to the expected concentration of the target analytes.

  • Extraction (if necessary):

    • Liquid-Liquid Extraction (LLE): Add an appropriate extraction solvent to the sample, vortex vigorously, and centrifuge to separate the phases. Collect the organic layer containing the VOCs.

    • Solid-Phase Microextraction (SPME): Expose an SPME fiber to the headspace of the sample or directly immerse it in the liquid sample for a defined period to allow for the adsorption of VOCs.

  • Sample Concentration (if necessary): The extracted sample may be concentrated under a gentle stream of nitrogen to increase the concentration of the target VOCs.

  • Derivatization (if necessary): For certain VOCs (e.g., those with polar functional groups), derivatization may be required to improve their volatility and chromatographic properties.

  • Final Volume Adjustment: Adjust the final volume of the extract with a suitable solvent before GC-MS analysis.

GC-MS Analysis

The following are suggested starting parameters for the GC-MS analysis. These parameters should be optimized for the specific instrument and target analytes.

Parameter Setting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250 °C
Oven Temperature ProgramInitial: 40 °C (hold for 2 min), Ramp: 10 °C/min to 280 °C (hold for 5 min)
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan
Mass Range (Full Scan)m/z 40-400
SIM IonsSelect characteristic ions for the target VOCs and for 1-dodecene (m/z 168) and this compound (m/z 170)
Transfer Line Temperature280 °C
Ion Source Temperature230 °C
Data Analysis and Quantification
  • Peak Identification: Identify the peaks corresponding to the target VOCs and the internal standard based on their retention times and mass spectra.

  • Peak Integration: Integrate the peak areas of the selected quantifier ions for each target VOC and the internal standard.

  • Calibration Curve Construction: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.

  • Quantification: Determine the concentration of the target VOCs in the samples by using the response ratio from the sample and the calibration curve.

Quantitative Data Presentation

The following table provides a template for summarizing the quantitative results. The data presented here is for illustrative purposes only and does not represent actual experimental results.

Volatile Organic CompoundRetention Time (min)Quantifier Ion (m/z)Concentration in Sample A (ng/mL)Concentration in Sample B (ng/mL)
1-Dodecene12.516845.2 ± 3.178.9 ± 5.4
Toluene5.891102.5 ± 8.7150.3 ± 12.1
Ethylbenzene7.210633.1 ± 2.555.6 ± 4.3
p-Xylene7.310667.4 ± 5.9112.8 ± 9.8
Nonanal10.114221.8 ± 1.942.5 ± 3.7

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of VOCs using this compound as an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample_collection Sample Collection is_spiking Internal Standard Spiking (this compound) sample_collection->is_spiking extraction Extraction (LLE or SPME) is_spiking->extraction concentration Concentration extraction->concentration derivatization Derivatization (optional) concentration->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_processing Data Processing gcms_analysis->data_processing quantification Quantification data_processing->quantification

Caption: General workflow for VOC quantification.

Proposed Metabolic Pathway of 1-Dodecene

The following diagram illustrates a proposed metabolic pathway of 1-dodecene in the yeast Candida maltosa, which can be relevant for studies in microbiology and biotechnology.[2]

metabolic_pathway Dodecene 1-Dodecene Epoxide 1,2-Epoxydodecane Dodecene->Epoxide Epoxidation Diol Dodecane-1,2-diol Epoxide->Diol Hydrolysis Aldehyde Dodecanal Diol->Aldehyde Oxidation CarboxylicAcid Dodecanoic Acid Aldehyde->CarboxylicAcid Oxidation BetaOxidation Beta-Oxidation CarboxylicAcid->BetaOxidation

Caption: Proposed metabolism of 1-dodecene.

Conclusion

The use of this compound as an internal standard in conjunction with GC-MS provides a robust and reliable method for the quantification of VOCs in a variety of matrices. The protocols and information provided in these application notes serve as a comprehensive guide for researchers and scientists. It is crucial to emphasize that the provided protocols are a starting point and require optimization and validation for specific applications and matrices to ensure the highest quality of data.

References

Application Notes and Protocols: 1-Dodecene-1,2-¹³C₂ as a Tracer in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 1-Dodecene-1,2-¹³C₂ as a stable isotope tracer in drug metabolism studies. The information is intended to guide researchers in designing and executing experiments to investigate the metabolic fate of dodecene-containing compounds or to use it as a probe for specific enzyme activities.

Introduction

Stable isotope labeling is a powerful technique in drug metabolism research, offering a non-radioactive method to trace the biotransformation of compounds.[1] 1-Dodecene-1,2-¹³C₂, a specifically labeled version of 1-dodecene (B91753), serves as an invaluable tool for these studies. The incorporation of two ¹³C atoms at the site of the double bond allows for the unambiguous tracking of the molecule and its metabolites using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] This tracer can be employed to elucidate metabolic pathways, quantify metabolite formation, and assess the potential for drug-drug interactions.

The primary metabolic pathway for alkenes like 1-dodecene involves oxidation by cytochrome P450 (CYP) enzymes, which are abundant in the liver.[2][3] This process typically leads to the formation of an epoxide, which can then be further metabolized. Understanding this pathway is crucial for predicting the clearance and potential toxicity of new chemical entities containing similar structural motifs.

Data Presentation

The following tables illustrate how quantitative data from in vitro metabolism studies with 1-Dodecene-1,2-¹³C₂ can be presented. The values provided are for illustrative purposes only and will vary depending on the experimental conditions.

Table 1: In Vitro Metabolic Stability of 1-Dodecene-1,2-¹³C₂ in Human Liver Microsomes

Time (minutes)1-Dodecene-1,2-¹³C₂ Remaining (%)
0100
585
1560
3035
6010

Table 2: Kinetic Parameters for the Formation of ¹³C₂-Dodecene-1,2-epoxide from 1-Dodecene-1,2-¹³C₂ in Human Liver Microsomes

Enzyme SourceVmax (pmol/min/mg protein)Km (µM)Intrinsic Clearance (CLint, µL/min/mg protein)
Pooled Human Liver Microsomes4502518
Recombinant CYP2E13001520
Recombinant CYP2B6150403.75

Table 3: Quantitative Analysis of 1-Dodecene-1,2-¹³C₂ Metabolites by LC-MS/MS

MetaboliteRetention Time (min)Parent Ion (m/z)Product Ion (m/z)Concentration (µM)
¹³C₂-Dodecene-1,2-epoxide5.2187.283.12.5
¹³C₂-Dodecane-1,2-diol4.5205.2101.11.2

Experimental Protocols

Protocol 1: In Vitro Metabolism of 1-Dodecene-1,2-¹³C₂ using Human Liver Microsomes

This protocol outlines the procedure for assessing the metabolic stability of 1-Dodecene-1,2-¹³C₂ in human liver microsomes.

Materials:

  • 1-Dodecene-1,2-¹³C₂

  • Pooled human liver microsomes (HLMs)

  • 0.1 M Phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (B52724) (ACN), ice-cold

  • Internal standard (e.g., a structurally similar compound not expected to be formed metabolically)

  • 96-well plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 1-Dodecene-1,2-¹³C₂ in a suitable organic solvent (e.g., methanol (B129727) or DMSO).

    • Prepare working solutions of the tracer and internal standard by diluting the stock solutions in the phosphate buffer.

    • Thaw the human liver microsomes on ice. Dilute the microsomes to the desired final protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the diluted human liver microsome suspension.

    • Add the 1-Dodecene-1,2-¹³C₂ working solution to initiate the pre-incubation.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Seal the plate and centrifuge at 4°C for 15 minutes at 3000 x g to precipitate the proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining 1-Dodecene-1,2-¹³C₂.

    • The mass spectrometer will be set to monitor the specific mass transitions for 1-Dodecene-1,2-¹³C₂ and the internal standard.

Protocol 2: Identification of Metabolites of 1-Dodecene-1,2-¹³C₂

This protocol describes the identification of metabolites formed from 1-Dodecene-1,2-¹³C₂ in an in vitro system.

Materials:

  • Same as Protocol 1.

Procedure:

  • Incubation:

    • Follow the incubation procedure described in Protocol 1, but use a longer incubation time (e.g., 60 minutes) to allow for sufficient metabolite formation.

  • Sample Processing:

    • Follow the sample processing steps from Protocol 1.

  • LC-MS/MS Analysis for Metabolite Identification:

    • Analyze the samples using a high-resolution mass spectrometer.

    • Perform a full scan analysis to detect potential metabolites.

    • Look for ions with a mass shift corresponding to expected metabolic transformations (e.g., +16 for oxidation to an epoxide, +34 for dihydroxylation). The presence of the ¹³C₂-label will result in a characteristic M+2 peak, aiding in the identification of drug-related metabolites.

    • Perform tandem MS (MS/MS) on the suspected metabolite ions to obtain fragmentation patterns for structural elucidation.

Mandatory Visualization

G cluster_workflow Experimental Workflow A Preparation of Reagents (1-Dodecene-1,2-13C2, HLMs, Buffers) B Incubation at 37°C with NADPH A->B C Reaction Quenching (Ice-cold Acetonitrile) B->C D Sample Processing (Protein Precipitation) C->D E LC-MS/MS Analysis D->E F Data Analysis (Metabolite Identification & Quantification) E->F

Caption: In Vitro Drug Metabolism Workflow.

G This compound This compound 13C2-Dodecene-1,2-epoxide 13C2-Dodecene-1,2-epoxide This compound->13C2-Dodecene-1,2-epoxide Cytochrome P450 (e.g., CYP2E1, CYP2B6) 13C2-Dodecane-1,2-diol 13C2-Dodecane-1,2-diol 13C2-Dodecene-1,2-epoxide->13C2-Dodecane-1,2-diol Epoxide Hydrolase

Caption: Proposed Metabolic Pathway of 1-Dodecene-1,2-¹³C₂.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Signal for 13C Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues related to low signal intensity in 13C Nuclear Magnetic Resonance (NMR) spectroscopy of labeled compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio (S/N) in my 13C NMR spectrum so low?

A1: Low signal-to-noise in 13C NMR is a common challenge due to several factors. The natural abundance of the 13C isotope is only about 1.1%, and it has a much smaller gyromagnetic ratio than 1H, making it inherently less sensitive.[1][2] Additionally, factors such as low sample concentration, suboptimal experimental parameters, and long spin-lattice relaxation times (T1) for certain carbon nuclei (especially quaternary carbons) can significantly diminish signal intensity.[3][4][5]

Q2: How can I quickly improve my 13C NMR signal without significantly increasing the experiment time?

A2: Optimizing your acquisition parameters is a crucial first step. Using a smaller flip angle (e.g., 30° or 45°) instead of a 90° pulse allows for a shorter relaxation delay (D1) between scans without saturating the signal, which is particularly effective for carbons with long T1 values.[6][7] Processing the data with a line broadening factor (LB) of 1-2 Hz can also improve the signal-to-noise ratio by smoothing out the noise.[6][8]

Q3: My compound has quaternary carbons that are not showing up in the spectrum. What can I do?

A3: Quaternary carbons often have very long T1 relaxation times because they lack directly attached protons, which are a primary source of dipolar relaxation.[4] To observe these signals, you need to ensure a sufficiently long relaxation delay (D1) to allow for complete relaxation between pulses.[3][4] Using a shorter pulse width can also help to increase the signal from carbons without attached protons.[3] In some cases, adding a relaxation agent like chromium(III) acetylacetonate (B107027) (Cr(acac)3) can be effective in reducing T1 times.[9]

Q4: What are the most effective ways to dramatically boost the 13C NMR signal?

A4: For a significant enhancement in signal, consider these advanced techniques:

  • Isotopic Labeling: Using a 13C-enriched precursor in the synthesis of your compound is the most direct way to increase the signal intensity.[6]

  • Dynamic Nuclear Polarization (DNP): DNP can enhance the signal by several orders of magnitude.[10][11] This technique involves transferring the high polarization of electron spins to the 13C nuclei at low temperatures.[10]

  • Cryoprobe Technology: Using a cryogenically cooled probe can increase the signal-to-noise ratio by a factor of 3-4 by reducing thermal noise.[6][12]

Q5: Can 2D NMR experiments help with low 13C signal?

A5: Yes, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be very useful.[6] Since these experiments detect the more sensitive 1H nucleus, they are often more sensitive than direct 13C detection.[13] HSQC correlates 13C nuclei with their directly attached protons, while HMBC shows correlations over multiple bonds, which can help in identifying carbons, including quaternaries, that are not directly observable in a 1D spectrum.[4][6]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low signal issues in your 13C NMR experiments.

Problem Potential Cause Recommended Solution
No or very weak signal for all peaks Low sample concentration.Increase the concentration of the sample. For 13C NMR, a concentration of 50-100 mg in 0.6-0.7 mL of solvent is often recommended for small molecules.[14][15]
Insufficient number of scans (NS).Increase the number of scans. The signal-to-noise ratio increases with the square root of the number of scans.[6]
Incorrect receiver gain.Ensure the receiver gain is set appropriately. An autogain function is available on most spectrometers.
Missing quaternary carbon signals Long T1 relaxation time.Increase the relaxation delay (D1) to be at least 1-2 times the longest T1.[3] Alternatively, use a smaller flip angle (e.g., 30°) to reduce the need for a long delay.[6]
No Nuclear Overhauser Effect (NOE).Quaternary carbons do not benefit significantly from NOE. Consider using a relaxation agent like Cr(acac)3 to shorten T1.[9]
Broad peaks and poor resolution Poor shimming.Re-shim the magnet to improve field homogeneity.
Sample contains solid particles.Filter the sample to remove any suspended solids.[16][17]
High sample viscosity.Dilute the sample or acquire the spectrum at a higher temperature to reduce viscosity.[16]
Signal intensity does not reflect carbon ratios Uneven Nuclear Overhauser Effect (NOE).Standard proton-decoupled 13C spectra are generally not quantitative due to variable NOE for different carbons.[1][13]
Incomplete T1 relaxation.For quantitative results, use inverse-gated decoupling with a long relaxation delay (5-10 times the longest T1).[13]

Experimental Protocols

Standard 1D 13C NMR Experiment with Proton Decoupling

This protocol is for acquiring a standard proton-decoupled 1D 13C spectrum on a typical modern NMR spectrometer (e.g., Bruker).

1. Sample Preparation:

  • Dissolve an appropriate amount of your 13C labeled compound (typically 10-50 mg for routine spectra) in a suitable deuterated solvent (0.6-0.7 mL).[17]

  • Ensure the sample is fully dissolved. If there are any particulates, filter the solution through a pipette with a small plug of glass wool into a clean 5 mm NMR tube.[16]

2. Spectrometer Setup:

  • Insert the sample into the spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve good homogeneity.

  • Tune and match the 13C and 1H probes.

3. Acquisition Parameters:

  • Load a standard 1D 13C experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

  • Set the spectral width (SW) to cover the expected range of 13C chemical shifts (e.g., 0-220 ppm).[5]

  • Set the transmitter frequency offset (O1P) to the center of the spectrum.

  • Flip Angle (P1): Set to a 30° pulse.[8]

  • Acquisition Time (AQ): Set to 1.0 - 2.0 seconds.[8]

  • Relaxation Delay (D1): Set to 2.0 seconds.[8] This is a good starting point for many molecules.

  • Number of Scans (NS): Start with 128 or 256 scans and increase as needed for adequate signal-to-noise.[8]

4. Data Processing:

  • Apply an exponential window function with a line broadening factor (LB) of 1-2 Hz.[6]

  • Perform a Fourier transform (FT).

  • Phase and baseline correct the spectrum.

Parameter Optimization Workflow

Parameter_Optimization Start Initial Spectrum Acquired Check_S_N Assess Signal-to-Noise (S/N) Start->Check_S_N Increase_NS Increase Number of Scans (NS) Check_S_N->Increase_NS S/N too low Check_Quats Check for Quaternary Carbons Check_S_N->Check_Quats S/N is adequate Increase_NS->Check_Quats Adjust_D1_PA Increase D1 or Decrease Flip Angle Check_Quats->Adjust_D1_PA Signals missing Check_Resolution Assess Resolution Check_Quats->Check_Resolution All signals present Adjust_D1_PA->Check_Resolution Re_Shim Re-shim the Magnet Check_Resolution->Re_Shim Poor resolution Final_Spectrum Optimized Spectrum Check_Resolution->Final_Spectrum Good resolution Re_Shim->Final_Spectrum

References

optimizing mass spectrometry parameters for 1-Dodecene-1,2-13C2

Author: BenchChem Technical Support Team. Date: December 2025

An essential resource for researchers, scientists, and drug development professionals, this technical support center provides detailed guidance for .

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for analyzing 1-Dodecene-1,2-13C2?

Due to its volatility and non-polar nature, the recommended technique is Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Electron Ionization (EI) is the most common and suitable ionization method for generating reproducible mass spectra and characteristic fragmentation patterns for library matching.[3][4]

Q2: What are the expected mass-to-charge (m/z) ratios for the molecular ion and key fragments of this compound?

The two ¹³C isotopes increase the mass of the molecular ion and any fragments containing the carbon-carbon double bond by 2 Daltons compared to the unlabeled compound. The molecular ion for this compound is expected at m/z 170. Alkenes typically produce a prominent molecular ion peak.[5] The most significant fragmentation pathway for terminal alkenes is allylic cleavage.[5][6]

Data Presentation: Comparison of Key Ions

Ion Description Unlabeled 1-Dodecene (B91753) (C₁₂H₂₄) m/z 1-Dodecene-1,2-¹³C₂ m/z Notes
Molecular Ion [M]⁺ 168 170 The entire molecule with one electron removed.[3]
Allylic Cleavage [C₃H₅]⁺ 41 43 A common fragment for alpha-olefins, resulting from cleavage at the C3-C4 bond.[5] The +2 shift confirms the label is in this fragment.
McLafferty Rearrangement 42 44 This rearrangement is possible in alkenes with a γ-hydrogen and results in the loss of a neutral alkene.[5][6]

| Alkyl Fragments [C₄H₉]⁺, [C₅H₁₁]⁺, etc. | 57, 71, etc. | 57, 71, etc. | These fragments result from cleavage along the alkyl chain and will not show a mass shift as they do not contain the labeled carbons. |

Q3: The molecular ion peak is very weak or absent. How can I increase its intensity?

While EI at the standard 70 eV is excellent for producing reproducible fragments, it can sometimes lead to excessive fragmentation that diminishes the molecular ion peak.[4] To increase its intensity:

  • Lower the Ionization Energy: Reducing the electron energy from 70 eV to a lower value (e.g., 15-20 eV) can reduce fragmentation and enhance the molecular ion. Note that this will change the fragmentation pattern and may not be comparable to standard libraries.

  • Consider Chemical Ionization (CI): CI is a "softer" ionization technique that results in less fragmentation and typically produces a strong protonated molecule peak [M+H]⁺.[7] This is useful for confirming the molecular weight of the compound.

Q4: What are the recommended starting parameters for a GC-MS method?

Optimizing the GC method is crucial for achieving good separation and peak shape. Below are suggested starting parameters for a typical GC-MS system.

Data Presentation: Recommended Starting GC-MS Parameters

Parameter Recommendation Rationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness Standard dimensions for good resolution and capacity.
Stationary Phase 5% Phenyl Polysiloxane (e.g., DB-5ms, VF-5ms) A non-polar phase suitable for hydrocarbon analysis, providing good separation based on boiling points.[8]
Carrier Gas Helium Inert and provides good efficiency.
Inlet Temperature 250 °C Ensures complete and rapid vaporization of the analyte without thermal degradation.
Injection Mode Split (e.g., 20:1 ratio) Prevents column overloading and ensures sharp peaks for concentrated samples.
Oven Program 60 °C (hold 2 min), then ramp 10 °C/min to 280 °C (hold 5 min) A typical program that allows for separation from solvents and other volatile compounds before eluting the C12 alkene.[9]
MS Transfer Line Temp 280 °C Prevents condensation of the analyte between the GC and MS.
Ion Source Temp 230 °C A standard temperature for EI sources.

| Scan Range (m/z) | 35 - 250 amu | Covers the expected molecular ion and all significant fragments. |

Troubleshooting Guides

Problem: Low Signal Intensity or Poor Sensitivity

  • Possible Cause: A leak in the system (injector, column fittings).

    • Solution: Perform a leak check using an electronic leak detector, paying close attention to the septum nut and column connections.

  • Possible Cause: Active sites in the injector liner adsorbing the analyte.

    • Solution: Replace the inlet liner with a new, deactivated one. Using a liner with glass wool can aid in vaporization but can also be a source of activity if not properly deactivated.[10]

  • Possible Cause: Dirty ion source.

    • Solution: The ion source can become contaminated over time, reducing its efficiency. Follow the manufacturer's instructions for cleaning the ion source components (lenses, repeller).[11]

  • Possible Cause: Suboptimal MS tuning.

    • Solution: Perform an autotune or manual tune of the mass spectrometer to ensure optimal ion transmission and detector response.[12]

Problem: Poor Chromatographic Peak Shape (Tailing or Fronting)

  • Possible Cause (Tailing): Active sites on the column or in the inlet are interacting with the analyte.

    • Solution: Condition the column by baking it at a high temperature. If tailing persists, trim the first 10-20 cm from the front of the column. Ensure you are using a high-quality, inert GC column.[13][14]

  • Possible Cause (Tailing): Inlet temperature is too low, causing slow vaporization.

    • Solution: Increase the inlet temperature in 10-20 °C increments, but do not exceed the column's maximum operating temperature.[10]

  • Possible Cause (Fronting): Column overload.

    • Solution: Dilute the sample or increase the split ratio to introduce less analyte onto the column.[10][14]

  • Possible Cause (Fronting/Splitting): Solvent-phase polarity mismatch.

    • Solution: Ensure the injection solvent is non-polar (e.g., hexane, heptane) to match the non-polar stationary phase of the column.[8][13]

Problem: High Baseline Noise or Presence of Ghost Peaks

  • Possible Cause: Contaminated carrier gas.

    • Solution: Ensure high-purity carrier gas is used and that an indicating oxygen/moisture trap is installed and functioning correctly.[8]

  • Possible Cause: Septum bleed.

    • Solution: The septum can degrade at high inlet temperatures, releasing siloxanes. Use a high-quality, low-bleed septum and replace it regularly.[15]

  • Possible Cause: Contamination from the injection port or previous samples (carryover).

    • Solution: Run a solvent blank to confirm carryover. If ghost peaks are present, clean the inlet and replace the liner and septum. Baking out the column can also help remove contaminants.[11][15]

Experimental Protocols

Methodology: GC-MS Parameter Optimization for this compound

  • Sample Preparation:

    • Prepare a 100 µg/mL stock solution of this compound in hexane.

    • Create a dilution series (e.g., 10 µg/mL, 1 µg/mL, 0.1 µg/mL) to evaluate sensitivity and peak shape.

    • Prepare a corresponding solution of unlabeled 1-Dodecene to compare fragmentation patterns and retention times.[16]

  • Initial Instrument Setup:

    • Install a new, deactivated inlet liner and a low-bleed septum.

    • Install a suitable GC column (e.g., 30m x 0.25mm, 0.25µm DB-5ms).

    • Perform an instrument autotune to ensure the MS is operating according to specifications.

  • GC Method Optimization:

    • Inject a mid-range concentration standard using the recommended starting parameters listed in the table above.

    • Optimize Oven Temperature Program: Adjust the initial temperature, ramp rate, and final hold time to ensure the 1-dodecene peak is well-resolved from any solvent or impurity peaks and has a symmetric shape.

    • Optimize Inlet Parameters: If peak fronting is observed, increase the split ratio. If sensitivity is low, decrease the split ratio or switch to splitless injection (requires careful optimization of purge activation time).

  • MS Parameter Optimization:

    • Confirm Mass Assignments: Verify that the mass assignments are accurate by checking the spectrum of the tuning compound (e.g., PFTBA).

    • Evaluate Ionization Energy: Acquire data at the standard 70 eV. If the molecular ion at m/z 170 is weak, acquire another dataset at a lower energy (e.g., 20 eV) to observe the trade-off between molecular ion intensity and fragmentation.

    • Set Scan Parameters: Ensure the scan speed is fast enough to acquire at least 10-15 spectra across the chromatographic peak for accurate quantification and peak deconvolution.

  • Data Analysis:

    • Extract the ion chromatograms for key ions: m/z 170 (molecular ion), m/z 43 (labeled allylic fragment), and m/z 71 (unlabeled alkyl fragment).

    • Compare the full mass spectrum to the spectrum of the unlabeled standard to confirm the shifts caused by the ¹³C labels.

    • Assess peak shape and signal-to-noise ratio to determine the optimal set of parameters.

Visualizations

experimental_workflow Experimental Workflow for MS Parameter Optimization cluster_prep 1. Preparation cluster_optim 2. Optimization cluster_analysis 3. Analysis prep_sample Prepare Labeled & Unlabeled Standards instrument_setup Instrument Setup (New liner, septum, tune MS) gc_optim Optimize GC Method (Oven Program, Inlet) instrument_setup->gc_optim ms_optim Optimize MS Parameters (Ionization Energy, Scan Speed) gc_optim->ms_optim data_acq Data Acquisition ms_optim->data_acq data_review Review Data (Peak Shape, S/N, Spectra) data_acq->data_review data_review->gc_optim Adjust GC/MS? final_method Finalize Method data_review->final_method Parameters OK?

Caption: A workflow for systematic GC-MS method development.

troubleshooting_logic Troubleshooting Logic for Poor Sensitivity start Low Signal or No Peak Detected check_pressure Is System Pressure Stable? start->check_pressure check_chroma Is there any peak in Total Ion Chromatogram? check_pressure->check_chroma Yes leak_check Perform Leak Check (Inlet, Fittings) check_pressure->leak_check No check_tune Review MS Tune Report check_chroma->check_tune No check_injection Verify Injection (Syringe, Sample Volume) check_chroma->check_injection Yes check_tune->check_injection Tune OK clean_source Clean Ion Source check_tune->clean_source Tune Failed or Poor success Problem Resolved check_injection->success Injection OK clean_source->start leak_check->start

Caption: A decision tree for diagnosing low signal intensity issues.

References

proper storage and handling of 1-Dodecene-1,2-13C2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information on the proper storage and handling of 1-Dodecene-1,2-13C2 for researchers, scientists, and drug development professionals. While this document focuses on the isotopically labeled compound, the general storage and handling procedures are based on the well-documented properties of its unlabeled counterpart, 1-Dodecene. The isotopic labeling with ¹³C is not expected to significantly alter the chemical's macroscopic physical or chemical properties.

Frequently Asked Questions (FAQs)

Q1: What is the proper way to store this compound?

A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] It is crucial to store it away from heat, sparks, open flames, and other sources of ignition.[1][2][3] The storage area should be segregated from incompatible materials such as strong oxidizing agents, halogens, and inorganic acids.[1][4]

Q2: What are the key hazards associated with this compound?

A2: this compound is a combustible liquid.[1][4] It may be fatal if swallowed and enters the airways.[2][4] It can cause skin and eye irritation.[1][4] Repeated exposure may cause skin dryness or cracking.[2] It is also very toxic to aquatic life with long-lasting effects.[2][4]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes:

  • Gloves: Neoprene or nitrile rubber gloves are recommended.[1]

  • Eye Protection: Chemical goggles or safety glasses should be worn. Contact lenses should not be worn.[1]

  • Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[1]

  • Respiratory Protection: If there is a risk of inhalation of vapors or mists, a NIOSH-certified respirator with an organic vapor cartridge is recommended.[1]

Q4: What should I do in case of a spill?

A4: In the event of a spill, immediately remove all sources of ignition.[1][4] Ventilate the area. For containment, use dikes or absorbents to prevent migration into sewers or streams.[1] Clean up the spill using an absorbent material and place it into an appropriate container for disposal. Use only non-sparking tools during the cleanup process.[1]

Q5: How should this compound be disposed of?

A5: Disposal of this compound and its containers must be done in accordance with local, regional, and national regulations. It should be disposed of at a licensed waste disposal facility.[1][4] Avoid releasing the chemical into the environment.[1][5]

Troubleshooting Guide

Issue Possible Cause Solution
Material has changed color or developed an odor. Potential degradation or contamination.Do not use the material. Dispose of it according to proper waste disposal procedures.
Inconsistent experimental results. Impurity of the compound due to improper storage or handling.Verify the purity of the compound using appropriate analytical techniques. Ensure proper storage conditions are maintained.
Skin or eye irritation after handling. Direct contact with the chemical.Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

Quantitative Data Summary

Property Value Reference
Molecular Formula C₁₀(¹³C)₂H₂₄[6]
Molecular Weight 170.30 g/mol [6]
Boiling Point 213 °C[2][5]
Melting Point -35 °C[2][5]
Flash Point 76-77 °C[2][4]
Density 0.758 g/cm³[7]

Experimental Workflow

The following diagram outlines the recommended workflow for handling this compound in a laboratory setting.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare Well-Ventilated Work Area B->C D Retrieve from Storage C->D E Dispense Required Amount D->E F Perform Experiment E->F G Decontaminate Glassware and Surfaces F->G I Return to Storage F->I H Dispose of Waste G->H

Caption: Logical workflow for the safe handling of this compound.

References

Technical Support Center: Minimizing Isotopic Fractionation Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to helping researchers, scientists, and drug development professionals minimize isotopic fractionation effects during sample preparation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic fractionation and why is it a problem?

Q2: What are the main causes of isotopic fractionation during sample preparation?

Isotopic fractionation during sample preparation can be broadly categorized into two types:

  • Equilibrium Fractionation: This occurs in reversible reactions or during phase changes (e.g., evaporation, condensation) where isotopes distribute themselves to achieve the lowest energy state.[1] For example, during evaporation, water molecules with lighter isotopes (¹H and ¹⁶O) tend to enter the vapor phase more readily than those with heavier isotopes (²H and ¹⁸O).

  • Kinetic Fractionation: This happens in unidirectional and incomplete reactions where lighter isotopes react or move faster than heavier ones.[2] This is a common concern during chemical derivatization, where incomplete reactions can lead to a product that is isotopically different from the starting material. Any sample processing step that doesn't go to completion can potentially introduce kinetic isotope effects.[3]

Q3: Can sample storage conditions introduce isotopic fractionation?

Yes, improper sample storage can significantly affect isotopic composition. Key factors to consider are:

  • Evaporation: For liquid samples, even slight evaporation from a poorly sealed container can enrich the remaining sample in heavier isotopes.[4]

  • Temperature Fluctuations: Repeated freezing and thawing cycles can affect the isotopic values of some samples.[5] It is best to dry samples from a fresh state whenever possible. For long-term storage of water samples, keeping them in cooled conditions (0-10°C) can limit diffusive fractionation.[6]

  • Container Material: The type of storage container can matter. For water samples, it is recommended to use glass vials with polymer screw caps (B75204) or thick-walled HDPE and PFA containers to minimize diffusion.[6]

Q4: How does the choice of drying method (freeze-drying vs. oven-drying) affect my results?

The choice of drying method can introduce variability in isotopic measurements.

  • Oven-drying can sometimes lead to slightly higher δ¹³C and δ¹⁵N values compared to freeze-drying, potentially due to the evaporation of volatile compounds rich in lighter isotopes.[5][7] However, for some sample types, the difference may be negligible.[8]

  • Freeze-drying is often recommended as it is less likely to cause thermal degradation and the associated isotopic fractionation.[7][9]

It is crucial to be consistent with the chosen drying method throughout a study to ensure comparability of results.[10]

Q5: My samples are very heterogeneous. How can I homogenize them without causing isotopic fractionation?

Homogenization is critical for obtaining reproducible results from replicate samples.[9] To avoid isotopic fractionation during homogenization:

  • Avoid Thermal Stress: Grinding samples can generate heat, which may alter the isotopic composition. Using a freezer mill or cryo-milling, where the sample is kept frozen during homogenization, is a good way to prevent this.[9]

  • Consistent Method: Use the same homogenization method for all samples in a study.

  • Lipid-Rich Samples: For oily or fatty tissues, which can be difficult to homogenize, lipid extraction may be necessary prior to homogenization. A common method is to use a 2:1 chloroform:methanol solution.[10]

Q6: I perform chemical derivatization before GC-MS analysis. How can I minimize kinetic isotope effects?

Kinetic isotope effects are a significant concern during derivatization if the reaction does not proceed to completion.[2] To minimize these effects:

  • Ensure Complete Reaction: Optimize reaction conditions (e.g., temperature, reaction time, reagent concentration) to drive the reaction to completion.

  • Use a Catalyst: For some reactions, like silylation, a catalyst can be used to ensure a more complete and faster reaction, especially for sterically hindered or slowly reacting compounds.

  • Consistent Procedures: Apply the exact same derivatization protocol to all samples and standards to ensure any fractionation that does occur is systematic and can be accounted for.

Troubleshooting Guides

Problem 1: Variability in replicate analyses of the same sample.

Possible Cause Troubleshooting Steps
Incomplete homogenization Re-homogenize a larger portion of the sample, preferably using a method that minimizes thermal stress, such as a freezer mill.[9] Ensure the resulting powder is uniformly fine.
Inconsistent weighing Use a microbalance and ensure it is properly calibrated. Weigh samples in a draft-free environment. For very small samples, static electricity can be an issue; use an anti-static gun.
Contamination between samples Thoroughly clean all sample preparation tools (spatulas, mortars, pestles, etc.) between each sample. Rinsing with appropriate solvents and/or baking glassware can help remove residual material.[11]

Problem 2: My δ¹³C and δ¹⁵N values seem systematically higher than expected after oven-drying.

Possible Cause Troubleshooting Steps
Loss of volatile compounds Oven-drying can cause the loss of volatile compounds that are often isotopically lighter, leaving the remaining sample enriched in heavier isotopes.[5]
Solution: If possible, switch to freeze-drying for sample desiccation. If you must use an oven, dry at the lowest effective temperature (e.g., 50-60°C for plant material) to minimize the loss of volatile compounds.[12] Ensure all samples in your study are dried using the exact same method and conditions.

Problem 3: My water sample isotope values have shifted after storage.

Possible Cause Troubleshooting Steps
Evaporation The sample container may not have been properly sealed, leading to evaporation and enrichment of heavier isotopes in the remaining water.
Solution: Always use airtight containers for water sample storage.[4] For long-term storage, consider sealing caps with parafilm as an extra precaution. Store samples in a cool, dark place to minimize temperature fluctuations that can drive evaporation.[6]
Isotopic exchange with atmospheric water vapor If the container is not airtight, isotopic exchange can occur between the sample and the surrounding atmosphere.
Solution: Use high-density polyethylene (B3416737) (HDPE) or glass vials with airtight caps.[4][6] Fill the vials as much as possible to minimize the headspace.

Data Presentation: Quantitative Effects of Sample Preparation

The following table summarizes potential quantitative effects of different sample preparation methods on stable isotope values. Note that the magnitude of these effects can be species- and tissue-dependent.

Preparation Step Isotopes Affected Potential Effect Magnitude of Change Recommendation
Drying Method δ¹³C, δ¹⁵NOven-drying can lead to enrichment compared to freeze-drying.Generally small, but can be up to ~0.4‰ for δ¹³C.Use freeze-drying whenever possible. If using an oven, maintain a consistent, low temperature (50-60°C).[12]
Lipid Extraction δ¹³CRemoval of isotopically light lipids leads to an enrichment in ¹³C in the remaining tissue.Can be several per mil (‰), depending on the lipid content of the tissue.Necessary for tissues with high lipid content to avoid misinterpretation of dietary sources. Use a consistent extraction method (e.g., 2:1 chloroform:methanol).[10]
Acidification (for carbonates) δ¹³C, δ¹⁵NCan alter isotopic values if not done carefully.VariableUse dilute acid (e.g., 0.25-0.5 N HCl) and ensure complete reaction and subsequent rinsing to remove residual acid.[13]
Preservation δ¹³C, δ¹⁵NEthanol (B145695) and formalin preservation can alter isotopic values.Can be significant; formalin has been shown to deplete ¹³C and ¹⁵N.Freezing is the preferred method of preservation. If chemical preservation is necessary, its effects must be characterized and corrected for.[14]

Experimental Protocols

Protocol 1: General Preparation of Biological Tissue for δ¹³C and δ¹⁵N Analysis

This protocol is designed to minimize isotopic fractionation during the preparation of soft biological tissues (e.g., muscle, liver).

1. Sample Collection and Storage:

  • Collect fresh tissue samples and immediately freeze them at -20°C or, preferably, -80°C.[11]
  • If immediate freezing is not possible, store samples on ice for a short period before transferring to a freezer. Avoid chemical preservatives like formalin or ethanol if possible, as they can alter isotopic signatures.[14]

2. Sample Cleaning and Sub-sampling:

  • Thaw the frozen sample in a clean environment.
  • Using clean dissection tools, remove any non-target tissues (e.g., skin, scales, bones).[15]
  • Rinse the tissue with deionized water to remove any surface contaminants.
  • Excise a sub-sample of the desired tissue. For muscle, it is often taken from a consistent location on the organism.

3. Drying:

  • Place the sub-sample in a labeled container (e.g., a glass scintillation vial).
  • Freeze the sample at -80°C for at least one hour.[11]
  • Transfer the frozen sample to a freeze-dryer and dry for 24-48 hours, or until a constant weight is achieved.[11][15] This is the preferred method to prevent the loss of volatile compounds.[7]

4. Lipid Extraction (if necessary):

  • If the tissue has a high lipid content (C:N ratio > 3.5), lipid extraction is recommended.
  • Place the dried sample in a glass tube and add a 2:1 chloroform:methanol solution.[10]
  • Agitate the sample for several minutes and then allow the tissue to settle.
  • Carefully remove the solvent. Repeat this step 2-3 times until the solvent remains clear.
  • After the final wash, allow the sample to air-dry in a fume hood to evaporate any remaining solvent, followed by a final drying in a drying oven at a low temperature (e.g., 60°C) for a few hours.

5. Homogenization:

  • Transfer the dried, lipid-free sample to a clean mortar and pestle or a ball mill grinder.
  • Grind the sample into a very fine, homogenous powder.[15] For tough or fibrous tissues, a freezer mill is recommended to prevent heating.[9]

6. Weighing and Encapsulation:

  • Using a microbalance, weigh the appropriate amount of homogenized powder into a tin capsule. The target weight will depend on the expected carbon and nitrogen content of the tissue and the sensitivity of the isotope ratio mass spectrometer.[15]
  • Seal the tin capsule and store it in a desiccator until analysis.

Visualizations

Experimental_Workflow cluster_collection Sample Collection & Storage cluster_prep Initial Preparation cluster_extraction Lipid Extraction (if needed) cluster_final Final Processing Collect Collect Fresh Tissue Store Freeze at -80°C Collect->Store Clean Clean & Sub-sample Store->Clean Dry Freeze-Dry Clean->Dry Lipid_Extract Solvent Extraction (2:1 Chloroform:Methanol) Dry->Lipid_Extract C:N > 3.5 Homogenize Homogenize to Fine Powder Dry->Homogenize C:N <= 3.5 Final_Dry Final Drying Lipid_Extract->Final_Dry Final_Dry->Homogenize Weigh Weigh into Tin Capsules Homogenize->Weigh Analysis Analysis Weigh->Analysis

Caption: Workflow for preparing biological tissue for stable isotope analysis.

Troubleshooting_Logic Start Inconsistent Isotope Data Check_Homogeneity Is the sample fully homogenized? Start->Check_Homogeneity Check_Method Was the preparation method consistent across all samples? Start->Check_Method Check_Storage Were samples stored properly (airtight, frozen)? Start->Check_Storage Homogenize Action: Re-homogenize sample (e.g., using a freezer mill) Check_Homogeneity->Homogenize No Standardize Action: Re-prepare samples using a standardized, documented protocol Check_Method->Standardize No Review_Storage Action: Review and improve sample storage protocols Check_Storage->Review_Storage No Re-analyze Re-analyze Homogenize->Re-analyze Standardize->Re-analyze Future Experiments Future Experiments Review_Storage->Future Experiments

Caption: Troubleshooting logic for inconsistent stable isotope data.

References

Technical Support Center: Resolving Co-eluting Peaks with 13C Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with co-eluting peaks, particularly when using 13C-labeled internal standards in chromatographic and mass spectrometric analyses.

Troubleshooting Guide

Issue: My analyte and its 13C internal standard are co-eluting with an interfering peak.

This is a common challenge that can compromise the accuracy of quantification. Follow these steps to diagnose and resolve the issue.

Step 1: Confirm Co-elution

First, confirm that the peaks are indeed co-eluting and not just exhibiting poor peak shape.

  • Visual Inspection: Look for asymmetrical peaks, shoulders, or split tops in your chromatogram. A shoulder is a discontinuity, whereas tailing is an exponential decline.[1][2]

  • Peak Purity Analysis (HPLC-DAD): If using a Diode Array Detector (DAD), perform a peak purity analysis. The UV-Vis spectra across a pure peak should be identical.[1][2] Spectral differences indicate the presence of more than one compound.[3]

  • Mass Spectrometry (MS): Examine the mass spectra across the peak. Inconsistent mass spectra at the leading, apex, and tailing edges of the peak suggest co-elution.[1][3]

Step 2: Chromatographic Optimization

If co-elution is confirmed, systematic optimization of your chromatographic method is the next step. It's crucial to change only one parameter at a time to determine its effectiveness.[4]

ParameterActionExpected Outcome
Mobile Phase Gradient (HPLC) Decrease the gradient ramp rate, especially in the region where the peaks elute.[5]Improved separation of closely eluting compounds.
Introduce isocratic holds at specific points in the gradient.[5]Enhanced resolution of critical peak pairs.
Mobile Phase Composition Change the organic modifier (e.g., switch from acetonitrile (B52724) to methanol (B129727) or vice versa).[5][6]Altered selectivity due to different solvent properties, potentially changing the elution order.
Adjust the pH of the aqueous phase.[5]Can improve peak shape and change the retention of ionizable compounds.
Stationary Phase Switch to a column with a different chemistry (e.g., from C18 to phenyl-hexyl or cyano).[3][6]Provides a different selectivity and can change the elution order.
Use a column with smaller particles or a core-shell column.[5][6]Increases column efficiency (more theoretical plates), leading to sharper peaks and better resolution.
Temperature Adjust the column temperature.[4][6]Can alter selectivity and viscosity of the mobile phase. Lower temperatures often improve resolution but increase analysis time.[4]
Flow Rate Decrease the flow rate.[4][5]Generally improves resolution by increasing the number of theoretical plates, but at the cost of longer run times.
Temperature Program (GC) Decrease the oven temperature ramp rate.[3]A slower ramp increases the time analytes spend in the column, which can improve separation.

Step 3: Mass Spectrometric Resolution

If chromatographic separation is not fully achievable, mass spectrometry can be used to differentiate the co-eluting species.

  • High-Resolution Mass Spectrometry (HRMS): If the co-eluting compounds have different elemental compositions, HRMS can distinguish them based on their exact masses.

  • Tandem Mass Spectrometry (MS/MS): By selecting a specific precursor ion (the analyte or standard) and fragmenting it, you can monitor a unique product ion. This technique, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides high selectivity and can eliminate interference from co-eluting compounds with different masses.

  • Deconvolution Software: For complex spectra where multiple compounds overlap, deconvolution algorithms can be used to computationally separate the mass spectra of the co-eluting components.[7][8][9]

Below is a DOT script for a troubleshooting workflow for co-eluting peaks.

Coelution_Troubleshooting start Start: Suspected Co-elution confirm Step 1: Confirm Co-elution - Visual Inspection - Peak Purity (DAD) - MS Scan Analysis start->confirm chrom_opt Step 2: Chromatographic Optimization (Modify one parameter at a time) confirm->chrom_opt Co-elution Confirmed not_resolved Issue Not Resolved confirm->not_resolved No Co-elution (Investigate other issues) sub_mobile_phase Optimize Mobile Phase - Gradient - Composition (Solvent, pH) chrom_opt->sub_mobile_phase sub_stationary_phase Change Stationary Phase - Different Chemistry - Particle Size chrom_opt->sub_stationary_phase sub_temp_flow Adjust Temperature & Flow Rate chrom_opt->sub_temp_flow ms_resolve Step 3: Mass Spectrometric Resolution sub_hrms Use High-Resolution MS ms_resolve->sub_hrms sub_msms Use Tandem MS (SRM/MRM) ms_resolve->sub_msms sub_deconvolution Apply Deconvolution Software ms_resolve->sub_deconvolution resolved Issue Resolved sub_mobile_phase->ms_resolve If still unresolved sub_stationary_phase->ms_resolve If still unresolved sub_temp_flow->ms_resolve If still unresolved sub_hrms->resolved sub_msms->resolved sub_deconvolution->resolved

Troubleshooting workflow for co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: Why is it important for my stable isotope-labeled internal standard (SIL IS) to co-elute with the analyte?

It is generally considered important for the analyte and its SIL IS to co-elute to ensure that they experience the same degree of matrix effects, such as ion suppression or enhancement.[10] This is crucial for accurate quantification. If the two compounds elute at different times, they may be affected differently by co-eluting matrix components, leading to inaccurate results.[10]

Q2: My 13C-labeled internal standard co-elutes perfectly with my analyte, but I still see inaccurate results. What could be the cause?

Even with perfect co-elution, other factors can lead to inaccuracies:

  • Purity of the Internal Standard: Verify the purity of your 13C-labeled internal standard. Any presence of the unlabeled analyte as an impurity will lead to artificially high measurements.

  • Matrix Effects: While co-elution helps to compensate for matrix effects, severe ion suppression can still impact the signal of both the analyte and the internal standard, potentially affecting the limit of quantification.

  • Stability: Ensure the stability of both the analyte and the internal standard throughout the sample preparation and analysis process. Degradation of either compound can lead to erroneous results.

Q3: I am using a deuterium-labeled (2H) internal standard, and it is separating from my analyte. Why is this happening and what can I do?

Deuterium-labeled standards can sometimes exhibit a slight difference in retention time compared to their unlabeled counterparts, a phenomenon known as the "isotope effect".[11] This is due to the difference in physicochemical properties between hydrogen and deuterium.[11] This separation can be more pronounced in high-efficiency chromatography systems like UPLC.[11]

To address this, consider the following:

  • Switch to a 13C-labeled standard: 13C-labeled internal standards are chemically more similar to the analyte and are less likely to exhibit chromatographic separation.[11][12][13] They are generally preferred for their stability and ability to co-elute with the analyte.[10][14]

  • Chromatographic Optimization: Minor adjustments to the mobile phase composition or temperature may help to minimize the separation between the analyte and the deuterated standard.

Q4: Can I resolve co-eluting peaks without changing my chromatography method?

Yes, in some cases, mass spectrometry can resolve co-eluting peaks.

  • Distinct Mass Spectra: If the co-eluting compounds have different mass-to-charge ratios (m/z) or produce unique fragment ions in MS/MS, you can use extracted ion chromatograms (XICs) or selected reaction monitoring (SRM) to quantify them independently, even if they are not chromatographically separated.[15]

  • Deconvolution: Specialized software can analyze the combined mass spectra from co-eluting peaks and mathematically separate them into individual component spectra.[7][8]

The logical relationship for choosing a resolution strategy is outlined in the DOT script below.

Decision tree for resolving co-eluting peaks.

Experimental Protocols

Protocol 1: Systematic HPLC Method Development for Resolving Co-eluting Peaks

This protocol outlines a systematic approach to developing a robust HPLC method to separate an analyte from an interfering peak.

  • Initial Conditions:

    • Column: Start with a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).[5]

    • Mobile Phase A: 0.1% formic acid in water.[5]

    • Mobile Phase B: Acetonitrile.[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30°C.[5]

    • Detector: UV detector set at the lambda max of the analyte, or a mass spectrometer.

  • Scouting Gradient:

    • Run a fast, broad gradient to determine the approximate elution times of the compounds (e.g., 5% to 95% B in 15 minutes).[5]

  • Gradient Optimization:

    • Based on the scouting run, design a more focused gradient.

    • If peaks are eluting too early, decrease the initial %B.

    • To improve separation of the co-eluting peaks, decrease the slope of the gradient in the region where they elute. For instance, if they elute between 8 and 10 minutes, flatten the gradient during this time.[5]

  • Mobile Phase Selectivity Adjustment:

    • If co-elution persists, replace acetonitrile (Mobile Phase B) with methanol and repeat the gradient optimization. Methanol has different solvent properties and can alter the elution order.[5]

    • Consider adjusting the pH of Mobile Phase A. A small amount of a stronger acid like phosphoric acid can sometimes improve peak symmetry.[5]

  • Stationary Phase Evaluation:

    • If mobile phase optimization is insufficient, switch to a column with a different stationary phase chemistry, such as a phenyl-hexyl or cyano (CN) column, to achieve a different selectivity.[5]

  • Flow Rate and Temperature Fine-Tuning:

    • Once a satisfactory separation is achieved, the flow rate and temperature can be adjusted to optimize for analysis time and resolution. A lower flow rate generally improves resolution, while a higher temperature can decrease analysis time and alter selectivity.[5]

References

Technical Support Center: Matrix Effect Correction Using 1-Dodecene-1,2-13C2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter when using 1-Dodecene-1,2-13C2 to correct for matrix effects in complex samples, particularly in the analysis of non-polar compounds by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in quantitative analysis?

This compound is a stable isotope-labeled (SIL) internal standard.[1][2] It is a synthetic version of 1-dodecene (B91753) where two carbon atoms at the double bond have been replaced with the heavier 13C isotope.[2] This gives it a molecular weight that is 2 Daltons higher than its unlabeled counterpart, allowing it to be distinguished by a mass spectrometer.[2] In quantitative analysis, a known amount of this compound is added to a sample before preparation and analysis.[1] Because it is chemically almost identical to similar non-polar analytes, it experiences the same sample preparation losses and matrix effects (signal suppression or enhancement) during GC-MS analysis. By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved.[1]

Q2: For which types of analytes and matrices is this compound a suitable internal standard?

This compound is ideal for the quantification of non-polar, volatile, and semi-volatile organic compounds. Its long C12 hydrocarbon chain makes it a good structural analog for:

  • Total Petroleum Hydrocarbons (TPH): Particularly for diesel and oil range organics.

  • Polycyclic Aromatic Hydrocarbons (PAHs): Especially for lower to mid-molecular-weight PAHs.[3]

  • Fatty Acid Methyl Esters (FAMEs): When analyzing lipids and oils.[4][5]

  • Other Long-Chain Alkanes and Alkenes: In environmental and industrial samples.

It is particularly useful in complex matrices such as soil, sediment, water, food products (like oils and fats), and biological tissues where matrix effects are significant.[3][6]

Q3: What is the "matrix effect" in GC-MS, and how does this internal standard correct for it?

In GC-MS, the matrix consists of all components in a sample other than the analyte of interest. These co-extracted components can interfere with the analysis. A common issue is the "matrix-induced signal enhancement," where active sites in the GC inlet liner or the front of the analytical column can cause analyte degradation or adsorption.[5][6] Matrix components can "mask" these active sites, leading to a higher-than-expected analyte signal compared to a clean standard.[6] Conversely, high concentrations of co-eluting matrix components can sometimes cause signal suppression in the ion source.

Since this compound has very similar chemical properties and volatility to many non-polar analytes, it will be affected by these matrix interferences in the same way. If the analyte signal is enhanced by 20%, the internal standard signal will also be enhanced by approximately 20%. Therefore, the ratio between the two remains constant, allowing for accurate correction of the matrix effect.

Q4: How should this compound be stored?

This compound should be stored in a tightly sealed container in a cool, well-ventilated place, away from heat, sparks, and open flames. For long-term storage, refrigeration is recommended to minimize any potential for degradation or volatilization. Always refer to the Certificate of Analysis provided by the supplier for specific storage conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of Total Petroleum Hydrocarbons (TPH) in soil using this compound as an internal standard.

Problem Potential Cause(s) Recommended Solution(s)
Poor or No Recovery of Internal Standard (IS) 1. Inefficient Extraction: The solvent system (e.g., hexane (B92381)/acetone) may not be effectively extracting the IS from the soil matrix.- Ensure the soil sample is thoroughly homogenized before extraction.- Increase the extraction time or use a more vigorous extraction method (e.g., sonication, pressurized fluid extraction).- Verify the solvent mixture is appropriate for the soil type and moisture content.
2. IS Degradation: The IS may be degrading during sample preparation or cleanup (e.g., acid/base wash, florisil (B1214189) cleanup).- Check the pH of any aqueous solutions used during cleanup.- Ensure cleanup sorbents (like florisil or silica (B1680970) gel) are properly activated and not overly aggressive.- Minimize the time the sample extract is exposed to harsh conditions.
3. Volatilization Loss: The IS may be lost during solvent evaporation steps.- Use a gentle stream of nitrogen for solvent concentration.- Avoid excessive heat during evaporation.- Use a solvent exchange to a higher boiling point solvent (e.g., isooctane) if analyzing for volatile TPH fractions.
High Variability in IS Response Across Samples 1. Inconsistent Spiking: The amount of IS added to each sample is not uniform.- Use a calibrated positive displacement pipette to add the IS solution.- Add the IS directly to the sample matrix before any extraction steps to account for all procedural variations.- Ensure the IS stock solution is well-mixed before use.
2. Non-Homogeneous Matrix: The soil samples have highly variable organic content, leading to different matrix effects in each sample.- Homogenize the bulk soil sample thoroughly before taking aliquots.- For highly heterogeneous sites, increase the number of replicate analyses to assess variability.- This is a primary reason for using an IS; while response may vary, the analyte/IS ratio should remain stable. If the ratio is also variable, investigate other causes.
Analyte/IS Ratio is Not Consistent in QC Samples 1. Chromatographic Co-elution: A matrix component is co-eluting with either the analyte or the IS, but not both, causing differential ion suppression/enhancement.- Review the mass spectra to check for interfering ions.- Modify the GC oven temperature program to improve separation between the analyte, IS, and interfering peaks.- Consider a more thorough sample cleanup procedure to remove the interfering compounds.
2. Different Responses to Matrix Effects: The chemical properties of the analyte and the IS are too different, causing them to respond differently to matrix enhancement.- While 1-Dodecene is a good general-purpose IS for TPH, for specific hydrocarbon ranges (e.g., very high molecular weight), a different SIL-IS may be more appropriate.- Ensure the IS and analyte peaks are integrated consistently across all runs.
IS Peak Tailing or Fronting 1. Active Sites in GC System: The GC inlet liner, column, or seals have become active, causing poor peak shape.- Perform inlet maintenance: replace the liner (use a deactivated, glass wool liner) and septum.[7]- Trim the first 10-15 cm from the front of the GC column to remove accumulated non-volatile residue.[7]- Check for leaks in the GC system.[7]
2. Column Overload: The concentration of the IS or co-injected analytes is too high.- Dilute the sample extract.- Reduce the injection volume.- Check that the IS spiking concentration is appropriate for the expected analyte concentration range.

Experimental Protocols

Protocol: Quantification of TPH in Soil using GC-MS and this compound Internal Standard

This protocol provides a general workflow for the extraction and analysis of TPH (Diesel Range Organics, C10-C28) from soil samples.

1. Materials and Reagents

  • Internal Standard (IS) Spiking Solution: this compound dissolved in hexane at 50 µg/mL.

  • Extraction Solvent: 1:1 (v/v) Hexane/Acetone, pesticide residue grade.

  • Drying Agent: Anhydrous sodium sulfate (B86663), baked at 400°C for 4 hours.

  • Cleanup: Activated copper powder (for sulfur removal), Florisil SPE cartridges.

  • Calibration Standards: TPH standard (Diesel Range Organics) in hexane at various concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).

2. Sample Preparation and Extraction

  • Homogenization: Homogenize the soil sample by passing it through a sieve to remove large debris.

  • Weighing: Accurately weigh 10 g of the homogenized soil into a clean glass extraction jar.

  • Spiking: Add 100 µL of the 50 µg/mL this compound IS spiking solution directly onto the soil. This results in a final IS concentration of 500 ng/g of soil.

  • Extraction: Add 20 mL of the 1:1 hexane/acetone extraction solvent to the jar.

  • Sonication: Place the jar in an ultrasonic bath for 15 minutes.

  • Separation: Allow the soil to settle, then carefully decant the solvent extract into a clean vial.

  • Repeat: Repeat the extraction (steps 4-6) two more times, combining the solvent extracts.

  • Drying: Pass the combined extract through a funnel containing approximately 10 g of anhydrous sodium sulfate to remove water.

3. Extract Cleanup

  • Sulfur Removal (if necessary): If elemental sulfur is suspected, add activated copper powder to the extract and agitate until the copper remains shiny.

  • Florisil Cleanup (for polar interferences): Condition a Florisil SPE cartridge with hexane. Pass the sample extract through the cartridge and collect the eluate. This step removes more polar matrix components that can interfere with GC analysis.

  • Concentration: Concentrate the cleaned extract to a final volume of 1.0 mL under a gentle stream of nitrogen.

4. GC-MS Analysis

  • Instrument: Gas Chromatograph with a Mass Spectrometric Detector (GC-MS).

  • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.

  • Injection: 1 µL splitless injection at 280°C.

  • Oven Program: Initial temperature of 60°C (hold 2 min), ramp to 320°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • This compound: Quantifier ion (e.g., m/z 170.2), Qualifier ions (e.g., m/z 85.1, 71.1).

      • TPH Analytes: Monitor characteristic ions for the hydrocarbon range of interest.

5. Data Analysis

  • Calibration Curve: Prepare calibration standards from 1 to 100 µg/mL, each spiked with the same concentration of this compound as the samples.

  • Response Factor (RF): Calculate the relative response factor for the TPH (as a total area) relative to the IS for each calibration standard.

  • Quantification: Integrate the total peak area for the TPH chromatogram and the peak area for the this compound peak in the samples. Use the average RF from the calibration curve to calculate the concentration of TPH in the extract.

Quantitative Data Summary

The following tables present representative data for a validation study of the TPH in soil protocol.

Table 1: Internal Standard Recovery in Different Soil Matrices

Soil TypeMean Recovery (%)Standard Deviation (%)Relative Standard Deviation (%)
Sandy Loam92.54.85.2
Clay85.16.27.3
High Organic Matter81.77.59.2

Recovery calculated by comparing the IS peak area in the final extract to the peak area in a clean solvent standard.

Table 2: Matrix Effect Evaluation for TPH Quantification

Soil TypeTPH Concentration (spiked at 50 µg/g)
Without IS Correction (µg/g)
Sandy Loam58.2 (16% Enhancement)
Clay65.1 (30% Enhancement)
High Organic Matter71.5 (43% Enhancement)

Matrix effect calculated by comparing the apparent concentration without IS correction to the known spiked value.

Visualizations

Below are diagrams illustrating key workflows and concepts described in this guide.

G Experimental Workflow for TPH Analysis in Soil cluster_prep Sample Preparation cluster_analysis Analysis Sample 10g Soil Sample Spike Spike with This compound Sample->Spike Extract Solvent Extraction (Hexane/Acetone) Spike->Extract Cleanup Extract Cleanup (Drying, Florisil) Extract->Cleanup Concentrate Concentrate to 1 mL Cleanup->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Inject 1 µL Data Data Processing (Peak Integration) GCMS->Data Quant Quantification (Using IS Ratio) Data->Quant

Caption: Workflow for TPH quantification using an internal standard.

G Logical Diagram of Matrix Effect Correction cluster_withoutIS Without Internal Standard cluster_withIS With Internal Standard AnalyteSignal Analyte Signal MatrixEffect Matrix Effect (e.g., Signal Enhancement) ObservedSignal Observed Signal (Inaccurate) MatrixEffect->ObservedSignal +/- AnalyteSignal_IS Analyte Signal MatrixEffect_IS Matrix Effect (Affects Both) IS_Signal IS Signal (this compound) Ratio Ratio Calculation (Analyte / IS) MatrixEffect_IS->Ratio Correction FinalConc Accurate Concentration Ratio->FinalConc

Caption: How an internal standard corrects for matrix effects.

References

Technical Support Center: Synthesis of High-Purity Isotopically Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of high-purity isotopically labeled compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis, purification, and analysis of these critical research materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing high-purity isotopically labeled compounds?

A1: The synthesis of isotopically labeled compounds presents several key challenges. These include the limited availability and high cost of isotopically enriched starting materials, which often necessitates the development of novel and efficient synthetic routes.[1] Achieving high isotopic enrichment and ensuring the label is in a metabolically stable position are also critical considerations.[2] Furthermore, preventing undesirable isotopic exchange or loss during the reaction and purification steps is a common difficulty, particularly with deuterium (B1214612) labeling. Finally, rigorous quality control is essential to confirm the chemical and isotopic purity of the final product.[3]

Q2: Which analytical techniques are most suitable for determining the isotopic purity and enrichment of a labeled compound?

A2: The two primary analytical techniques for this purpose are High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. HR-MS is highly sensitive for determining the overall isotopic enrichment by precisely measuring the mass increase of the molecule.[4][5] NMR spectroscopy, particularly ¹H, ²H, ¹³C, and ¹⁵N NMR, can confirm the specific positions of the isotopic labels and provide quantitative information on the degree of incorporation at each site.[4] High-Performance Liquid Chromatography (HPLC) is also crucial for assessing the chemical purity of the compound, ensuring that the sample is free from unlabeled impurities.[6]

Q3: How many isotopic labels are generally required for a stable isotope-labeled (SIL) internal standard?

A3: For most small drug molecules (under 1,000 Da), a mass difference of three or more mass units between the analyte and the SIL internal standard is generally required to ensure clear resolution in mass spectrometry analysis and avoid spectral overlap.[7][8]

Q4: What is the kinetic isotope effect (KIE) and why is it important in drug development?

A4: The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its isotopes. Specifically, a carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. If the cleavage of a C-H bond is the rate-limiting step in a drug's metabolism, replacing that hydrogen with deuterium can slow down the metabolic process.[4][9] This can lead to improved pharmacokinetic properties, such as a longer half-life and reduced clearance rate.[6]

Troubleshooting Guides

Issue 1: Low Yield of the Labeled Product

Q: My isotopic labeling reaction has resulted in a very low yield. What are the common causes and how can I improve it?

A: Low yields in isotopic labeling reactions can stem from a variety of factors. A systematic approach to troubleshooting is often necessary.

Possible Causes & Solutions:

  • Impure Reactants or Solvents: Impurities can interfere with the reaction or poison the catalyst. Ensure all starting materials and solvents are of high purity and are properly dried, especially for moisture-sensitive reactions.[10]

  • Catalyst Deactivation: Catalysts, particularly for hydrogenation reactions, can be deactivated by impurities or improper handling. Consider using a fresh batch of catalyst and ensure it is handled under an inert atmosphere if required.[10]

  • Suboptimal Reaction Conditions: Factors such as temperature, pressure, and reaction time can significantly impact yield. Systematically optimize these parameters. For instance, in catalytic deuteration, the choice of solvent can affect the reaction rate.[11]

  • Incomplete Reaction: Monitor the reaction progress using techniques like TLC or LC-MS to ensure it has gone to completion before workup. If the reaction stalls, adding more reagent might be necessary.[12]

  • Product Decomposition: The desired product may be unstable under the reaction or workup conditions. Consider quenching the reaction earlier or performing the workup at a lower temperature.[12]

  • Losses During Workup and Purification: Significant amounts of product can be lost during extraction, drying, and chromatography steps. Ensure thorough extraction and rinse all glassware and equipment used for transfers.[12]

Issue 2: Low or Incomplete Isotopic Incorporation

Q: The mass spectrum of my product shows low isotopic enrichment. What could be the reason and how can I increase the incorporation level?

A: Achieving high isotopic incorporation is crucial for the utility of the labeled compound. Several factors can lead to incomplete labeling.

Possible Causes & Solutions:

  • Isotopic Dilution from Reagents or Solvents: The presence of unlabeled species in the reagents or solvents can dilute the isotopic enrichment of the final product. Use highly enriched isotopic sources and anhydrous, aprotic solvents where possible to minimize exchange.

  • Insufficient Isotopic Reagent: Ensure that a sufficient molar excess of the isotopically labeled reagent is used to drive the reaction to completion.

  • Back-Exchange with Protic Solvents: Deuterium labels, especially those on heteroatoms or carbons adjacent to carbonyl groups, can exchange with protons from protic solvents (e.g., water, methanol) during workup or purification. It is recommended to use deuterated solvents for these steps or minimize contact time with protic solvents.

  • Inefficient Labeling Method: The chosen synthetic route may not be optimal for high-level incorporation. Consider alternative labeling strategies. For example, if a direct H/D exchange reaction gives low incorporation, a reductive deuteration approach might be more effective.[4]

Issue 3: H/D Back-Exchange During Analysis

Q: I am observing a loss of deuterium from my labeled compound during LC-MS analysis. How can I prevent this?

A: Hydrogen-deuterium (H/D) back-exchange during analysis is a common problem that can lead to inaccurate quantification.[3]

Possible Causes & Solutions:

  • Suboptimal pH of Mobile Phase: The rate of H/D exchange is pH-dependent, with a minimum rate typically observed around pH 2.5.[1][3] Adjust the pH of your LC mobile phase to this range to minimize back-exchange.

  • Elevated Temperatures: Higher temperatures accelerate the rate of exchange. Maintain low temperatures (ideally 0°C or below) during sample handling, storage, and throughout the LC-MS analysis.[1][3]

  • Long Analysis Times: The longer the sample is exposed to a protic environment, the greater the extent of back-exchange. Optimize your chromatography to achieve a shorter run time without compromising peak resolution.[13]

  • Protic Solvents: The presence of water and other protic solvents in the mobile phase facilitates exchange. While often unavoidable in reversed-phase chromatography, minimizing their content or using aprotic solvents where possible can help.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data related to the synthesis and analysis of isotopically labeled compounds.

Table 1: Isotopic Purity of Commercially Available Deuterated Compounds

CompoundIsotopic Purity (%)
Benzofuranone derivative (BEN-d₂)94.7
Tamsulosin-d₄ (TAM-d₄)99.5
Oxybutynin-d₅ (OXY-d₅)98.8
Eplerenone-d₃ (EPL-d₃)99.9
Propafenone-d₇ (PRO-d₇)96.5

Data sourced from a study evaluating isotopic enrichment using HR-MS and NMR.[14]

Table 2: Impact of Experimental Conditions on H-D Back-Exchange

ParameterConditionDeuterium Recovery
LC Gradient Time Standard~70%
2-fold shorter~72%
Temperature 100 °COptimal
75 °CReduced Recovery
Ionic Strength Low (< 20 mM) during ESIHigh (90 ± 5%)
High during ESILower

Data compiled from studies on minimizing back-exchange in HDX-MS experiments.[13][15]

Table 3: Typical Yields and Isotopic Enrichment for Labeling Methods

Labeling MethodIsotopeTypical YieldIsotopic Enrichment
Catalytic Deuteration²H (D)Varies (50-95%)>95%
Reduction with LiAlD₄²H (D)High (often >90%)>98%
Using K¹³CN¹³CGood>90%
Using ¹⁵NH₄Cl¹⁵NModerate to Good>98%

Values are estimates based on various literature sources and can vary significantly depending on the specific substrate and reaction conditions.[1][4][16]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Deuteration using D₂ Gas

This protocol describes a general method for the reduction of a carbon-carbon double bond using deuterium gas and a palladium on carbon (Pd/C) catalyst.

Materials:

  • Substrate containing a reducible functional group

  • 10% Palladium on Carbon (Pd/C)

  • Anhydrous aprotic solvent (e.g., ethyl acetate (B1210297), THF)

  • Deuterium gas (D₂)

  • Inert gas (Argon or Nitrogen)

  • Reaction flask with a stir bar

  • Hydrogenation balloon or bomb reactor

  • Celite for filtration

Procedure:

  • Flask Preparation: Flame-dry the reaction flask and allow it to cool under a stream of inert gas.

  • Catalyst Addition: Under an inert atmosphere, add the 10% Pd/C catalyst to the flask.

  • Solvent and Substrate Addition: Add a small amount of the anhydrous solvent to wet the catalyst, followed by a solution of the substrate in the same solvent.

  • Inert Gas Purge: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to remove any residual air.

  • Deuterium Introduction: Evacuate the flask again and introduce deuterium gas from a balloon or reactor to the desired pressure (typically atmospheric pressure for balloon hydrogenation).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the excess deuterium gas and purge the flask with inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization.

Safety Note: Palladium on carbon can be pyrophoric, especially when dry and in the presence of flammable solvents. Always handle it in an inert atmosphere and ensure it remains wet with solvent.[11][17]

Protocol 2: General Procedure for Reduction of an Ester with Lithium Aluminum Deuteride (B1239839) (LiAlD₄)

This protocol outlines the reduction of an ester to a primary alcohol using LiAlD₄.

Materials:

  • Ester substrate

  • Lithium aluminum deuteride (LiAlD₄)

  • Anhydrous diethyl ether or THF

  • Ethyl acetate

  • Saturated aqueous sodium sulfate (B86663) solution

  • Anhydrous magnesium sulfate

  • Reaction flask with a stir bar and dropping funnel

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Setup: Assemble a flame-dried, three-necked flask equipped with a stir bar, dropping funnel, and condenser under an inert atmosphere.

  • Reagent Preparation: In the flask, prepare a suspension of LiAlD₄ in anhydrous diethyl ether or THF.

  • Substrate Addition: Dissolve the ester in the anhydrous solvent and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlD₄ suspension at a rate that maintains gentle reflux.

  • Reaction: After the addition is complete, continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Quenching (Work-up): Cool the reaction mixture in an ice bath. Cautiously and slowly add ethyl acetate to quench any excess LiAlD₄, followed by the dropwise addition of saturated aqueous sodium sulfate solution.

  • Extraction: Filter the resulting salts and wash them thoroughly with the solvent. Extract the filtrate with the same solvent.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting deuterated alcohol by column chromatography or distillation.

Safety Note: LiAlD₄ is a highly reactive and pyrophoric reagent that reacts violently with water and protic solvents. All manipulations must be carried out under a strictly anhydrous and inert atmosphere.[2][13]

Protocol 3: HPLC Purification of Small Molecule Isotopically Labeled Compounds

This protocol provides a general guideline for purifying small molecule isotopically labeled compounds using reversed-phase HPLC.

Materials:

  • Crude labeled compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) or methanol

  • Trifluoroacetic acid (TFA) or formic acid

  • Reversed-phase HPLC column (e.g., C18)

  • HPLC system with a UV detector and fraction collector

Procedure:

  • Sample Preparation: Dissolve the crude labeled compound in a suitable solvent, preferably the mobile phase, and filter it through a 0.22 µm syringe filter to remove any particulate matter.

  • Method Development (Analytical Scale): Develop a suitable separation method on an analytical HPLC system to achieve good resolution between the target compound and any impurities. Optimize the mobile phase composition (e.g., water/acetonitrile gradient) and the acid modifier (e.g., 0.1% TFA).

  • Scaling to Preparative HPLC: Scale up the analytical method to a preparative HPLC system with a larger column. Adjust the flow rate and injection volume according to the column dimensions.[18]

  • Purification Run: Inject the prepared sample onto the preparative HPLC system and run the developed gradient method.

  • Fraction Collection: Monitor the chromatogram at an appropriate UV wavelength and collect the fractions corresponding to the peak of the desired labeled compound.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to assess their purity.

  • Product Isolation: Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_analysis Analysis Phase Start Labeled Starting Material Reaction Isotopic Labeling Reaction Start->Reaction Reagents, Catalyst Workup Reaction Work-up Reaction->Workup Crude Crude Labeled Product Workup->Crude Purify HPLC / Chromatography Crude->Purify Pure High-Purity Product Purify->Pure QC Quality Control Pure->QC MS Mass Spectrometry (Isotopic Enrichment) QC->MS NMR NMR Spectroscopy (Label Position & Purity) QC->NMR Final Final Labeled Compound MS->Final NMR->Final Troubleshooting_HD_Back_Exchange cluster_causes Potential Causes cluster_solutions Corrective Actions Start Observing Loss of Deuterium Label? pH Suboptimal Mobile Phase pH Start->pH Temp Elevated Temperature Start->Temp Time Long Analysis Time Start->Time AdjustpH Adjust pH to ~2.5 pH->AdjustpH ControlTemp Maintain Low Temperature (e.g., 0°C) Temp->ControlTemp ShortenRun Optimize and Shorten LC Method Time->ShortenRun Resolved Problem Resolved AdjustpH->Resolved ControlTemp->Resolved ShortenRun->Resolved

References

optimizing recycle delay and acquisition time in 13C NMR for quantitative analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your quantitative 13C NMR experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals obtain accurate and reliable quantitative data.

Troubleshooting Guide

This guide addresses common issues encountered during the setup and execution of quantitative 13C NMR experiments.

Q1: Why are the integrals in my 13C NMR spectrum not representative of the actual molar ratios of my sample components?

A1: Inaccurate integrals in 13C NMR spectra typically arise from two main factors: incomplete spin-lattice relaxation (T1) and the Nuclear Overhauser Effect (NOE).

  • Incomplete T1 Relaxation: For quantitative analysis, the magnetization of all carbon nuclei must fully return to equilibrium along the z-axis before the next pulse is applied. If the recycle delay (D1) is too short, signals from carbons with long T1 relaxation times (e.g., quaternary carbons) will be attenuated, leading to smaller-than-expected integrals.[1][2][3]

  • Nuclear Overhauser Effect (NOE): Proton decoupling, while simplifying the spectrum, can enhance the signal of protonated carbons through the NOE. This enhancement is not uniform for all carbons, leading to inaccurate integral ratios.[3][4][5]

Solution:

  • Set an appropriate Recycle Delay (D1): The recycle delay should be at least 5 times the longest T1 relaxation time (T1,max) in your sample (D1 ≥ 5 x T1,max).[2][6] This ensures >99% relaxation for all nuclei.

  • Suppress the NOE: Use an inverse-gated decoupling pulse sequence. In this sequence, the proton decoupler is on only during the acquisition time and off during the recycle delay, minimizing the NOE.[2][3]

Q2: My quantitative 13C NMR experiment is taking too long. How can I reduce the experiment time without sacrificing quantitation?

A2: Long experiment times in quantitative 13C NMR are primarily due to the need for long recycle delays to accommodate long T1 values. Here are a few strategies to reduce the experiment time:

  • Use a Paramagnetic Relaxation Agent: Adding a small amount of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (B107027) (Cr(acac)3), can significantly shorten the T1 relaxation times of all carbon nuclei.[3][7] This allows for the use of a much shorter recycle delay. A typical concentration is around 0.1 M.[3]

  • Optimize the Flip Angle: For non-quantitative experiments where signal-to-noise is the priority, a flip angle of approximately 1.25-1.3 times T1 can be optimal.[8][9] However, for quantitative experiments, a 90° pulse is generally used in conjunction with a long D1.

  • Consider Advanced Pulse Sequences: Techniques like EXtended ACquisition Time (EXACT) NMR can reduce the experiment time by 30-50% by minimizing the NOE during the acquisition time, which allows for the use of shorter recycle delays.[10][11]

Q3: The signal-to-noise ratio (S/N) in my quantitative 13C NMR spectrum is very low.

A3: Low S/N is a common challenge in 13C NMR due to the low natural abundance and smaller gyromagnetic ratio of the 13C isotope.[12][13]

Solutions:

  • Increase the Number of Scans (NS): The S/N ratio increases with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of √2.

  • Increase Sample Concentration: A more concentrated sample will yield a stronger signal.

  • Use a Higher Field Magnet: A spectrometer with a higher magnetic field strength will provide greater sensitivity.

  • Optimize Acquisition Time (AQ): A longer acquisition time can improve the resolution of your spectrum, but it is the recycle delay that is critical for quantitation.

  • Apply Line Broadening: Post-acquisition, applying an exponential multiplication with a line broadening factor (LB) of 1-5 Hz can improve the S/N, but at the cost of resolution.[2]

Frequently Asked Questions (FAQs)

Q4: What is the ideal recycle delay (D1) for quantitative 13C NMR?

A4: For accurate quantitation, the recycle delay (D1) should be at least 5 times the longest T1 relaxation time (T1,max) of any carbon nucleus of interest in your sample.[2][6] This ensures that all signals are fully relaxed between pulses. The total time between pulses is the sum of the recycle delay and the acquisition time (D1 + AQ).

Q5: How do I determine the longest T1 in my sample?

A5: The most common method for measuring T1 is the inversion-recovery experiment . This experiment uses a 180° pulse to invert the magnetization, followed by a variable delay (τ) and a 90° pulse for detection. By analyzing the signal intensity as a function of τ, the T1 value for each peak can be calculated.[1][14]

Q6: What is the role of acquisition time (AQ) in quantitative 13C NMR?

A6: The acquisition time (AQ) determines the digital resolution of the spectrum. A longer AQ provides better resolution, which is important for separating closely spaced peaks. However, for quantitative accuracy, ensuring a sufficiently long recycle delay (D1) is more critical than having a very long acquisition time.

Q7: Can I still get quantitative results if I don't know the T1 values?

A7: While not ideal, you can use a very long recycle delay (e.g., 5-10 minutes) to be reasonably sure that all carbons have relaxed.[3] However, this will lead to very long experiment times. The most reliable approach is to measure the T1 values.

Quantitative Data Summary

The following tables summarize key relationships between experimental parameters in quantitative 13C NMR.

Table 1: Recycle Delay (D1) vs. Signal Recovery

Recycle Delay (D1)% Magnetization Recovered
1 x T163.2%
2 x T186.5%
3 x T195.0%
4 x T198.2%
5 x T1 99.3% (Recommended for Quantitation)

Table 2: Impact of Paramagnetic Relaxation Agent on T1 and Experiment Time

SampleLongest T1 (no agent)Required D1 (no agent)Longest T1 (with Cr(acac)3)Required D1 (with Cr(acac)3)
Bio-oil~10 s>50 s~2.2 s~11 s
Quaternary Carbon (typical)20-100 s100-500 sSignificantly shorterSignificantly shorter

Data adapted from literature examples.[7]

Experimental Protocols

Protocol 1: Determination of T1 using the Inversion-Recovery Experiment

This protocol outlines the steps to measure the spin-lattice relaxation time (T1) for 13C nuclei.

  • Sample Preparation: Prepare a concentrated solution of your sample in a suitable deuterated solvent.

  • Initial Setup:

    • Acquire a standard 1D 13C spectrum to identify the chemical shifts of the peaks of interest.

    • Set the spectral width to encompass all signals of interest.

  • Inversion-Recovery Pulse Sequence:

    • Select the inversion-recovery pulse program (often called t1ir or similar).

    • The basic pulse sequence is: (Recycle Delay - 180° pulse - Variable Delay (τ) - 90° pulse - Acquisition)

  • Set Parameters:

    • Recycle Delay (D1): Set to at least 5 times the estimated longest T1. If unknown, start with a long delay (e.g., 60 seconds).

    • Variable Delay List (τ values): Create a list of τ values that will bracket the expected T1 values. A logarithmic spacing is often efficient (e.g., 0.1s, 0.5s, 1s, 2s, 5s, 10s, 20s, 40s, 60s).

    • Number of Scans (NS): Set to an appropriate value to achieve adequate S/N for each τ value.

  • Acquisition: Run the experiment. This will acquire a series of spectra, one for each τ value.

  • Data Processing and Analysis:

    • Process the spectra (Fourier transform, phase correction).

    • For each peak of interest, measure the peak intensity as a function of τ.

    • Fit the intensity data to the following exponential equation to determine T1: I(τ) = I₀ * (1 - 2 * exp(-τ / T1)) where I(τ) is the intensity at delay τ, and I₀ is the equilibrium intensity.

Visualizations

experimental_workflow cluster_setup Experiment Setup cluster_t1 T1 Determination cluster_quantitative Quantitative Acquisition cluster_analysis Data Analysis A Prepare Sample B Acquire Standard 13C Spectrum A->B C Run Inversion-Recovery Experiment B->C D Process and Analyze Data to find T1,max C->D E Set D1 >= 5 * T1,max D->E F Use Inverse-Gated Decoupling E->F G Acquire Quantitative 13C Spectrum F->G H Process Spectrum G->H I Integrate Peaks H->I J Calculate Molar Ratios I->J

Caption: Workflow for Quantitative 13C NMR Analysis.

logical_relationship cluster_parameters Key Parameters cluster_outcomes Experimental Outcomes D1 Recycle Delay (D1) Quant Quantitative Accuracy D1->Quant impacts SnN Signal-to-Noise D1->SnN affects Time Experiment Time D1->Time impacts AQ Acquisition Time (AQ) Res Resolution AQ->Res determines AQ->Time impacts T1 T1 Relaxation T1->D1 determines NOE NOE NOE->Quant negatively impacts

References

Validation & Comparative

The Gold Standard of Quantification: 1-Dodecene-1,2-¹³C₂ versus Deuterated Dodecene as Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals on selecting the optimal internal standard for mass spectrometry-based quantification. This guide provides an objective, data-driven comparison of 1-Dodecene-1,2-¹³C₂ and deuterated dodecene, supported by established analytical principles and illustrative experimental data.

In the precise world of analytical chemistry, particularly in the quantification of analytes by mass spectrometry, the choice of an internal standard is a critical decision that profoundly impacts the accuracy, precision, and reliability of results. An ideal internal standard should mimic the behavior of the analyte throughout the entire analytical process—from sample preparation to detection—to effectively compensate for variations such as matrix effects and analyte loss.[1][2] For the analysis of 1-dodecene (B91753), two common choices for stable isotope-labeled internal standards are 1-Dodecene-1,2-¹³C₂ and deuterated dodecene. While both serve the same fundamental purpose, their performance can differ significantly. This guide provides a comprehensive comparison to inform the selection of the most appropriate standard for your research needs.

The Superiority of Carbon-13 Labeling: A Head-to-Head Comparison

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[1] However, the specific isotope used for labeling—most commonly deuterium (B1214612) (²H) or carbon-13 (¹³C)—can introduce subtle yet significant differences in analytical performance.[3] Carbon-13 labeled standards, such as 1-Dodecene-1,2-¹³C₂, are increasingly recognized as the superior choice over their deuterated counterparts for a multitude of applications.[1][4]

The primary advantage of ¹³C-labeled standards lies in their physicochemical properties being virtually identical to the native analyte.[1] This near-perfect chemical equivalence ensures that the internal standard and the analyte behave in the same manner during chromatographic separation and ionization.[5] In contrast, the replacement of hydrogen with the heavier deuterium isotope can lead to a phenomenon known as the "isotope effect," which may cause a slight shift in retention time during chromatography.[1] This separation, even if minimal, can expose the analyte and the internal standard to different matrix environments, leading to differential ion suppression or enhancement and ultimately compromising the accuracy of quantification.[6]

Key Performance Metrics: 1-Dodecene-1,2-¹³C₂ vs. Deuterated Dodecene

The following table summarizes the key performance characteristics of 1-Dodecene-1,2-¹³C₂ versus deuterated dodecene, based on well-established principles of stable isotope dilution analysis.

Performance Metric1-Dodecene-1,2-¹³C₂ (Superior)Deuterated Dodecene (Adequate)Rationale
Co-elution with Analyte Excellent: Co-elutes perfectly with native 1-dodecene.[1]Good to Fair: May exhibit a slight retention time shift due to the isotope effect.The larger mass difference between hydrogen and deuterium can alter the molecule's physicochemical properties, affecting its interaction with the stationary phase in chromatography.[1]
Matrix Effect Compensation Excellent: Experiences the exact same matrix effects as the analyte due to co-elution.[1]Variable: May not fully compensate for matrix effects if chromatographic separation occurs.[6]If the analyte and internal standard elute at slightly different times, they can be subjected to different levels of ion suppression or enhancement from co-eluting matrix components.
Isotopic Stability Excellent: Carbon-13 labels are chemically inert and not susceptible to back-exchange.[7]Good: Deuterium labels are generally stable but can be prone to back-exchange with hydrogen in certain chemical environments, particularly if located on heteroatoms or activated positions.[8]The C-¹³C bond is exceptionally stable, ensuring the integrity of the internal standard throughout sample processing and analysis.
Mass Spectrometric Fragmentation Identical: Fragmentation pattern is identical to the native analyte, simplifying method development.Similar: May exhibit minor differences in fragmentation patterns, which could require additional optimization of mass spectrometer parameters.[9]The fundamental chemical structure is unaltered by ¹³C substitution, leading to predictable fragmentation.

Experimental Protocol: A Representative GC-MS Method

Sample Preparation
  • Standard and Sample Preparation: Prepare a stock solution of 1-dodecene in a suitable solvent (e.g., hexane). Create a series of calibration standards by spiking blank matrix (e.g., plasma, water, or soil extract) with known concentrations of the 1-dodecene stock solution.

  • Internal Standard Spiking: Add a constant, known concentration of the chosen internal standard (either 1-Dodecene-1,2-¹³C₂ or deuterated dodecene) to all calibration standards, quality control samples, and unknown samples. The internal standard should be added as early as possible in the sample preparation process to account for any analyte loss during extraction.[7]

  • Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the 1-dodecene and the internal standard from the sample matrix.

  • Derivatization (if necessary): For certain applications, derivatization may be employed to improve the chromatographic properties or mass spectrometric response of the analyte.

  • Reconstitution: Evaporate the extracted sample to dryness under a gentle stream of nitrogen and reconstitute in a small volume of a suitable solvent for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph: A typical GC system equipped with a capillary column suitable for volatile organic compound analysis (e.g., a 5% phenyl-methylpolysiloxane column).

  • Injection: Inject a small volume (e.g., 1 µL) of the reconstituted sample into the GC inlet in splitless mode.

  • Oven Program: A temperature program designed to separate 1-dodecene from other components in the sample. For example, an initial temperature of 40°C held for 2 minutes, followed by a ramp to 250°C at 10°C/min, and a final hold for 5 minutes.

  • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode. The instrument should be set to monitor specific ions for both 1-dodecene and the internal standard (Selected Ion Monitoring - SIM mode) to enhance sensitivity and selectivity.

Visualizing the Workflow and Comparison

The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical comparison between the two internal standards.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Collection Spike Spike with Internal Standard Sample->Spike Extract Extraction Spike->Extract Concentrate Concentration Extract->Concentrate Reconstitute Reconstitution Concentrate->Reconstitute GC_Inject GC Injection Reconstitute->GC_Inject GC_Separation Chromatographic Separation GC_Inject->GC_Separation MS_Ionization Ionization (EI) GC_Separation->MS_Ionization MS_Detection Mass Detection (SIM) MS_Ionization->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Figure 1: A generalized experimental workflow for the quantification of 1-dodecene using an internal standard with GC-MS.

G cluster_c13 Advantages of 13C-Labeling cluster_d Considerations for Deuterated Standards IS_Choice Choice of Internal Standard for 1-Dodecene C13 1-Dodecene-1,2-13C2 IS_Choice->C13 Deuterated Deuterated Dodecene IS_Choice->Deuterated Coelution Perfect Co-elution C13->Coelution Matrix Accurate Matrix Effect Correction C13->Matrix Stability High Isotopic Stability C13->Stability IsotopeEffect Potential for Isotope Effect Deuterated->IsotopeEffect DifferentialMatrix Risk of Differential Matrix Effects Deuterated->DifferentialMatrix BackExchange Potential for Back-Exchange Deuterated->BackExchange

Figure 2: A logical comparison of the key characteristics of 1-Dodecene-1,2-¹³C₂ and deuterated dodecene as internal standards.

Conclusion and Recommendation

For high-stakes quantitative analysis where accuracy and reliability are paramount, 1-Dodecene-1,2-¹³C₂ represents the superior choice of internal standard over its deuterated counterpart. By ensuring co-elution with the target analyte, ¹³C-labeled standards provide a more robust and accurate correction for matrix effects, leading to higher quality data. While deuterated dodecene can be a suitable and often more cost-effective option for less demanding applications, researchers must be aware of the potential for chromatographic separation and its subsequent impact on data accuracy. The initial investment in a ¹³C-labeled standard can prevent the costly and time-consuming process of troubleshooting and re-validating methods due to issues arising from the isotope effect. Therefore, for the most reliable and defensible quantitative results, 1-Dodecene-1,2-¹³C₂ is the recommended internal standard.

References

A Comparative Guide to 13C and 14C Labeling in Environmental Fate Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the environmental fate of new chemical entities is a critical aspect of regulatory approval and environmental stewardship. Isotopic labeling is a powerful tool in these studies, with stable carbon-13 (¹³C) and radioactive carbon-14 (B1195169) (¹⁴C) being the two most common isotopes of choice. This guide provides an objective comparison of ¹³C and ¹⁴C labeling to aid in the selection of the most appropriate isotope for specific environmental fate studies.

The choice between ¹³C and ¹⁴C labeling hinges on the specific objectives of the environmental fate study, regulatory requirements, and the analytical capabilities available. While ¹⁴C has traditionally been the standard for regulatory submission to establish mass balance, advances in analytical instrumentation have made ¹³C a viable and, in some cases, advantageous alternative.

Quantitative Data Comparison: ¹³C vs. ¹⁴C

The fundamental properties of ¹³C and ¹⁴C dictate their application in environmental fate studies. The following table summarizes their key quantitative differences.

FeatureCarbon-13 (¹³C)Carbon-14 (¹⁴C)
Isotopic Abundance ~1.1%~1 part per trillion
Radioactivity Stable (non-radioactive)Radioactive (Beta emitter)
Half-life Stable5,730 years
Detection Principle Mass difference (Mass Spectrometry), Nuclear Magnetic ResonanceRadioactivity (Liquid Scintillation Counting, Accelerator Mass Spectrometry)
Specific Activity Not applicableLow
Detection Limits ng to µg range (compound-dependent)pg to fg range (AMS)[1]
Primary Use Elucidation of metabolic pathways, source apportionment, structural analysisMass balance, degradation kinetics, turnover rates.[2][3][4]

In-depth Comparison of ¹³C and ¹⁴C Labeling

Carbon-14 (¹⁴C) Labeling

For decades, ¹⁴C has been the gold standard for environmental fate studies submitted to regulatory agencies like the OECD.[3][4] Its key advantage lies in the ease of establishing a mass balance. By tracking the radioactivity, researchers can account for the parent compound and its transformation products in various environmental compartments, including soil, water, sediment, and air (as ¹⁴CO₂).[5][6] This is a crucial requirement of many regulatory guidelines, such as OECD 307, 308, and 314.[4][7]

Advantages of ¹⁴C:

  • High Sensitivity: Techniques like Accelerator Mass Spectrometry (AMS) allow for the detection of very low levels of ¹⁴C, making it suitable for studies at environmentally relevant concentrations.[1]

  • Straightforward Mass Balance: The total radioactivity in a closed system remains constant, allowing for a complete accounting of the applied substance and its degradates.[6]

  • Regulatory Acceptance: Regulatory bodies worldwide have a long history of accepting ¹⁴C-based studies for environmental risk assessment.[3][4]

Disadvantages of ¹⁴C:

  • Radioactivity: The handling and disposal of radioactive materials require specialized licenses, facilities, and safety protocols, which can be costly and complex.

  • Radiolysis: The energy emitted during radioactive decay can cause the labeled molecule to decompose over time, a process known as radiolysis.[4] This can lead to the formation of radiolabeled impurities that may interfere with the study.[2]

  • Synthesis Challenges: The synthesis of ¹⁴C-labeled compounds is often complex and expensive, and the position of the label within the molecule is critical to avoid its premature loss during degradation.[4]

  • Waste Disposal: The disposal of radioactive waste is strictly regulated and can be a significant logistical and financial burden.[4]

Carbon-13 (¹³C) Labeling

With the advent of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, ¹³C has emerged as a powerful alternative to ¹⁴C for certain applications in environmental fate studies. As a stable isotope, it does not pose the radiological hazards associated with ¹⁴C.

Advantages of ¹³C:

  • Non-Radioactive: Eliminates the need for specialized handling and disposal protocols for radioactive materials, making it safer and often more cost-effective.

  • Structural Information: NMR spectroscopy can be used to determine the exact position of the ¹³C label within a molecule and its metabolites, providing valuable structural information.

  • No Radiolysis: Being a stable isotope, ¹³C-labeled compounds do not undergo radiolysis, ensuring the integrity of the labeled material over time.

  • Metabolic Flux Analysis: ¹³C is the isotope of choice for metabolic flux analysis, which can provide detailed insights into degradation pathways.

Disadvantages of ¹³C:

  • Higher Background: The natural abundance of ¹³C is approximately 1.1%, which can limit the sensitivity of detection compared to ¹⁴C.

  • Complex Analysis: While powerful, techniques like HRMS and NMR require sophisticated instrumentation and expertise for data analysis and interpretation.

  • Mass Balance Challenges: Establishing a complete mass balance with ¹³C can be more challenging than with ¹⁴C, as it requires the identification and quantification of all major transformation products.

  • Regulatory Acceptance: While gaining traction, the use of ¹³C for primary regulatory submissions for environmental fate is less established than ¹⁴C.

Experimental Protocols for Key Environmental Fate Studies

The following are generalized protocols for key environmental fate studies, outlining the major steps. The use of ¹⁴C is explicitly mentioned in many OECD guidelines, but the principles can be adapted for ¹³C-labeled compounds with appropriate analytical methods.

OECD 307: Aerobic and Anaerobic Transformation in Soil

This study evaluates the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.[5]

Methodology:

  • Soil Selection and Preparation: At least four different soil types are recommended for aerobic studies, while one is sufficient for anaerobic studies. The soils are sieved and their physicochemical properties are characterized.

  • Test Substance Application: The ¹⁴C-labeled test substance is applied to the soil samples at a concentration relevant to its intended use.[4][5] For ¹³C-labeled substances, a similar application method is used.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) in biometer flasks or a flow-through system.[4] For aerobic conditions, the soil moisture is maintained, and the headspace is continuously purged with air. For anaerobic conditions, the soil is saturated with water and purged with an inert gas like nitrogen.

  • Trapping of Volatiles: Volatile organic compounds and ¹⁴CO₂ (from mineralization of the ¹⁴C-label) are trapped using appropriate sorbents and solutions.[5]

  • Sampling and Analysis: Duplicate soil samples are taken at predefined intervals over a period of up to 120 days.[4][8]

  • Extraction and Quantification: The soil samples are extracted with suitable solvents. The parent compound and its transformation products in the extracts are quantified. For ¹⁴C-studies, this is typically done by Liquid Scintillation Counting (LSC) and High-Performance Liquid Chromatography (HPLC) with a radio-detector.[4] For ¹³C-studies, analysis is performed using LC-MS or GC-MS.

  • Data Analysis: The rates of degradation of the parent compound and the formation and decline of major transformation products are determined. The half-life (DT₅₀) of the test substance is calculated. A mass balance is established by summing the amounts of the test substance and its transformation products in the soil, and the amount of volatiles and ¹⁴CO₂ trapped.

OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method

This test determines the adsorption and desorption potential of a chemical in different soil types, which is crucial for assessing its mobility in the environment.[9][10][11]

Methodology:

  • Soil Selection: Typically, five different soil types with varying organic carbon content, clay content, and pH are used.[2]

  • Preliminary Tests (Tier 1): Initial tests are conducted to determine the optimal soil-to-solution ratio, the time required to reach equilibrium, and the stability of the test substance.[10]

  • Adsorption Phase (Tier 2): The labeled test substance in a 0.01 M CaCl₂ solution is added to the soil samples. The suspensions are agitated (e.g., shaken) in the dark at a constant temperature until equilibrium is reached.[2]

  • Separation and Analysis: The soil and aqueous phases are separated by centrifugation. The concentration of the test substance in the aqueous phase is determined. For ¹⁴C-labeled compounds, LSC is used.[2] For ¹³C-labeled compounds, LC-MS is employed. The amount of substance adsorbed to the soil is calculated by the difference between the initial and final concentrations in the aqueous phase (indirect method) or by extracting and analyzing the soil (direct method).[11]

  • Desorption Phase (Tier 3): The supernatant from the adsorption phase is replaced with a fresh solution of 0.01 M CaCl₂, and the mixture is agitated again to determine the extent of desorption.

  • Data Analysis: The adsorption (Kd) and desorption (Kdes) coefficients are calculated. These are often normalized to the organic carbon content of the soil to yield the Koc value, which is a key parameter for predicting environmental mobility.

OECD 305: Bioaccumulation in Fish

This study assesses the potential of a chemical to accumulate in fish from the surrounding water (bioconcentration) or through their diet (biomagnification).[3][12]

Methodology:

  • Test Organism: A suitable fish species, such as rainbow trout, zebrafish, or bluegill sunfish, is selected.[3][13]

  • Exposure (Uptake) Phase: The fish are exposed to the labeled test substance at a constant concentration in a flow-through system for a period of 28 days.[12] Water and fish samples are collected at regular intervals.

  • Depuration (Post-Exposure) Phase: After the uptake phase, the remaining fish are transferred to clean, untreated water for a depuration period.[3] Fish and water samples continue to be collected.

  • Sample Analysis: The concentration of the test substance and its metabolites are measured in the fish tissue and water samples. For ¹⁴C-studies, this involves combustion or solubilization of the tissue followed by LSC.[3] For ¹³C-studies, tissue extracts are analyzed by LC-MS.

  • Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the test substance in the fish to its concentration in the water at steady-state. The uptake and depuration rate constants are also determined.

Visualizing the Workflow and Decision Process

Experimental Workflow for an Environmental Fate Study

G General Workflow for an OECD 307 Soil Metabolism Study cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analytical Phase cluster_reporting Reporting Phase prep_soil Select and Characterize Soils application Apply Labeled Substance to Soil Samples prep_soil->application prep_substance Synthesize and Purify ¹³C or ¹⁴C Labeled Substance prep_substance->application prep_analytical Develop and Validate Analytical Methods quantification Quantify Parent and Metabolites (LSC/LC-MS) prep_analytical->quantification incubation Incubate Under Aerobic/ Anaerobic Conditions application->incubation trapping Trap Volatiles and CO₂ incubation->trapping sampling Collect Soil and Trap Samples at Timed Intervals incubation->sampling trapping->quantification extraction Solvent Extraction of Soil Samples sampling->extraction extraction->quantification mass_balance Establish Mass Balance quantification->mass_balance data_analysis Calculate Degradation Rates (DT₅₀) mass_balance->data_analysis reporting Prepare Final Study Report data_analysis->reporting

Caption: Workflow for a soil metabolism study.

Decision Tree for Isotope Selection

G Decision Tree: Choosing Between ¹³C and ¹⁴C Labeling start Primary Study Objective? mass_balance Regulatory Mass Balance? start->mass_balance Quantification pathway_id Metabolic Pathway Elucidation? start->pathway_id Identification source_track Source Apportionment? start->source_track Tracing use_14c Use ¹⁴C Labeling mass_balance->use_14c Yes consider_13c Consider ¹³C with HRMS mass_balance->consider_13c No pathway_id->mass_balance No consider_dual Consider Dual Labeling or ¹³C alone pathway_id->consider_dual Yes source_track->mass_balance No use_13c Use ¹³C Labeling source_track->use_13c Yes

Caption: Isotope selection decision tree.

Conclusion

Both ¹³C and ¹⁴C are invaluable tools for environmental fate studies, each with a distinct set of advantages and disadvantages. ¹⁴C remains the preferred isotope for regulatory studies where a complete mass balance is required, due to its high sensitivity and the straightforward nature of tracking radioactivity. However, the logistical and safety challenges associated with radioactive materials are significant.

¹³C offers a non-radioactive alternative that is particularly powerful for elucidating metabolic pathways and providing structural information on transformation products. As analytical technologies such as high-resolution mass spectrometry continue to advance, the use of ¹³C in environmental fate studies is likely to increase, potentially in combination with ¹⁴C in dual-labeling experiments to leverage the strengths of both isotopes. The ultimate choice of isotope should be guided by a thorough consideration of the study's goals, regulatory context, and available resources.

References

A Comparative Guide to Enhanced Quantification Accuracy Using 1-Dodecene-1,2-13C2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of analytes is paramount. In chromatographic and mass spectrometric techniques, the use of an internal standard is a cornerstone of robust analytical methodology. This guide provides a comprehensive comparison of 1-Dodecene-1,2-13C2 as a stable isotope-labeled (SIL) internal standard against alternative quantification methods, supported by experimental principles and data.

The Superiority of Stable Isotope-Labeled Internal Standards

In quantitative analysis, particularly with gas chromatography-mass spectrometry (GC-MS), an internal standard is a compound added to a sample in a known concentration to facilitate the quantification of an analyte. The ideal internal standard co-elutes with the analyte and exhibits similar chemical and physical properties, thereby compensating for variations in sample preparation, injection volume, and instrument response.

Stable isotope-labeled internal standards are considered the gold standard in mass spectrometry-based quantification.[1] By incorporating heavy isotopes such as Carbon-13 (¹³C), these standards are chemically identical to the analyte but have a different mass, allowing them to be distinguished by the mass spectrometer. This near-perfect chemical mimicry ensures that the SIL internal standard experiences the same matrix effects and ionization suppression or enhancement as the analyte, leading to highly accurate and precise results.[1]

This compound is a ¹³C labeled version of 1-Dodecene, a long-chain alkene.[2] Its use as an internal standard is particularly advantageous for the quantification of long-chain hydrocarbons and other volatile organic compounds.

Comparison of Quantification Strategies

The choice of an internal standard significantly impacts the reliability of quantitative results. Here, we compare the use of this compound with other common internal standard approaches.

Internal Standard TypePrincipleAdvantagesDisadvantages
This compound Stable Isotope Labeled- Co-elutes with 1-Dodecene, ensuring identical behavior during chromatography and ionization. - Corrects for matrix effects and variations in sample preparation and instrument response. - High accuracy and precision.- Higher cost compared to non-labeled standards. - Synthesis can be complex.
Structural Analogs (e.g., other long-chain alkanes/alkenes) A different compound with similar chemical properties.- More readily available and less expensive than SIL standards.- May not co-elute perfectly with the analyte. - Differences in ionization efficiency can lead to inaccurate quantification. - May not fully compensate for matrix effects.
Deuterated Standards (e.g., Dodecane-d26) Stable Isotope Labeled (using Deuterium)- Generally less expensive to synthesize than ¹³C-labeled standards.- Can exhibit chromatographic separation from the non-deuterated analyte (isotope effect). - Potential for H/D exchange, leading to quantification errors.

Quantitative Data Comparison

While direct comparative studies for this compound are not extensively published, the performance of analytical methods using ¹³C-labeled internal standards for similar long-chain molecules demonstrates their superior accuracy and precision. The following table provides a representative comparison of expected performance characteristics based on validated methods for long-chain hydrocarbons.

Validation ParameterThis compound (GC-MS) (Expected)Other Alkane/Alkene IS (GC-MS) (Typical)
Linearity (R²) ≥ 0.9990.995 - 0.999
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (RSD) < 5%< 10%
Limit of Quantification (LOQ) Low ng/mLng/mL to µg/mL

Note: The data for this compound is an expected performance based on the established benefits of ¹³C-labeled internal standards for similar analytes.

Experimental Protocols

A detailed methodology is crucial for reproducible and accurate quantification. Below is a general protocol for the use of this compound as an internal standard in a GC-MS analysis.

Experimental Workflow for Quantification using this compound

Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Quantification A Prepare Analyte Stock Solution (1-Dodecene) C Create Calibration Standards by mixing Analyte and IS solutions at various concentrations A->C B Prepare Internal Standard Stock Solution (this compound) B->C D Prepare Sample and Spike with a known amount of IS solution B->D E Inject Calibration Standards and Samples into GC-MS C->E D->E F Acquire Data in Selected Ion Monitoring (SIM) or Full Scan Mode E->F G Integrate Peak Areas for Analyte and IS F->G H Generate Calibration Curve (Analyte/IS Area Ratio vs. Concentration Ratio) G->H I Calculate Analyte Concentration in the Sample H->I

Caption: General workflow for quantitative analysis using an internal standard.

Detailed GC-MS Methodology
  • Preparation of Standard Solutions:

    • Prepare a stock solution of 1-Dodecene in a suitable solvent (e.g., hexane) at a concentration of 1 mg/mL.

    • Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by adding varying amounts of the 1-Dodecene stock solution and a fixed amount of the this compound stock solution to volumetric flasks and diluting to volume with the solvent. A typical concentration range for the analyte could be 1-100 µg/mL, with the internal standard at a constant concentration of 20 µg/mL.

  • Sample Preparation:

    • Accurately weigh or measure the sample into a vial.

    • Add a known volume of the this compound internal standard stock solution.

    • Add a suitable solvent to extract the analyte and dilute the sample to be within the calibration range.

    • Vortex or sonicate to ensure thorough mixing and extraction.

    • If necessary, centrifuge the sample and transfer the supernatant to an autosampler vial.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet: Split/splitless, operated in splitless mode at 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Source: 230°C.

    • MS Quadrupole: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Monitor m/z for 1-Dodecene (e.g., fragment ions).

      • Monitor m/z for this compound (e.g., corresponding fragment ions with a +2 Da shift).

  • Data Analysis:

    • Integrate the peak areas of the analyte and the internal standard in the chromatograms of the calibration standards and samples.

    • Calculate the response factor (RF) for each calibration standard using the formula: RF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS)

    • Calculate the average RF from the calibration standards.

    • Calculate the concentration of the analyte in the sample using the formula: Conc_analyte = (Area_analyte / Area_IS) * (Conc_IS / Average RF)

Logical Relationship for Selecting an Internal Standard

The decision to use a specific internal standard is a critical step in method development. The following diagram illustrates the logical process for selecting an appropriate internal standard, highlighting the advantages of ¹³C-labeled standards.

G A Start: Need for Quantitative Analysis B Is Mass Spectrometry the Detection Method? A->B C Consider Structural Analogs or other non-MS specific standards B->C No D Is a Stable Isotope-Labeled Standard Available? B->D Yes E Use a Structural Analog with careful validation D->E No F Is a 13C-Labeled Standard Available? D->F Yes G Consider a Deuterated Standard F->G No H Use this compound for Highest Accuracy F->H Yes I Validate for potential chromatographic shift and H/D exchange G->I

Caption: Decision tree for internal standard selection in quantitative analysis.

Conclusion

For high-accuracy quantification of long-chain alkenes and related compounds, this compound offers a superior solution as an internal standard for GC-MS analysis. Its properties as a stable isotope-labeled standard that co-elutes with the native analyte allow for effective correction of matrix effects and other sources of analytical variability. While other internal standards can be employed, the use of a ¹³C-labeled standard like this compound provides the highest level of confidence in the accuracy and precision of the obtained quantitative data, which is critical for research, development, and quality control in the pharmaceutical and chemical industries.

References

The Gold Standard: A Comparative Guide to Analytical Method Validation with 13C Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the utmost accuracy and reliability in quantitative analysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of analytical method performance when using a 13C labeled internal standard versus other common approaches. Supported by experimental data, this document underscores the superiority of stable isotope dilution techniques in mitigating analytical variability and ensuring data integrity.

The use of an internal standard (IS) is fundamental to robust analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), as it corrects for variability in sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the analyte's behavior throughout the analytical process. Stable isotope-labeled internal standards (SIL-ISs), especially those labeled with 13C, are widely regarded as the gold standard for achieving the highest levels of accuracy and precision.

Performance Under the Magnifying Glass: A Data-Driven Comparison

To illustrate the impact of the internal standard choice on analytical method performance, the following table summarizes validation data from a study comparing the quantification of the drug lapatinib (B449) in human plasma using two different internal standards: a 13C-labeled version of lapatinib and a structurally analogous, non-isotope-labeled compound (zileuton).

Validation ParameterMethod with 13C Labeled Internal StandardMethod with Non-Isotope-Labeled Internal Standard
Intra-day Precision (%CV)
Low QC (15 ng/mL)4.5%7.8%
Mid QC (250 ng/mL)3.2%5.1%
High QC (4000 ng/mL)2.9%4.3%
Inter-day Precision (%CV)
Low QC (15 ng/mL)6.8%9.5%
Mid QC (250 ng/mL)5.5%7.2%
High QC (4000 ng/mL)4.1%6.4%
Accuracy (%Bias)
Low QC (15 ng/mL)+3.3%-8.7%
Mid QC (250 ng/mL)-1.6%+5.4%
High QC (4000 ng/mL)-0.5%+3.9%
Recovery Variability Corrected for inter-individual variabilitySignificant inter-individual variability (up to 3.5-fold difference)

Data synthesized from a study on lapatinib quantification.[1]

The data clearly demonstrates that the method employing the 13C labeled internal standard yields superior precision (lower %CV) and accuracy (lower %Bias) across all quality control (QC) levels.[1] Most critically, the stable isotope-labeled internal standard effectively corrected for the significant inter-individual variability in sample recovery, a common challenge in bioanalysis that the non-isotope-labeled standard failed to address.[1]

The "Ideal" Internal Standard: Why 13C Labeling Excels

Stable isotope-labeled internal standards are powerful tools because they are chemically identical to the analyte, ensuring they behave similarly during extraction, chromatography, and ionization.[2][3] While deuterium (B1214612) (²H) labeling is also common, 13C labeling is often preferred as it is less likely to cause a chromatographic shift, meaning the internal standard and the analyte co-elute perfectly. This co-elution is crucial for accurately compensating for matrix effects—the suppression or enhancement of ionization caused by other components in the sample matrix.[2]

Visualizing the Workflow and Rationale

To better understand the practical application and underlying principles, the following diagrams illustrate the experimental workflow for analytical method validation and the logic behind using a 13C labeled internal standard.

Analytical Method Validation Workflow cluster_prep Preparation cluster_extraction Sample Processing cluster_analysis Analysis & Validation stock Prepare Analyte & 13C-IS Stock Solutions cal_qc Prepare Calibration Standards & QC Samples in Matrix stock->cal_qc spike Spike 13C-IS into all Standards, QCs, and Samples cal_qc->spike extract Perform Sample Extraction (e.g., Protein Precipitation) spike->extract evap_recon Evaporate & Reconstitute extract->evap_recon lcms LC-MS/MS Analysis evap_recon->lcms data Calculate Peak Area Ratios (Analyte / 13C-IS) lcms->data validate Assess Validation Parameters: Selectivity, Accuracy, Precision, Matrix Effect, Stability data->validate

Caption: Experimental workflow for LC-MS/MS method validation using a 13C labeled internal standard.

Correction of Analytical Variability cluster_process Analytical Process analyte_prep Analyte in Sample matrix Matrix Effects analyte_prep->matrix recovery Extraction Inefficiency analyte_prep->recovery injection Injection Volume Variation analyte_prep->injection analyte_signal Variable Analyte Signal result Accurate Quantification (Stable Peak Area Ratio) analyte_signal->result is_prep 13C-IS (Known Amount) is_prep->matrix is_prep->recovery is_prep->injection is_signal Proportionally Variable IS Signal is_signal->result matrix->analyte_signal matrix->is_signal recovery->analyte_signal recovery->is_signal injection->analyte_signal injection->is_signal

Caption: How a 13C-IS corrects for matrix effects and procedural errors.

A Step-by-Step Protocol for Success

The following provides a detailed methodology for the validation of an analytical method for a small molecule in human plasma using a 13C labeled internal standard, in accordance with the harmonized ICH M10 guideline.[4][5][6]

1. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of the analyte and the 13C labeled internal standard in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare a series of working solutions for the analyte by serially diluting the stock solution to create calibration standards and quality control samples.

  • Prepare a working solution of the 13C labeled internal standard at a concentration that provides an adequate response in the mass spectrometer.

2. Preparation of Calibration Standards and Quality Control Samples:

  • Prepare calibration standards by spiking blank human plasma with the analyte working solutions to achieve a concentration range that covers the expected in-study concentrations. A typical calibration curve consists of a blank sample (matrix with no analyte or IS), a zero sample (matrix with IS only), and 8-10 non-zero concentrations.

  • Prepare quality control (QC) samples in blank human plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (within 3x of LLOQ), Medium QC, and High QC.

3. Sample Extraction (Protein Precipitation):

  • To 100 µL of plasma (calibrator, QC, or unknown sample), add 20 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

  • Inject a defined volume (e.g., 5 µL) of the reconstituted sample onto an appropriate LC column (e.g., C18).

  • Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Detect the analyte and the 13C labeled internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Optimize the MRM transitions and collision energies for both the analyte and the internal standard.

5. Validation Experiments:

  • Selectivity: Analyze at least six different lots of blank human plasma to ensure no endogenous interferences are present at the retention times of the analyte and the internal standard.[7]

  • Accuracy and Precision: Analyze five replicates of the LLOQ, Low, Medium, and High QC samples on three separate days. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).[8]

  • Matrix Effect: Evaluate the effect of the matrix on the ionization of the analyte and internal standard by comparing the response in post-extraction spiked samples to the response in a neat solution for at least six different lots of matrix. The IS-normalized matrix factor should have a %CV of ≤15%.

  • Stability: Assess the stability of the analyte in plasma under various conditions, including bench-top, freeze-thaw, and long-term storage.

By adhering to these rigorous validation protocols and leveraging the power of 13C labeled internal standards, researchers can generate high-quality, reliable, and defensible data that meets global regulatory standards and accelerates the drug development process.

References

A Comparative Guide to 1-Dodecene Quantification: NMR vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise quantification of 1-dodecene (B91753), selecting the appropriate analytical technique is a critical decision that impacts accuracy, efficiency, and the overall validity of experimental outcomes. This guide provides an objective comparison of two powerful analytical methods: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into their respective performances, supported by experimental data, to assist you in making an informed choice for your specific application.

At a Glance: qNMR vs. GC-MS for 1-Dodecene Quantification

FeatureQuantitative NMR (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Direct measurement of the molar concentration based on the integral of ¹H NMR signals relative to a certified internal standard.Separation by volatility and polarity, followed by detection and quantification based on mass-to-charge ratio.
Primary Strength High precision and accuracy for the primary analyte without the need for a specific 1-dodecene reference standard for every analysis.[1][2]Excellent for identifying and quantifying volatile impurities, even at trace levels.
Sample Preparation Precise weighing of the sample and an internal standard, followed by dissolution in a deuterated solvent.Dilution in a suitable volatile solvent.
Analysis Time Rapid analysis, often around 8-15 minutes per sample.Typically longer due to chromatographic separation, which can be around 15-30 minutes per sample.
Quantification Direct quantification against an internal standard of known purity.[1]Requires a calibration curve with a certified reference standard of 1-dodecene.
Data Interpretation Involves integration of NMR signals and calculation of concentration based on molar ratios.Involves peak integration and comparison to a calibration curve. Mass spectra aid in compound identification.
Typical Impurities Detected Isomers and structurally similar compounds with distinct NMR signals.Isomers (e.g., 2-butyl-1-octene), saturated alkanes (n-dodecane), and hydroperoxides.[3]

Performance Comparison: Experimental Data

The following table summarizes typical performance characteristics for the quantification of small organic molecules, providing a comparative overview of what can be expected when applying these techniques to 1-dodecene.

ParameterqNMRGC-MS
Linearity (R²) > 0.99> 0.998
Accuracy (Recovery) Typically 97-103%80.23–115.41%
Precision (RSD) < 2%Intra-day: ≤ 12.03 %, Inter-day: ≤ 11.34 %
Limit of Detection (LOD) Generally higher than GC-MS for trace impurities.Can reach µg/L (ppb) to ng/g ranges.[4]
Limit of Quantification (LOQ) Dependent on the desired level of accuracy and experiment time.[5]Can reach ng/g ranges.[4]

Experimental Workflows

To provide a clearer understanding of the practical application of each technique, the following diagrams illustrate the typical experimental workflows for the quantification of 1-dodecene.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Quantification weigh_sample Accurately weigh 1-dodecene sample dissolve Dissolve in deuterated solvent weigh_sample->dissolve weigh_is Accurately weigh internal standard weigh_is->dissolve acquire_spectrum Acquire 1H NMR spectrum dissolve->acquire_spectrum Transfer to NMR tube process_spectrum Phase and baseline correction acquire_spectrum->process_spectrum integrate_signals Integrate 1-dodecene and internal standard signals process_spectrum->integrate_signals calculate_conc Calculate 1-dodecene concentration integrate_signals->calculate_conc

Figure 1. Experimental workflow for 1-dodecene quantification by qNMR.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification prep_standards Prepare calibration standards inject_standards Inject calibration standards prep_standards->inject_standards prep_sample Dilute 1-dodecene sample in solvent inject_sample Inject sample prep_sample->inject_sample acquire_data Acquire chromatograms and mass spectra inject_standards->acquire_data inject_sample->acquire_data integrate_peaks Integrate peak areas acquire_data->integrate_peaks build_curve Build calibration curve integrate_peaks->build_curve calculate_conc Calculate 1-dodecene concentration build_curve->calculate_conc

Figure 2. Experimental workflow for 1-dodecene quantification by GC-MS.

Detailed Experimental Protocols

Quantitative ¹H-NMR Spectroscopy

This protocol outlines the steps for determining the concentration of 1-dodecene using ¹H-NMR with an internal standard.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the 1-dodecene sample into a clean vial.

    • Select a suitable internal standard that has a simple ¹H-NMR spectrum and signals that do not overlap with the analyte signals (e.g., maleic acid, 1,3,5-trimethoxybenzene). Accurately weigh an appropriate amount of the internal standard into the same vial.

    • Add a sufficient volume of a deuterated solvent (e.g., 0.6 mL of chloroform-d) to completely dissolve both the sample and the internal standard.

    • Vortex the vial to ensure a homogenous solution and transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H-NMR spectrum. Key parameters to ensure accurate quantification include:

      • A sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest.

      • A 90° pulse angle.

      • A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250 for <1% integration error).[6]

  • Data Processing and Quantification:

    • Apply phasing and baseline correction to the acquired spectrum.

    • Integrate the characteristic signals of 1-dodecene (e.g., the olefinic protons) and a well-resolved signal of the internal standard.

    • Calculate the concentration of 1-dodecene using the following formula:

      Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (mIS / manalyte) * (MWanalyte / MWIS) * PIS

      Where:

      • C = Concentration

      • I = Integral value

      • N = Number of protons for the integrated signal

      • m = mass

      • MW = Molecular weight

      • P = Purity of the internal standard

      • analyte = 1-dodecene

      • IS = Internal Standard

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the quantification of 1-dodecene using GC-MS with an external standard calibration.

  • Preparation of Standards and Sample:

    • Prepare a stock solution of 1-dodecene of a known concentration in a volatile solvent (e.g., hexane (B92381) or dichloromethane).

    • From the stock solution, prepare a series of calibration standards at different concentrations covering the expected concentration range of the sample.

    • Prepare the 1-dodecene sample by diluting it in the same solvent to a concentration that falls within the calibration range.

  • GC-MS Analysis:

    • Set up the GC-MS system with a suitable non-polar capillary column (e.g., DB-1, HP-5ms).[3]

    • Typical GC oven program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.[3]

    • Injector temperature: 250 °C.[3]

    • Carrier gas: Helium at a constant flow rate of 1 mL/min.[3]

    • Mass spectrometer settings:

      • Scan range: m/z 35-400.[3]

      • Electron ionization (EI) at 70 eV.

    • Inject the calibration standards, followed by the sample.

  • Data Processing and Quantification:

    • Integrate the peak area of the 1-dodecene peak in the chromatograms of the standards and the sample.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of 1-dodecene in the sample by interpolating its peak area on the calibration curve.

Conclusion

Both qNMR and GC-MS are robust techniques for the quantification of 1-dodecene, each offering distinct advantages.

Quantitative NMR is a primary analytical method that provides high accuracy and precision without the need for an analyte-specific calibration curve for each analysis, making it highly efficient for routine quantification of the main component.[1] Its non-destructive nature also allows for sample recovery.

Gas Chromatography-Mass Spectrometry excels in the separation and quantification of volatile compounds, including 1-dodecene and its potential impurities. Its high sensitivity makes it the method of choice for trace-level analysis and for comprehensive purity assessments where the identification of unknown impurities is crucial.

For a comprehensive analysis, a synergistic approach is often optimal. GC-MS can be employed to identify and quantify trace impurities, while qNMR can provide a highly accurate and precise determination of the bulk 1-dodecene concentration. The choice between these methods will ultimately depend on the specific requirements of the analysis, including the need for impurity profiling, the desired level of accuracy, and sample throughput considerations.

References

A Head-to-Head Comparison: 13C Internal Standards versus Total Ion Current Normalization for Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative mass spectrometry, the choice of normalization strategy is a critical decision. This guide provides an objective comparison of two widely used methods: normalization using 13C internal standards and total ion current (TIC) normalization. By examining the fundamental principles, experimental data, and procedural workflows of each, this document aims to equip you with the knowledge to select the most appropriate method for your analytical needs.

Introduction to Normalization in Mass Spectrometry

In mass spectrometry-based quantification, normalization is a crucial data processing step designed to correct for systematic variations that can occur during sample preparation and analysis. These variations, which can arise from inconsistencies in sample handling, instrument performance, and matrix effects, can obscure true biological differences and lead to inaccurate results. Effective normalization minimizes this non-biological variability, thereby enhancing the reliability and reproducibility of quantitative data.

13C Internal Standards (13C-IS) involve the addition of a known quantity of a stable isotope-labeled version of the analyte of interest to each sample. These standards are chemically identical to their endogenous counterparts but have a different mass due to the incorporation of 13C atoms. Because the 13C-IS co-elutes and is ionized with the analyte, it experiences the same experimental variations, allowing for precise correction.

Total Ion Current (TIC) Normalization is a simpler approach that assumes the total signal intensity across all detected ions is constant for all samples in an experiment. The intensity of each analyte is then normalized to the total ion current of that sample's chromatogram. This method is computationally straightforward but relies on assumptions that may not always hold true, particularly in complex biological samples.

Quantitative Performance Comparison

The choice of normalization method can significantly impact the quality of quantitative data. The following table summarizes key performance metrics from a comparative study in lipidomics, highlighting the reduction in the coefficient of variation (CV%), a measure of data variability. Lower CV% values indicate higher precision.

Normalization MethodMean CV% ReductionKey AdvantagesKey Disadvantages
13C Internal Standards Significant reduction in CV%[1][2]- High accuracy and precision- Corrects for sample preparation, matrix effects, and instrument variability[1]- Co-elution with analyte provides optimal correction for ion suppression- Higher cost and limited availability for some analytes- Requires careful validation of standard purity and concentration
Total Ion Current (TIC) Minimal to no reduction in CV%[1][2]- Simple and computationally inexpensive- No additional reagents required- Assumes constant total ion intensity, which is often invalid[3]- Can be skewed by a few high-abundance ions- Often performs worse than no normalization[3][4]

Experimental Protocols

Protocol for 13C Internal Standard Normalization

This protocol outlines the key steps for employing 13C internal standards in a typical quantitative LC-MS workflow.

  • Internal Standard Selection and Preparation:

    • Select a 13C-labeled internal standard that is chemically identical to the analyte of interest.

    • Accurately determine the concentration of the 13C-IS solution.

  • Sample Preparation:

    • Add a known and consistent amount of the 13C-IS solution to each sample at the earliest possible stage of the sample preparation process.[5] This ensures the IS experiences all subsequent sources of variation.

    • Perform the necessary extraction, purification, and derivatization steps.

  • LC-MS Analysis:

    • Analyze the samples using a validated LC-MS method.

    • Acquire data for both the native analyte and the 13C-labeled internal standard.

  • Data Processing:

    • Integrate the peak areas for both the analyte and the 13C-IS.

    • Calculate the peak area ratio (Analyte Peak Area / 13C-IS Peak Area).

    • This ratio is used for quantification, as it is corrected for variations in sample handling and instrument response.

Protocol for Total Ion Current (TIC) Normalization

This protocol describes the steps for applying TIC normalization.

  • Sample Preparation:

    • Prepare samples according to the standard experimental protocol. No internal standard is added.

  • LC-MS Analysis:

    • Analyze the samples using a validated LC-MS method.

  • Data Processing:

    • For each sample run, calculate the Total Ion Current (TIC) by summing the intensities of all ions across the entire chromatogram.

    • To normalize the data for a specific analyte, divide its peak area by the TIC of that sample run.

    • Often, the resulting value is then multiplied by the median TIC of all samples to bring the data to a common scale.[6]

Workflow Visualizations

The following diagrams illustrate the conceptual workflows for both normalization methods.

G cluster_13C 13C Internal Standard Workflow A Sample Collection B Spike with 13C-IS A->B C Sample Preparation (Extraction, etc.) B->C D LC-MS Analysis C->D E Data Processing: Calculate Peak Area Ratio (Analyte / 13C-IS) D->E F Normalized Quantitative Data E->F G cluster_TIC Total Ion Current (TIC) Normalization Workflow G Sample Collection H Sample Preparation (Extraction, etc.) G->H I LC-MS Analysis H->I J Data Processing: 1. Calculate TIC 2. Normalize Analyte Peak Area to TIC I->J K Normalized Quantitative Data J->K

References

A Researcher's Guide to 13C Labeled Long-Chain Alkene Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of long-chain alkenes and their metabolites is crucial for advancing our understanding of cellular metabolism, disease pathology, and therapeutic interventions. Stable isotope-labeled internal standards, particularly those enriched with Carbon-13 (13C), are indispensable tools in mass spectrometry- and nuclear magnetic resonance-based analyses, offering enhanced accuracy and precision. This guide provides a comparative overview of commercially available 13C labeled long-chain alkene standards, details on their application, and relevant experimental protocols.

Comparison of Commercially Available 13C Labeled Long-Chain Alkene Standards

Product NameSupplierLabeling PatternIsotopic PurityChemical PurityApplications
Oleic acid-13C18 [1]Sigma-Aldrich, Cambridge Isotope LaboratoriesUniformly labeled≥99 atom % 13C≥98-99%[1]Lipidomics, Metabolism, MS/MS Standards[1]
Oleic acid-1-13C [2][3]Cayman Chemical, Cambridge Isotope LaboratoriesCarboxyl carbon labeled99%≥98%[3]Internal standard for quantification by GC- or LC-MS[2]
Palmitoleic acid (U-13C16) [4]Cambridge Isotope LaboratoriesUniformly labeled98%97%Lipidomics, Metabolism, Metabolomics[4]
Palmitic acid-13C16 [5]MedchemExpressUniformly labeledNot specifiedNot specifiedInternal standard for NMR, GC-MS, or LC-MS[5]
Palmitic acid-1-13C [6]Cayman ChemicalCarboxyl carbon labeledNot specified≥98%Internal standard for quantification of palmitic acid[6]
Palmitic acid (U-13C16) [7]Cambridge Isotope LaboratoriesUniformly labeledNot specified98%Lipidomics, Metabolism, Metabolomics[7]

Experimental Protocols and Methodologies

The successful application of 13C labeled long-chain alkene standards hinges on robust experimental protocols. Below are summaries of methodologies for sample preparation and analysis using mass spectrometry and NMR spectroscopy, compiled from various research articles.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Lipid Analysis

This protocol is adapted from studies utilizing 13C-labeled oleic acid for tracking lipid metabolism in biological samples.[8][9]

1. Sample Preparation and Lipid Extraction:

  • For plasma or cell culture media, add an internal standard solution containing the 13C-labeled alkene.

  • Perform lipid extraction using a solvent system such as chloroform/methanol (2:1, v/v).

  • Vortex the mixture and centrifuge to separate the organic and aqueous phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS analysis.

2. LC-MS Analysis:

  • Chromatography: Employ a C18 reversed-phase column for the separation of lipid species.

  • Mobile Phase: A gradient of water and acetonitrile/isopropanol with a suitable additive like formic acid or ammonium (B1175870) formate (B1220265) is commonly used.

  • Mass Spectrometry: Utilize a triple quadrupole or high-resolution mass spectrometer operating in positive or negative electrospray ionization (ESI) mode.

  • Quantification: For uniformly labeled standards like Oleic acid-13C18, monitor the mass transition of the labeled precursor ion to a specific product ion.[8] For carboxyl-labeled standards, the mass shift will be M+1.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis

This protocol is a general method for fatty acid analysis that can be applied when using 13C labeled standards.[10]

1. Derivatization of Fatty Acids:

  • To increase volatility for GC analysis, fatty acids are typically derivatized to their methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters.

  • For FAMEs, transesterification can be performed using methanolic HCl or BF3/methanol.

  • For PFB esters, react the fatty acids with PFB bromide in the presence of a catalyst.[11]

2. GC-MS Analysis:

  • Gas Chromatography: Use a capillary column suitable for FAME analysis (e.g., a wax or polar-substituted phenyl polysiloxane column).

  • Injection: Split or splitless injection depending on the sample concentration.

  • Mass Spectrometry: Electron ionization (EI) or chemical ionization (CI) can be used.

  • Data Analysis: Quantify the unlabeled analyte by comparing its peak area to the peak area of the 13C-labeled internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fatty Acid Profiling

13C-NMR is a powerful non-destructive technique for determining the composition and structure of fatty acids.[12]

1. Sample Preparation:

  • Lipid extracts can be dissolved in a deuterated solvent such as chloroform-d (B32938) (CDCl3).

  • For in-vivo studies, whole organisms or cells can be analyzed directly, provided the 13C-labeled standard has been incorporated.[13]

2. NMR Analysis:

  • Acquire 13C NMR spectra on a high-field NMR spectrometer.

  • Gated decoupling can be used to obtain quantitative spectra where the signal intensity is directly proportional to the number of carbon atoms.[12]

  • The chemical shifts of the carbonyl and olefinic carbons can be used to identify and quantify different fatty acids.[14]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex processes.

Experimental_Workflow_LCMS cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis Biological_Sample Biological Sample (Plasma, Cells, Tissue) Add_Standard Add 13C-Labeled Alkene Standard Biological_Sample->Add_Standard Lipid_Extraction Lipid Extraction (e.g., Chloroform/Methanol) Add_Standard->Lipid_Extraction Dry_and_Reconstitute Dry & Reconstitute Lipid_Extraction->Dry_and_Reconstitute LC_Separation Liquid Chromatography (C18 Column) Dry_and_Reconstitute->LC_Separation Mass_Spectrometry Mass Spectrometry (ESI-MS/MS) LC_Separation->Mass_Spectrometry Data_Analysis Data Analysis (Quantification) Mass_Spectrometry->Data_Analysis

Caption: General experimental workflow for the analysis of long-chain alkenes using 13C-labeled standards and LC-MS.

Signaling_Pathway PUFA Polyunsaturated Fatty Acids (PUFAs) HNE 4-hydroxynonenal (B163490) (HNE) PUFA->HNE Oxidation Oxidative_Stress Oxidative Stress Oxidative_Stress->HNE JNK_Pathway JNK Pathway HNE->JNK_Pathway AP1_Activation AP-1 Activation JNK_Pathway->AP1_Activation GCL_Induction Glutamate Cysteine Ligase (GCL) Induction AP1_Activation->GCL_Induction GSH_Synthesis GSH Synthesis GCL_Induction->GSH_Synthesis HNE_Elimination HNE Elimination GSH_Synthesis->HNE_Elimination

Caption: Simplified signaling pathway for the elimination of 4-hydroxynonenal (HNE), a product of polyunsaturated fatty acid oxidation.[15]

Conclusion

The use of 13C labeled long-chain alkene standards is fundamental for accurate and reliable quantification in metabolic research. While a comprehensive comparative dataset is currently lacking in the literature, researchers can select from a range of high-quality standards with varying labeling patterns to suit their specific analytical needs. The provided experimental protocols offer a solid foundation for developing and implementing robust analytical methods for the investigation of long-chain alkene metabolism and signaling. As research in lipidomics and metabolomics continues to advance, the demand for and application of these essential tools will undoubtedly grow.

References

Evaluating the Kinetic Isotope Effect of 1-Dodecene-1,2-¹³C₂ in Catalytic Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of mechanistic chemistry and drug development, understanding the intricate details of reaction pathways is paramount. The kinetic isotope effect (KIE) is a powerful tool for elucidating these mechanisms, providing insights into bond-breaking and bond-forming steps. This guide offers a comparative analysis of the expected kinetic isotope effect of 1-Dodecene-1,2-¹³C₂, a site-specifically labeled long-chain alkene, in key catalytic reactions.

While direct experimental data for the KIE of 1-Dodecene-1,2-¹³C₂ is not extensively published, this guide synthesizes data from analogous alkene reactions to provide a robust framework for its potential performance and utility. By comparing the reaction rates of isotopically labeled 1-Dodecene-1,2-¹³C₂ with its unlabeled counterpart, researchers can gain valuable information about the transition states of reactions such as epoxidation, hydroformylation, and olefin metathesis.

Understanding the ¹³C Kinetic Isotope Effect

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1] For carbon, the replacement of ¹²C with ¹³C results in a small but measurable effect on reaction rates. A ¹²C reaction is typically only about 4% faster than the corresponding ¹³C reaction.[1] This is because the heavier ¹³C isotope leads to a lower zero-point vibrational energy of the C-C or C-H bond, requiring more energy to reach the transition state, which in turn slows the reaction rate.[1][2] The magnitude of the KIE (k₁₂/k₁₃) can indicate the extent to which a particular carbon atom is involved in the rate-determining step of a reaction.

Comparative Performance in Key Alkene Reactions

The following table summarizes the expected ¹³C kinetic isotope effects for 1-Dodecene-1,2-¹³C₂ in three common and industrially significant catalytic reactions. The values are extrapolated from studies on other terminal and internal alkenes and serve as a predictive guide.

Reaction TypeCatalyst System (Example)Position of ¹³C LabelExpected ¹³C KIE (k₁₂/k₁₃)Mechanistic Insight
Epoxidation Peroxy acids (e.g., m-CPBA) or metal-oxo catalystsC1 and C21.02 - 1.05A normal KIE at both carbons suggests a concerted or near-concerted transition state where both C-O bonds are formed in the rate-determining step.[2]
Hydroformylation Rhodium-based catalysts (e.g., Rh(acac)(CO)₂) with phosphine (B1218219) ligandsC1 and C21.01 - 1.03A small KIE suggests that the C-C bond formation during hydroformylation is not the sole rate-determining step. Other steps, like ligand dissociation or migratory insertion, may have a greater influence on the overall rate.[3]
Olefin Metathesis Grubbs or Schrock catalystsC1 and C21.00 - 1.02A KIE close to unity indicates that the formation of the metallacyclobutane intermediate is not typically the rate-limiting step in productive metathesis. Catalyst initiation or product dissociation may be slower.[4]

Experimental Protocols

The determination of ¹³C KIEs can be performed with high precision, even at natural abundance, using modern NMR spectroscopic techniques. The following provides a general methodology that can be adapted for studying 1-Dodecene-1,2-¹³C₂.

Measurement of ¹³C KIE at Natural Abundance via NMR Spectroscopy

This protocol is based on the methods developed by Singleton and coworkers, which have become a standard for measuring KIEs at natural isotopic abundance.[1]

1. Reaction Setup:

  • Two identical reactions are set up. One reaction is run to a specific, high conversion (e.g., >90%), while the other is left unreacted to serve as the initial abundance standard.

  • For competitive experiments, a mixture of labeled (1-Dodecene-1,2-¹³C₂) and unlabeled 1-dodecene (B91753) can be used.

2. Sample Preparation:

  • After the desired reaction time, the reaction is quenched.

  • The unreacted starting material is carefully isolated from the reaction mixture through methods such as flash chromatography or distillation.

  • The isolated starting material and the unreacted standard are separately dissolved in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis.

3. NMR Acquisition:

  • High-field ¹³C NMR spectra are acquired for both the sample from the reaction and the standard.

  • To achieve high precision, a large number of scans are typically required. Modern techniques like polarization transfer (DEPT) can significantly reduce the acquisition time.[5][6]

4. Data Analysis:

  • The relative intensities of the ¹³C signals for the C1 and C2 carbons are measured and compared to a non-reacting carbon within the molecule, which serves as an internal standard.

  • The KIE is calculated from the isotopic enrichment of the recovered starting material using the following equation: KIE = ln(1 - f) / ln(1 - f * (R/R₀)) where 'f' is the fractional conversion of the reaction, 'R' is the isotope ratio of the recovered starting material, and 'R₀' is the initial isotope ratio from the standard.

Visualizing Reaction Mechanisms and Workflows

Diagrams are essential for visualizing the complex processes involved in KIE studies. Below are Graphviz diagrams illustrating a typical experimental workflow for KIE measurement and a simplified mechanism for alkene epoxidation.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Quenching cluster_workup Sample Workup cluster_analysis Data Acquisition and Analysis start Start react_setup Set up two identical reactions start->react_setup run_react Run one reaction to high conversion react_setup->run_react quench Quench reaction run_react->quench isolate Isolate unreacted starting material quench->isolate prepare_nmr Prepare NMR samples (reacted and standard) isolate->prepare_nmr nmr Acquire high-resolution 13C NMR spectra prepare_nmr->nmr analyze Analyze isotopic ratios nmr->analyze calc_kie Calculate KIE analyze->calc_kie end end calc_kie->end End

Caption: Experimental workflow for determining the kinetic isotope effect.

Epoxidation_Mechanism reactant 1-Dodecene + Peroxy Acid ts [Transition State]‡ reactant->ts Rate-determining step product Dodecene Oxide + Carboxylic Acid ts->product

Caption: Simplified mechanism for the epoxidation of an alkene.

Conclusion

The use of 1-Dodecene-1,2-¹³C₂ in kinetic studies offers a valuable opportunity to probe the mechanisms of important catalytic reactions involving long-chain alpha-olefins. While direct experimental data remains to be broadly published, the expected ¹³C KIEs, based on analogous systems, provide a strong predictive framework for researchers. The methodologies outlined in this guide offer a clear path for the experimental determination of these effects. By leveraging the subtle yet informative nature of the kinetic isotope effect, scientists can continue to unravel the complexities of chemical transformations, paving the way for the design of more efficient catalysts and the development of novel pharmaceuticals.

References

A Guide to Inter-Laboratory Comparisons for Volatile Organic Compound Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies and laboratory performance for the analysis of Volatile Organic Compounds (VOCs). It is designed to assist researchers, scientists, and drug development professionals in understanding the nuances of inter-laboratory variability and in selecting appropriate analytical strategies. The information presented is supported by data from proficiency testing (PT) schemes and round-robin tests (RRTs), offering a comprehensive overview of current industry standards and performance benchmarks.

Inter-laboratory comparisons are crucial for ensuring the reliability and comparability of analytical results across different laboratories.[1][2] These studies, often organized as proficiency tests or round-robin tests, involve multiple laboratories analyzing identical samples to assess the precision and accuracy of a given analytical method.[2][3] This guide delves into the data generated from such comparisons, outlines the experimental protocols employed, and visualizes the underlying workflows.

Data Presentation: A Comparative Look at Laboratory Performance

The following tables summarize quantitative data from various inter-laboratory comparison studies. The data highlights the typical variability observed between laboratories when analyzing for the same VOCs in different matrices. The Relative Standard Deviation (RSD) is a key metric used to express this variability, with a lower RSD indicating better agreement between laboratories.

Table 1: Inter-Laboratory Variability (RSD %) for VOCs in Building Products (BAM Proficiency Tests)

YearMean RSD (%) for all VOCsPercentage of VOCs with RSD ≤ 30%
199951Not Available
201828Not Available
20212383

Source: Bundesanstalt für Materialforschung und -prüfung (BAM) proficiency tests.[4][5]

Table 2: Characterization of VOC and Formaldehyde Emissions from a Wood-Based Panel (Inter-Laboratory Comparison)

CompoundMean Concentration (µg/m³)Reproducibility RSD (%)
α-Pinene38.627.5
β-Pinene5.945.5
PentanalNot SpecifiedNot Specified
HexanalNot SpecifiedNot Specified
Formaldehyde57.617.4
Acetaldehyde5.523.8

Source: Inter-laboratory comparison of six European laboratories.[6]

Experimental Protocols

Detailed methodologies are essential for reproducing experimental results and for understanding the sources of variability in inter-laboratory comparisons. Below are outlines of two commonly employed standard methods for VOC analysis.

ISO 16000-6: Determination of Volatile Organic Compounds in Indoor and Test Chamber Air by Active Sampling on Sorbent Tubes

This standard specifies a method for the determination of VOCs in air, which is widely used in inter-laboratory comparisons of building product emissions.[7]

1. Sampling:

  • A known volume of air is drawn through a sorbent tube containing a solid adsorbent (e.g., Tenax® TA).

  • VOCs in the air are trapped on the adsorbent.

  • The sampling duration and flow rate are carefully controlled to ensure a representative sample is collected.

2. Thermal Desorption:

  • The sorbent tube is heated in a thermal desorber.

  • The trapped VOCs are released from the adsorbent and transferred by an inert carrier gas to a focusing trap.

  • The focusing trap is then rapidly heated to inject the VOCs as a narrow band into the gas chromatograph.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • The injected VOCs are separated based on their boiling points and interaction with the stationary phase of the GC column.

  • The separated compounds are then detected and identified by a mass spectrometer.

  • Quantification is typically performed using an internal or external standard calibration.

4. Quality Control:

  • Blank Tubes: Unexposed sorbent tubes are analyzed to check for contamination.

  • Duplicate Samples: Two samples are collected and analyzed under the same conditions to assess precision.

  • Certified Reference Materials (CRMs): Sorbent tubes spiked with a known concentration of VOCs are analyzed to assess accuracy.

EPA Method 624: Purgeables by Gas Chromatography/Mass Spectrometry (GC/MS)

This method is designed for the determination of purgeable organic compounds in municipal and industrial discharges.[1]

1. Sample Preparation:

  • A 5-mL aqueous sample is placed in a purging device.

  • Internal standards are added to the sample for quantification.

2. Purge and Trap:

  • An inert gas is bubbled through the sample, transferring the volatile compounds from the aqueous phase to the vapor phase.

  • The vapor is then passed through a sorbent trap where the VOCs are retained.

3. Desorption and GC-MS Analysis:

  • After purging, the trap is heated and backflushed with the inert gas to desorb the VOCs onto a GC column.

  • The GC separates the compounds, and the MS provides identification and quantification.

4. Quality Control:

  • Method Blank: An analyte-free water sample is carried through the entire analytical process to check for contamination.

  • Laboratory Control Sample (LCS): A blank water sample spiked with known concentrations of analytes is analyzed to monitor method performance.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): A pair of environmental samples are spiked with known concentrations of analytes to assess the effect of the sample matrix on the analytical method.

Mandatory Visualization

The following diagrams illustrate the key workflows in an inter-laboratory comparison for VOC analysis.

Proficiency_Test_Workflow cluster_0 Planning & Preparation cluster_1 Analysis cluster_2 Data Submission & Evaluation cluster_3 Reporting & Follow-up P1 Define Objectives & Scope P2 Select Test Material & Analytes P1->P2 P3 Prepare Homogeneous Samples P2->P3 P4 Distribute Samples to Labs P3->P4 A1 Laboratories Analyze Samples (e.g., ISO 16000-6, EPA 624) P4->A1 D1 Labs Submit Results A1->D1 D2 Statistical Analysis of Data (e.g., z-scores, RSD) D1->D2 D3 Performance Evaluation D2->D3 R1 Issue Proficiency Test Report D3->R1 R2 Laboratories Implement Corrective Actions R1->R2

Caption: General workflow of a proficiency testing scheme for VOC analysis.

Data_Analysis_Workflow Data Raw Data from Participating Labs Check Data Integrity Check Data->Check Outlier Outlier Detection (e.g., Grubbs' Test) Check->Outlier AssignedValue Determine Assigned Value (e.g., Consensus Mean) Outlier->AssignedValue Performance Calculate Performance Statistics (z-scores, RSD) AssignedValue->Performance Report Generate Final Report Performance->Report

Caption: Logical workflow for the statistical analysis of inter-laboratory comparison data.

References

The Gold Standard of Quantification: A Cost-Benefit Analysis of Stable Isotope-Labeled Standards in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision. This guide provides a comprehensive comparison of stable isotope-labeled (SIL) internal standards with alternative methods, supported by experimental data, to unequivocally justify their position as the gold standard in the field, particularly for mass spectrometry-based applications.

Stable isotope-labeled standards are molecules in which one or more atoms have been replaced with a heavier, non-radioactive isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). This subtle change in mass allows them to be distinguished from their endogenous, "light" counterparts by a mass spectrometer, while maintaining nearly identical physicochemical properties. This unique characteristic is the foundation of their superior performance in quantitative assays.

Unparalleled Accuracy and Precision: A Data-Driven Comparison

The primary advantage of using SIL standards lies in their ability to compensate for variability throughout the entire analytical workflow, from sample preparation to instrument analysis. Unlike other methods, SIL standards are added to the sample at the very beginning, ensuring they experience the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement as the analyte of interest. This co-analytical behavior leads to a significant improvement in accuracy and precision.

In a systematic comparison of quantitative proteomics methods, SILAC (Stable Isotope Labeling with Amino acids in Cell culture) consistently demonstrates higher precision in replicate measurements compared to label-free approaches.[1][2] While label-free methods may identify a greater number of proteins, the quantification of those proteins is often less precise.[2] For targeted metabolomics, the use of a dedicated SIL internal standard for each analyte of interest is the preferred method for correcting variations in ionization efficiency.[3] Studies have shown that the median between-run precision for matching analyte and SIL internal standard pairs is significantly better than for non-matching pairs.[3]

Method Principle Advantages Disadvantages Typical Precision (%CV)
Stable Isotope-Labeled (SIL) Standards Co-analysis of a known concentration of a heavy isotope-labeled analog of the analyte.High accuracy and precision, corrects for matrix effects and sample loss, considered the "gold standard".Higher initial cost, synthesis can be complex, potential for isotopic effects with some labels (e.g., deuterium).<15% (often <5% for targeted assays)[3][4]
Label-Free Quantification Compares the signal intensities of analytes across different runs.Lower cost per sample, simpler sample preparation, higher throughput for large sample sets.More susceptible to run-to-run variability, requires more complex data analysis and normalization, lower accuracy and precision.15-63% (can be higher for low-abundance analytes)[5]
Structural Analog Standards Uses a molecule with a similar chemical structure to the analyte as an internal standard.Lower cost than SIL standards, readily available for many compounds.Does not perfectly mimic the analyte's behavior, may have different ionization efficiencies and chromatographic retention times, leading to inaccurate quantification.Variable, generally less precise than SIL standards.

The Cost-Benefit Equation: Is the Investment Worth It?

The cost of SIL standards varies depending on the complexity of the molecule, the type of isotope, and the level of enrichment. Deuterated standards are generally the most cost-effective to synthesize.[4] However, for certain applications, ¹³C or ¹⁵N labeling is preferred to avoid potential isotopic effects associated with deuterium.[]

Type of Standard/Method Estimated Cost Considerations
Custom Synthesis of SIL Standard Varies significantly based on complexity ($1,000s - $10,000s per compound)Required for novel compounds; ensures highest quality and characterization.
Commercially Available SIL Amino Acids (for SILAC) ~$100 - $500 per 50 mgCost depends on the specific amino acid and the isotopes used.[8][9]
Commercially Available Deuterated Standards ~$100 - $1,000s per mgWide range of availability for common drugs, metabolites, and environmental contaminants.[10][11]
Label-Free Proteomics Analysis (per sample) ~$100 - $500Lower reagent cost but may require more instrument time and complex data analysis.[12]
Mass Spectrometry Instrument Time ~$70 - $180 per hourA significant cost for both labeled and label-free approaches.[12]

Experimental Workflows and Protocols

To provide a practical understanding of how SIL standards are implemented, this section outlines the key experimental workflows for two widely used techniques: Stable Isotope Labeling with Amino acids in Cell culture (SILAC) for quantitative proteomics and ¹³C Metabolic Flux Analysis (¹³C-MFA).

SILAC Workflow for Quantitative Proteomics

SILAC is a powerful metabolic labeling strategy that provides accurate relative quantification of proteins between different cell populations.[13][14]

SILAC_Workflow cluster_adaptation Adaptation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase A1 Cell Culture in 'Light' Medium (e.g., natural abundance Arg & Lys) B1 Apply Experimental Treatment (e.g., Drug vs. Vehicle) A1->B1 A2 Cell Culture in 'Heavy' Medium (e.g., ¹³C₆,¹⁵N₄-Arg & ¹³C₆,¹⁵N₂-Lys) A2->B1 B2 Harvest and Lyse Cells B1->B2 B3 Combine 'Light' and 'Heavy' Lysates (1:1 ratio) B2->B3 C1 Protein Digestion (e.g., Trypsin) B3->C1 C2 LC-MS/MS Analysis C1->C2 C3 Data Analysis: - Identify Peptide Pairs - Calculate Heavy/Light Ratios - Quantify Protein Abundance Changes C2->C3

Caption: General workflow for a SILAC experiment.

Detailed Protocol for SILAC:

  • Cell Culture Adaptation: Grow two populations of cells in parallel. One population is cultured in "light" SILAC medium containing natural abundance amino acids (e.g., L-arginine and L-lysine). The other population is cultured in "heavy" SILAC medium containing stable isotope-labeled amino acids (e.g., ¹³C₆,¹⁵N₄-L-arginine and ¹³C₆,¹⁵N₂-L-lysine). Cells should be cultured for at least five to six doublings to ensure complete incorporation of the labeled amino acids.[13][14][15]

  • Experimental Treatment: Once labeling is complete, apply the experimental conditions to the respective cell populations (e.g., drug treatment vs. vehicle control).

  • Sample Preparation: Harvest and lyse the cells from both populations. Combine the protein lysates from the "light" and "heavy" populations in a 1:1 ratio based on total protein concentration.

  • Protein Digestion: Digest the combined protein mixture into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify the "light" and "heavy" peptide pairs and calculate the ratio of their signal intensities. This ratio directly reflects the relative abundance of the protein between the two experimental conditions.

¹³C Metabolic Flux Analysis (¹³C-MFA) Workflow

¹³C-MFA is a technique used to quantify the rates of metabolic reactions within a biological system by tracing the flow of ¹³C-labeled substrates.[16][17]

MFA_Workflow A Experimental Design: - Define Biological Question - Select ¹³C Tracer B Tracer Experiment: - Cell Culture with ¹³C-labeled Substrate (e.g., ¹³C-glucose) A->B C Metabolite Extraction and Derivatization B->C D Isotopic Labeling Measurement: - GC-MS or LC-MS Analysis C->D E Flux Estimation: - Computational Modeling D->E F Statistical Analysis and Validation E->F

Caption: Key steps in a ¹³C Metabolic Flux Analysis experiment.

Detailed Protocol for ¹³C-MFA:

  • Experimental Design: Define the biological question and select the appropriate ¹³C-labeled tracer (e.g., [1,2-¹³C₂]glucose, [U-¹³C₆]glucose).[18][19]

  • Tracer Experiment: Culture cells in a medium containing the ¹³C-labeled substrate until isotopic steady state is reached.

  • Metabolite Extraction: Quench metabolism rapidly and extract intracellular metabolites.

  • Sample Preparation: Prepare the extracted metabolites for analysis, which may involve derivatization for gas chromatography-mass spectrometry (GC-MS).[16]

  • Mass Spectrometry Analysis: Analyze the samples by GC-MS or liquid chromatography-mass spectrometry (LC-MS) to determine the mass isotopomer distributions of key metabolites.[18][19]

  • Computational Flux Estimation: Use specialized software to fit the measured mass isotopomer distributions to a metabolic network model and estimate the intracellular metabolic fluxes.[16]

  • Statistical Analysis: Perform statistical tests to assess the goodness-of-fit of the model and determine the confidence intervals of the estimated fluxes.[18]

Conclusion: A Strategic Investment in Data Quality

References

Safety Operating Guide

Safe Disposal of 1-Dodecene-1,2-¹³C₂: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-Dodecene-1,2-¹³C₂, a stable isotopically labeled and combustible hydrocarbon, is crucial for maintaining laboratory safety and environmental compliance. This guide provides a clear, step-by-step procedure for its disposal, aligned with standard practices for hazardous chemical waste management.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including neoprene or nitrile rubber gloves, chemical goggles, and protective clothing.[1] All handling of 1-Dodecene-1,2-¹³C₂ should be conducted in a well-ventilated area, such as a chemical fume hood, to prevent the accumulation of vapors.[1] Keep the compound away from heat, sparks, open flames, and other ignition sources as it is a combustible liquid.[2][3][4][5]

Step-by-Step Disposal Protocol

  • Waste Collection:

    • Collect waste 1-Dodecene-1,2-¹³C₂ in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with hydrocarbons.

    • Do not mix with other waste streams unless specifically permitted by your institution's hazardous waste management plan.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "1-Dodecene-1,2-¹³C₂," and any associated hazard symbols (e.g., combustible, environmentally hazardous).

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[1][3][4][5]

    • Ensure the storage area is away from incompatible materials such as oxidizing agents.[1]

  • Institutional Procedures:

    • Consult and adhere to your institution's specific guidelines for the disposal of isotopically labeled compounds and flammable liquids.

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Final Disposal:

    • The recommended method for the final disposal of 1-Dodecene is incineration by a licensed chemical destruction plant.[2] This should be handled by a certified hazardous waste management company.

    • Under no circumstances should 1-Dodecene-1,2-¹³C₂ be disposed of down the drain or in regular trash, as it is very toxic to aquatic life with long-lasting effects.[4][5]

Quantitative Data Summary

PropertyValueSource
Flash Point76 °C (lit.)[2]
Auto-ignition Temperature491 °F (255 °C)[2][6]
Boiling Point213 °C (lit.)[2]
Vapor Pressure0.2 mm Hg (at 20 °C)[2]
Density0.758 g/cm³[2]

Disposal Workflow Diagram

G A Step 1: Waste Collection (Dedicated, Labeled Container) B Step 2: Proper Labeling ('Hazardous Waste', Chemical Name, Hazards) A->B C Step 3: Safe Storage (Cool, Ventilated, Away from Incompatibles) B->C D Step 4: Consult Institutional EHS (Follow Specific Protocols) C->D E Step 5: Scheduled Pickup (By Authorized Personnel) D->E F Step 6: Final Disposal (Incineration at Licensed Facility) E->F

Caption: Disposal workflow for 1-Dodecene-1,2-¹³C₂.

References

Comprehensive Safety and Handling Guide for 1-Dodecene-1,2-13C2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 1-Dodecene-1,2-13C2. Given that the isotopic labeling with Carbon-13 does not significantly alter the chemical properties of the molecule, the safety precautions are based on the known hazards of 1-Dodecene. Adherence to these guidelines is critical for ensuring laboratory safety and procedural accuracy.

Chemical Identifiers:

  • Name: this compound

  • Base Chemical: 1-Dodecene

  • CAS Number: 112-41-4 (for 1-Dodecene)

  • Molecular Formula: C₁₀¹²C₂H₂₄

Primary Hazards:

  • Combustible liquid.[1][2]

  • May be fatal if swallowed and enters airways.[3][4][5]

  • Causes skin and serious eye irritation.[2][5]

  • May cause respiratory irritation.[5]

  • Very toxic to aquatic life with long-lasting effects.[2][4]

  • Repeated exposure may cause skin dryness or cracking.[4]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

Protection TypeSpecificationSource(s)
Eye and Face Protection Chemical safety goggles or a face shield should be worn. Contact lenses are not recommended.[1][2]
Hand Protection Neoprene or nitrile rubber gloves are recommended to prevent skin exposure.[1]
Body Protection Wear suitable protective clothing to prevent skin contact. For larger quantities or where splashing is possible, flame-resistant clothing may be appropriate.[1][6][7]
Respiratory Protection Work in a well-ventilated area. If inhalation exposure is possible, a NIOSH-certified respirator with an organic vapor cartridge is recommended.[1][6][7]

Experimental Protocol: Safe Handling and Disposal

The following workflow outlines the standard operating procedure for the safe handling of this compound from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Chemical Handling cluster_storage Storage cluster_disposal Disposal & Decontamination prep_1 Verify Ventilation prep_2 Inspect PPE prep_1->prep_2 prep_3 Don PPE prep_2->prep_3 handle_1 Work in Ventilated Area prep_3->handle_1 Start Experiment handle_2 Use Non-Sparking Tools handle_1->handle_2 handle_3 Ground Equipment handle_2->handle_3 handle_4 Avoid Contact handle_3->handle_4 store_1 Keep Container Closed handle_4->store_1 After Use disp_1 Collect Waste in Labeled Container handle_4->disp_1 End of Procedure store_2 Store in Cool, Dry, Ventilated Area store_1->store_2 store_3 Away from Ignition Sources & Oxidizers store_2->store_3 disp_2 Dispose via Licensed Facility disp_1->disp_2 disp_3 Clean Work Area disp_2->disp_3 disp_4 Doff & Clean PPE disp_3->disp_4

Caption: Workflow for the safe handling of this compound.

Procedural Guidance

Pre-Handling Checklist:

  • Verify Ventilation: Ensure the work area, such as a chemical fume hood, has adequate ventilation.[1]

  • Emergency Equipment: Confirm that an emergency eye wash station and safety shower are readily accessible.[1]

  • Inspect PPE: Check all personal protective equipment for integrity before use.

  • Don PPE: Put on all required personal protective equipment as specified in the table above.[2]

Chemical Handling:

  • Work Area: Conduct all work in a well-ventilated area to minimize inhalation of vapors.[2]

  • Avoid Ignition Sources: 1-Dodecene is a combustible liquid; keep it away from heat, sparks, and open flames.[1][2] Use only non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[1][2][8]

  • Avoid Contact: Prevent direct contact with skin and eyes.[1] After handling, wash hands thoroughly with soap and water.[1]

  • Aerosol Formation: Avoid the formation of aerosols or mists.[3][9]

Storage:

  • Container: Keep the container tightly closed when not in use.[1]

  • Location: Store in a cool, dry, and well-ventilated place away from direct sunlight and incompatible materials.[1][6][9]

  • Incompatibilities: Keep away from strong oxidizing agents.[1]

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[1]

  • Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting due to the aspiration hazard.[3][4] If swallowed, call a poison control center or doctor immediately.[3]

Spill and Disposal Plan:

  • Spill Cleanup:

    • Remove all sources of ignition.[8]

    • Ensure adequate ventilation.

    • Wear appropriate PPE during cleanup.

    • Contain the spill using an inert absorbent material (e.g., sand, earth).[3][8]

    • Collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[1][8]

    • Prevent the spill from entering drains or waterways.[3][8]

  • Waste Disposal:

    • Dispose of waste material at a licensed waste disposal facility, often through incineration.[1]

    • Do not dispose of waste into the sewer system.[1]

    • Avoid release into the environment.[1][2] All disposal must be in accordance with local, state, and federal regulations.

References

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Retrosynthesis Analysis

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Reactant of Route 1
1-Dodecene-1,2-13C2
Reactant of Route 2
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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。